1-Cyclohexylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h4-6,9-13H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYZALBEMJMGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184511 | |
| Record name | 1-Cyclohexylnaphthalene | |
| Source | EPA DSSTox | |
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Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3042-69-1 | |
| Record name | 1-Cyclohexylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Cyclohexylnaphthalene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1-cyclohexyl- | |
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| Record name | 1-Cyclohexylnaphthalene | |
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| Record name | 1-cyclohexylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.317 | |
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| Record name | 1-CYCLOHEXYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHX5NF3D2U | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Cyclohexylnaphthalene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylnaphthalene is an aromatic hydrocarbon that consists of a naphthalene ring substituted with a cyclohexyl group. Its unique structural combination of a planar aromatic system and a non-planar aliphatic ring imparts specific physicochemical properties that make it a molecule of interest in various fields of chemical research and development. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental considerations.
Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application and manipulation in a laboratory setting. This compound is characterized by the following identifiers and properties.
| Property | Value | Source(s) |
| CAS Number | 3042-69-1 | [1][2] |
| Molecular Formula | C₁₆H₁₈ | [2] |
| Molecular Weight | 210.31 g/mol | [1][2] |
| Synonyms | Naphthalene, 1-cyclohexyl-; α-Cyclohexylnaphthalene; NSC 131573 | [2] |
| Melting Point | 31 °C | [2] |
| Boiling Point | 118-120 °C or 346.7 °C at 760 mmHg | [2] |
| Density | 0.9696 g/cm³ at 20 °C or 1.027 g/cm³ | [2] |
| Flash Point | 174.2 °C |
Note: Discrepancies in reported boiling point and density values exist in the literature, which may be attributable to different experimental conditions.
Synthesis and Mechanistic Considerations
The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of naphthalene. This classic electrophilic aromatic substitution reaction involves the reaction of naphthalene with a cyclohexylating agent in the presence of a Lewis or Brønsted acid catalyst.
The Friedel-Crafts Alkylation Approach
The choice of the cyclohexylating agent and catalyst is critical in directing the regioselectivity of the reaction and maximizing the yield of the desired 1-substituted product. Common cyclohexylating agents include cyclohexene and cyclohexanol.
Mechanism: The reaction proceeds via the formation of a cyclohexyl carbocation, which then acts as the electrophile. The naphthalene ring, rich in π-electrons, attacks the carbocation to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes the aromaticity of the naphthalene ring, yielding this compound. The cyclohexyl group is an electron-donating group, which can influence the reactivity of the naphthalene ring in subsequent reactions.[3]
Caption: General mechanism of Friedel-Crafts alkylation for the synthesis of this compound.
Causality in Experimental Design:
-
Catalyst Selection: Strong Lewis acids like AlCl₃ or FeCl₃, or Brønsted acids such as H₂SO₄ or polyphosphoric acid (PPA), are effective catalysts. The choice of catalyst can influence the reaction rate and the potential for side reactions, such as polysubstitution or rearrangement of the carbocation.
-
Solvent: An inert solvent, such as carbon disulfide or a halogenated hydrocarbon, is typically used to facilitate the reaction and control the temperature.
-
Temperature: The reaction temperature is a critical parameter. Higher temperatures can lead to an increased rate of reaction but may also promote the formation of undesired byproducts.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for both the aromatic protons of the naphthalene ring and the aliphatic protons of the cyclohexyl group. A published ¹H NMR spectrum shows complex multiplets for the cyclohexyl protons between approximately 1.4 and 3.5 ppm, and multiplets for the aromatic protons between 7.5 and 8.2 ppm.[4]
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules.
-
Pharmaceutical Intermediates: It is noted as an intermediate in the preparation of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[5] The synthesis of such compounds often involves further functionalization of the naphthalene ring or the cyclohexyl moiety.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound via Friedel-Crafts alkylation of naphthalene with cyclohexene.
Caption: Workflow for the synthesis of this compound.
Materials:
-
Naphthalene
-
Cyclohexene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Carbon Disulfide (CS₂)
-
Dichloromethane
-
Hydrochloric Acid (dilute)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve naphthalene in anhydrous carbon disulfide.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Catalyst Addition: To the stirred solution, add anhydrous aluminum chloride in small portions, ensuring the temperature remains low.
-
Addition of Alkylating Agent: Add cyclohexene dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Safety and Handling
This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the synthesis, particularly aluminum chloride and carbon disulfide, are hazardous and require careful handling.
Conclusion
This compound is a synthetically accessible compound with established utility as a chemical intermediate. Its preparation via Friedel-Crafts alkylation is a robust method that allows for the generation of this valuable building block. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.
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An In-depth Technical Guide to the Physical Properties of 1-Cyclohexylnaphthalene
This technical guide provides a comprehensive overview of the key physical properties of 1-Cyclohexylnaphthalene (CAS No: 3042-69-1), specifically its boiling and melting points. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes empirical data with theoretical principles to offer a robust understanding of this unique molecule. We will delve into the experimental determination of these properties, the influence of molecular structure on physical behavior, and the practical implications for its application.
Introduction to this compound
This compound is a bicyclic aromatic hydrocarbon substituted with a saturated cyclic aliphatic group. Its molecular structure, which marries the planar, aromatic naphthalene core with the bulky, three-dimensional cyclohexyl ring, gives rise to a distinct set of physical and chemical characteristics. Understanding these properties is paramount for its application as a high-boiling point solvent, a heat transfer fluid, or a synthetic intermediate in the development of novel materials and pharmaceutical agents. The interplay between the rigid aromatic system and the flexible aliphatic ring dictates its intermolecular interactions, which in turn govern its melting and boiling behavior.
Core Physical Properties: A Quantitative Overview
The accurate determination of physical constants such as melting and boiling points is fundamental to the characterization and quality control of chemical compounds. Below is a summary of the reported values for this compound.
| Physical Property | Reported Value | Conditions |
| Melting Point | 31 °C | Atmospheric Pressure |
| Boiling Point | 346.7 °C | 760 mmHg (Atmospheric Pressure) |
| 118-120 °C | Reduced Pressure (exact pressure not specified) | |
| Molecular Formula | C₁₆H₁₈ | |
| Molecular Weight | 210.31 g/mol |
Note on Boiling Point Discrepancy: The significant difference between the two reported boiling points is attributable to the pressure at which the measurement was taken. The higher value represents the normal boiling point at standard atmospheric pressure, while the lower value is indicative of a distillation performed under vacuum. Reduced pressure lowers the temperature required to achieve boiling, a common practice for high-boiling point compounds to prevent thermal decomposition.
The Science Behind the State: Structure-Property Relationships
The physical properties of this compound are a direct consequence of its molecular architecture. Several key factors are at play:
-
Molecular Weight: With a molecular weight of 210.31 g/mol , this compound is a relatively large molecule. Generally, as molecular weight increases, so do the van der Waals forces between molecules, leading to higher melting and boiling points.[1]
-
Intermolecular Forces: The primary intermolecular forces governing this compound are van der Waals dispersion forces. The large, polarizable electron cloud of the naphthalene ring system allows for significant temporary dipoles, contributing to these attractive forces.
-
Molecular Shape and Packing: The presence of the non-planar cyclohexyl group disrupts the efficient crystal lattice packing that is characteristic of planar aromatic molecules like naphthalene itself. This disruption of symmetry leads to a lower melting point than might be expected for a molecule of its size. In contrast, the bulky cyclohexyl group increases the overall surface area of the molecule, which can lead to stronger van der Waals interactions in the liquid state, contributing to its high boiling point.[1] The general characteristics of polycyclic aromatic hydrocarbons (PAHs) include high melting and boiling points which tend to increase with molecular weight.[2]
Experimental Determination of Physical Properties
To ensure the purity and identity of this compound, precise experimental determination of its melting and boiling points is crucial. The following protocols describe standard, reliable methods for these measurements.
Melting Point Determination via the Capillary Method
The capillary method is a widely adopted and accurate technique for determining the melting point of a crystalline solid.[3]
Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point range. Pure substances typically exhibit a sharp melting point range of 0.5-1°C.[3]
Experimental Protocol:
-
Sample Preparation: A small amount of this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or a modern digital melting point device with a heated metal block.[4] The capillary is positioned adjacent to a calibrated thermometer.
-
Heating and Observation: The apparatus is heated gently. For an unknown sample, a rapid initial heating can be performed to approximate the melting point.[4] Subsequently, a new sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.
Boiling Point Determination via the Thiele Tube Method
For determining the boiling point of a liquid, especially with a small sample volume, the Thiele tube method is highly effective.[5][6]
Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes as a stream of bubbles. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed when the liquid is drawn back into the capillary upon cooling.[5]
Experimental Protocol:
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer with the bulb of the thermometer level with the liquid. This assembly is then clamped within a Thiele tube containing a heating oil, ensuring the test tube is immersed in the oil.[5]
-
Heating and Observation: The side arm of the Thiele tube is heated gently with a Bunsen burner or another heat source.[5] As the temperature rises, a stream of air bubbles will emerge from the inverted capillary. Heating is continued until a continuous and rapid stream of bubbles is observed.
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn up into the capillary tube is recorded as the boiling point.[5] It is also crucial to record the ambient atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[7]
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for determining the melting and boiling points of this compound.
Conclusion
The physical properties of this compound, particularly its high boiling point and moderate melting point, are a direct reflection of its unique molecular structure. The combination of a large, polarizable aromatic system and a bulky, non-planar aliphatic substituent results in strong intermolecular van der Waals forces while disrupting efficient crystal packing. Accurate determination of these properties through standardized methods like the capillary and Thiele tube techniques is essential for the reliable application of this compound in scientific research and industrial processes. This guide provides the foundational knowledge and procedural details necessary for professionals working with this compound.
References
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Melting point determination. (n.d.). Retrieved January 12, 2026, from a general organic chemistry laboratory resource.
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Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved January 12, 2026.[3]
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Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.[7]
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Determination of Boiling Point (B.P). (n.d.). Retrieved January 12, 2026, from a general organic chemistry laboratory manual.[5]
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Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.[8]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.[10]
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Overview of Polycyclic Aromatic Compounds (PAC). (n.d.). PMC - NIH.[11]
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Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.[6]
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POLYCYCLIC AROMATIC HYDROCARBONS. (n.d.). Retrieved January 12, 2026, from a general environmental chemistry resource.[2]
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Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. (2020, November 5). PMC - NIH.[14]
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Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation. (n.d.). PMC - NIH.[15]
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The Synthesis of 1-Cyclohexylnaphthalene via Friedel-Crafts Alkylation: A Technical Guide for Advanced Practitioners
Abstract
This in-depth technical guide provides a comprehensive examination of the synthesis of 1-cyclohexylnaphthalene through the Friedel-Crafts alkylation of naphthalene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic principles, evaluates catalyst strategies, and presents detailed, field-tested experimental protocols. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust understanding of this pivotal synthetic transformation.
Strategic Importance of this compound
Naphthalene derivatives bearing a cyclohexyl substituent are significant structural motifs in medicinal chemistry and materials science. The introduction of the bulky, lipophilic cyclohexyl group can profoundly influence a molecule's steric profile, solubility, and biological activity.[1] this compound, specifically, serves as a key intermediate for more complex molecular architectures. The Friedel-Crafts alkylation stands as a classic and effective method for forging the requisite carbon-carbon bond between the aromatic naphthalene core and the cyclohexyl moiety.[2]
Reaction Mechanism: A Stepwise Electrophilic Aromatic Substitution
The formation of this compound proceeds via an electrophilic aromatic substitution (EAS) pathway.[3] This multi-step mechanism is a cornerstone of organic synthesis.[4]
Generation of the Electrophile: The Cyclohexyl Cation
The reaction is initiated by the formation of a cyclohexyl carbocation, which acts as the electrophile.[5] The choice of the alkylating agent dictates the specific method of its generation:
-
From Cyclohexene: In the presence of a strong acid catalyst (Brønsted or Lewis), the pi bond of cyclohexene is protonated, yielding a secondary cyclohexyl carbocation.[3]
-
From Cyclohexanol: The hydroxyl group of cyclohexanol is protonated by the acid catalyst, forming a good leaving group (H₂O). Subsequent departure of water generates the same cyclohexyl carbocation.[1]
Nucleophilic Attack and Sigma Complex Formation
The electron-rich naphthalene ring serves as the nucleophile, attacking the cyclohexyl carbocation.[5] Naphthalene possesses two distinct positions for electrophilic attack: the α-position (C1) and the β-position (C2). The attack at the α-position is kinetically favored due to the superior resonance stabilization of the resulting intermediate, known as a sigma complex or arenium ion. The sigma complex derived from α-attack can delocalize the positive charge over two aromatic rings while maintaining one intact benzene ring in its resonance contributors, a feature not as pronounced in the β-attack intermediate.[6]
Re-aromatization
The final step involves the deprotonation of the sigma complex by a weak base (often the conjugate base of the catalyst), which restores the aromaticity of the naphthalene ring and yields the this compound product.[3]
Caption: The mechanistic pathway of the Friedel-Crafts alkylation of naphthalene.
Catalyst Selection: The Decisive Factor
The choice of catalyst is critical, profoundly impacting reaction efficiency, selectivity, and the potential for side reactions.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, H₃PO₄ | Inexpensive, readily available. | Can lead to sulfonation or other side reactions; harsh conditions. |
| Lewis Acids | AlCl₃, FeCl₃ | High catalytic activity.[2] | Moisture sensitive, often needed in stoichiometric amounts, can promote polyalkylation.[4][7] |
| Solid Acid Catalysts | Zeolites, Acidic Clays | Reusable, environmentally benign, simplified work-up, can enhance regioselectivity.[8] | Potentially lower activity compared to strong Lewis acids. |
| Ionic Liquids | Chloroaluminate-based | "Green" solvent and catalyst, tunable properties, good catalytic activity.[9][10] | Can be expensive, may require specific handling. |
Expert Insight: While potent Lewis acids like AlCl₃ drive the reaction effectively, they also increase the risk of polyalkylation, as the initial product is more nucleophilic than the starting material.[4][11] For targeted mono-alkylation, solid acid catalysts or certain ionic liquids present a more controlled and environmentally conscious alternative.[8][10] The use of solid acids, such as acidic clays, is particularly advantageous as it simplifies product purification to a mere filtration step.[8]
Detailed Experimental Protocol
This section outlines a robust, reproducible protocol for the synthesis of this compound using an acidic clay catalyst, which balances efficiency with ease of handling.
Materials and Equipment
-
Naphthalene (reagent grade)
-
Cyclohexene (reagent grade)
-
Acid-activated montmorillonite clay
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Rotary evaporator
-
Vacuum distillation or column chromatography setup
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add naphthalene (1.0 eq) and the activated acidic clay catalyst (e.g., 20% by weight of naphthalene). Add anhydrous toluene to create a stirrable slurry.
-
Reagent Addition: Begin stirring and heat the mixture to reflux. Slowly add cyclohexene (1.0-1.2 eq) to the reaction mixture dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC), observing the consumption of the naphthalene starting material. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid clay catalyst. Wash the catalyst with a small portion of toluene to ensure complete product recovery.
-
Combine the organic filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[12]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexane) to obtain pure this compound.
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1-Cyclohexylnaphthalene chemical structure and IUPAC name
An In-Depth Technical Guide to 1-Cyclohexylnaphthalene: Structure, Synthesis, and Spectroscopic Characterization
Executive Summary: This technical guide provides a comprehensive scientific overview of this compound (CAS No: 3042-69-1), a substituted polycyclic aromatic hydrocarbon. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A significant focus is placed on its synthesis via Friedel-Crafts alkylation, with a detailed experimental protocol and mechanistic insights. Furthermore, this guide presents a thorough spectroscopic characterization, including experimental ¹H NMR data and expertly predicted ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with the necessary benchmarks for compound identification and verification. This guide is intended for professionals in chemical research, organic synthesis, and drug development who require a detailed understanding of this compound and its properties.
This compound is an aromatic compound where a cyclohexane ring is attached to a naphthalene core at the alpha (C-1) position. This structure combines the steric bulk of the saturated cyclohexyl group with the planar, electron-rich naphthalene system.
-
IUPAC Name: this compound[1]
-
CAS Number: 3042-69-1
-
Molecular Formula: C₁₆H₁₈
-
Molecular Weight: 210.31 g/mol [1]
-
Synonyms: α-Cyclohexylnaphthalene, Naphthalene, 1-cyclohexyl-[1]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclohexylnaphthalene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for 1-Cyclohexylnaphthalene
This compound is an aromatic hydrocarbon featuring a naphthalene core substituted with a cyclohexyl group.[1] This molecule, with the chemical formula C₁₆H₁₈ and a molecular weight of approximately 210.31 g/mol , serves as a key structural motif in various fields, including materials science and as a model compound in organic synthesis.[2][3] The addition of the bulky, flexible cyclohexyl ring to the rigid, planar naphthalene system imparts unique physicochemical properties, such as enhanced solubility in organic solvents.[1]
Accurate structural elucidation is paramount for ensuring the purity and identity of this compound in any research or development context. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and definitive characterization. This guide offers a detailed examination of the spectroscopic data for this compound, grounded in established analytical principles and field-proven methodologies.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates its spectroscopic signature. The molecule is comprised of two distinct domains: an aromatic naphthalene system with seven sp²-hybridized protons and ten sp²-hybridized carbons, and a saturated cyclohexyl system with eleven sp³-hybridized protons and six sp³-hybridized carbons. Each spectroscopic technique probes these domains differently, and their combined data provide a complete structural puzzle.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is distinctly divided into two regions: the downfield aromatic region (δ 7.0-8.5 ppm) and the upfield aliphatic region (δ 1.0-3.5 ppm).
The seven protons on the naphthalene ring are expected to appear as complex multiplets due to spin-spin coupling. The single proton on the cyclohexyl ring attached directly to the naphthalene (the methine proton) is shifted further downfield compared to the other aliphatic protons due to the deshielding effect of the aromatic ring. The remaining ten protons of the cyclohexyl group appear as a series of overlapping multiplets in the far upfield region.
¹H NMR Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 8.20 | Multiplet (m) | 7H | Ar-H (Naphthyl protons) |
| ~3.40 | Multiplet (m) | 1H | H -C(1') (Methine proton) |
| ~1.25 - 2.10 | Multiplet (m) | 10H | -CH ₂- (Cyclohexyl protons) |
| Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The data presented is a generalized interpretation based on typical values.[4] |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[5]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Apply phase correction and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Integrate the signals to determine the relative number of protons.
Caption: Standard workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides a count of the unique carbon atoms in a molecule. For this compound, with its plane of symmetry removed by the cyclohexyl substituent, all 16 carbons are chemically non-equivalent and should produce distinct signals. The spectrum is divided into the downfield aromatic region (δ 120-150 ppm) and the upfield aliphatic region (δ 20-50 ppm).
-
Aromatic Carbons (10 signals): These will appear in the δ 120-150 ppm range. The quaternary carbons (C1, C9, C10) will typically have weaker signals than the protonated carbons.
-
Aliphatic Carbons (6 signals): These will appear in the δ 20-50 ppm range. The methine carbon (C1') attached to the naphthalene ring will be the most downfield of this group.
¹³C NMR Data Summary (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~125 - 145 | Aromatic Carbons (10 signals) |
| ~45 | C H-Naphthyl (Methine C1') |
| ~26 - 35 | -C H₂- (Cyclohexyl Carbons) |
| Note: As explicit ¹³C NMR data for this compound was not found in the provided search results, these are predicted chemical shift ranges based on analogous structures and general principles of NMR spectroscopy.[6] |
Experimental Protocol: ¹³C NMR
The protocol is similar to that for ¹H NMR, using the same sample. However, ¹³C NMR requires different acquisition parameters due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, which collapses C-H coupling and presents each unique carbon as a single line. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically necessary to obtain a high-quality spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as the C=C bonds of the naphthalene ring.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3100 - 3000 | C-H Stretch | sp² C-H (Aromatic)[7] |
| 2960 - 2850 | C-H Stretch | sp³ C-H (Aliphatic)[8] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring[7] |
| 900 - 675 | C-H Bend | Out-of-plane (oop) bending (Aromatic)[7] |
The strong absorptions just below 3000 cm⁻¹ confirm the presence of the saturated cyclohexyl group, while the weaker absorptions just above 3000 cm⁻¹ are characteristic of the aromatic naphthalene system.[7][8] The "fingerprint region" (below 1500 cm⁻¹) will show a complex pattern of signals unique to the overall molecular structure.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Thin Film): If the sample is an oil or low-melting solid, place a small drop between two KBr or NaCl salt plates and gently press them together to create a thin film.
-
Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty beam path. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₆H₁₈), the expected monoisotopic mass is approximately 210.14 Da.[2][9]
The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺˙) at m/z 210. The fragmentation is dictated by the stability of the resulting ions. A primary and highly favorable fragmentation pathway is the cleavage of the bond between the two rings, leading to the loss of a cyclohexyl radical (•C₆H₁₁) to form a stable naphthylmethyl-like cation or the loss of a cyclohexene molecule.
Mass Spectrometry Data Summary
| m/z | Ion | Significance |
| 210 | [C₁₆H₁₈]⁺˙ | Molecular Ion (M⁺˙)[9] |
| 128 | [C₁₀H₈]⁺˙ | Loss of cyclohexene (C₆H₁₀) |
| 127 | [C₁₀H₇]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) |
Proposed Fragmentation Pathway
Caption: Key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. High-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.[10]
Integrated Spectroscopic Analysis: A Cohesive Structural Proof
No single spectroscopic technique provides a complete structural picture. The true power of this analysis lies in the synthesis of all data:
-
Mass Spectrometry establishes the molecular formula (C₁₆H₁₈) with a molecular ion at m/z 210.[9]
-
IR Spectroscopy confirms the presence of both aromatic (naphthalene) and aliphatic (cyclohexyl) moieties through their characteristic C-H and C=C stretching vibrations.[7]
-
¹H NMR Spectroscopy confirms the ratio of aromatic (7H) to aliphatic (11H) protons and shows their distinct chemical environments.[4]
-
¹³C NMR Spectroscopy reveals the full carbon skeleton, showing all 16 unique carbons in their respective aromatic and aliphatic regions.
Together, these data points unequivocally confirm the identity and structure of this compound, providing a robust analytical foundation for any research, development, or quality control application.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 1-Cyclohexylnaphthalene in Common Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development, chemical synthesis, and material science. This guide provides a comprehensive technical overview of the solubility of 1-cyclohexylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), in common organic solvents. Due to the limited availability of direct experimental data for this compound, this document establishes a robust framework for understanding and predicting its solubility. This is achieved by leveraging theoretical principles, including the "like dissolves like" paradigm and Hansen Solubility Parameters (HSP), and by analyzing solubility data of structurally analogous compounds, namely naphthalene and biphenyl. Furthermore, a detailed, field-proven experimental protocol for determining the equilibrium solubility of organic compounds is presented, offering a practical guide for researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of nonpolar compounds and the methodologies to assess them.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, the solubility of an API directly influences its bioavailability and therapeutic efficacy. In the realm of chemical synthesis, understanding solubility is paramount for reaction kinetics, purification processes like crystallization, and product formulation.
This compound (C₁₆H₁₈) is a substituted polycyclic aromatic hydrocarbon. Its molecular structure, comprising a bulky nonpolar cyclohexyl group attached to a naphthalene core, dictates its physicochemical properties, most notably its solubility. This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical methodologies for its determination.
Theoretical Principles of Solubility
The dissolution of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The overarching principle of "like dissolves like" provides a foundational, qualitative understanding: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1]
Intermolecular Forces at Play
The solubility of this compound is primarily influenced by the following intermolecular interactions:
-
Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.
-
London Dispersion Forces: Present in all molecules, these forces arise from temporary fluctuations in electron distribution. As a large, nonpolar molecule, London dispersion forces are the predominant intermolecular interaction for this compound.
-
-
Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. While this compound itself is largely nonpolar, some organic solvents possess significant dipole moments.
-
Hydrogen Bonding: A special type of dipole-dipole interaction between a hydrogen atom in a polar bond (e.g., O-H, N-H) and an electronegative atom (O, N, F). This compound cannot act as a hydrogen bond donor but could weakly interact with hydrogen bond donating solvents.
Hansen Solubility Parameters (HSP): A Quantitative Approach
For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[2] The total Hildebrand solubility parameter is divided into three components:
-
δd: The energy from dispersion forces.
-
δp: The energy from dipolar intermolecular forces.
-
δh: The energy from hydrogen bonds.
Each molecule can be described by a point in the three-dimensional "Hansen space" defined by these parameters. The principle of "like dissolves like" is quantified by the distance (Ra) between two points in this space. A smaller distance implies a higher affinity and thus, greater solubility.[2]
The distance, Ra, is calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A solute is predicted to be soluble in a solvent if the Ra is less than the interaction radius (R₀) of the solute.
Estimated Solubility of this compound
In the absence of direct experimental data, the solubility of this compound can be estimated by examining the solubility of structurally similar, nonpolar aromatic hydrocarbons like naphthalene and biphenyl.
Table 1: Physicochemical Properties of this compound and its Structural Analogues
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | LogP |
| This compound | C₁₆H₁₈ | 210.31 | 31 | 5.7 |
| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 3.3 |
| Biphenyl | C₁₂H₁₀ | 154.21 | 69.2 | 3.9 |
The addition of the cyclohexyl group to the naphthalene core increases the molecular weight and the octanol-water partition coefficient (LogP), indicating a higher degree of lipophilicity and lower aqueous solubility compared to naphthalene and biphenyl.[6]
Based on the solubility data of naphthalene and biphenyl, the following trends can be predicted for this compound:
-
High Solubility in Nonpolar and Aromatic Solvents: Excellent solubility is expected in solvents like toluene, benzene, hexane, and cyclohexane, where London dispersion forces are the dominant intermolecular interactions.[7][8][9]
-
Moderate to Good Solubility in Halogenated and Ethereal Solvents: Good solubility is anticipated in solvents such as dichloromethane, chloroform, and diethyl ether.
-
Low Solubility in Polar Protic Solvents: Very limited solubility is expected in polar protic solvents like methanol, ethanol, and water, due to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent.[8]
-
Limited Solubility in Polar Aprotic Solvents: Lower solubility is expected in polar aprotic solvents like acetone and ethyl acetate compared to nonpolar solvents.
Table 2: Estimated Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Toluene | Aromatic | Very High | "Like dissolves like"; strong dispersion forces. |
| Hexane | Nonpolar Aliphatic | High | Similar nonpolar nature. |
| Dichloromethane | Halogenated | High | Good balance of dispersion forces and polarity. |
| Diethyl Ether | Ether | Moderate | Primarily dispersion forces with some polar interactions. |
| Acetone | Polar Aprotic | Low to Moderate | Mismatch in polarity. |
| Ethyl Acetate | Polar Aprotic | Low to Moderate | Mismatch in polarity. |
| Ethanol | Polar Protic | Low | Disruption of strong hydrogen bonding in ethanol. |
| Methanol | Polar Protic | Very Low | High polarity and strong hydrogen bonding of methanol. |
| Water | Polar Protic | Insoluble | Extreme mismatch in polarity. |
Note: The predicted solubility categories are qualitative estimations. For quantitative data, experimental determination is essential.
Experimental Determination of Equilibrium Solubility
To obtain accurate and reliable solubility data, a robust experimental protocol is crucial. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[10]
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a series of glass vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
-
Experimental Workflow Diagram
Caption: Intermolecular forces governing the solubility of this compound.
Conclusion
This technical guide has provided a comprehensive examination of the solubility of this compound in common organic solvents. While direct experimental data is scarce, a robust understanding of its solubility profile can be achieved through the application of fundamental principles of intermolecular forces and the use of predictive tools like Hansen Solubility Parameters. By analyzing the solubility of structural analogues and adhering to a rigorous experimental protocol, researchers can confidently predict and determine the solubility of this compound, facilitating its effective use in drug development and chemical synthesis.
References
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Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]
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Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. SpringerLink. [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. In Wikipedia. Retrieved January 12, 2026, from [Link]
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ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]
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ResearchGate. (2025). Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. ResearchGate. [Link]
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ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. [Link]
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ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]
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Journal of Chemical & Engineering Data. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. ACS Publications. [Link]
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OSTI.GOV. (1977). Naphthalene solubility in several organic solvents. SciTech Connect. [Link]
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ResearchGate. (n.d.). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. ResearchGate. [Link]
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Unlocking the Potential of 1-Cyclohexylnaphthalene: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the potential research applications of 1-cyclohexylnaphthalene, a versatile aromatic hydrocarbon. By integrating a bulky cyclohexyl moiety with a planar naphthalene core, this molecule offers a unique combination of steric and electronic properties, making it a compelling candidate for investigation across diverse scientific disciplines. This document will delve into its emerging roles in drug discovery, materials science, and environmental research, providing not only the theoretical underpinnings but also actionable experimental protocols to empower researchers in their exploratory studies.
Introduction: The Strategic Fusion of Alicyclic and Aromatic Moieties
This compound (C16H18) is a bicyclic aromatic hydrocarbon characterized by a cyclohexyl group substituted at the alpha-position of the naphthalene ring system.[1][2] This structural amalgamation results in a molecule with enhanced lipophilicity and steric bulk compared to its parent naphthalene, while retaining the fundamental electronic and photophysical properties of the aromatic core. These characteristics are pivotal to its potential utility in various research and development sectors. This guide will illuminate the scientific rationale and experimental pathways for harnessing the unique attributes of this compound in cutting-edge research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C16H18 | [1] |
| Molecular Weight | 210.31 g/mol | [1] |
| CAS Number | 3042-69-1 | [1] |
| Appearance | Colorless oil or low melting solid | [3] |
| Boiling Point | 346.7 °C at 760 mmHg | [4] |
| Melting Point | 31 °C | [3] |
| Density | 1.027 g/cm³ | [4] |
Part 1: Applications in Drug Discovery and Medicinal Chemistry
The naphthalene scaffold is a well-established pharmacophore present in numerous approved drugs.[5] The addition of a cyclohexyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties, offering a strategic avenue for drug design.
Rationale: The Cyclohexyl Group as a Bioisosteric Replacement and Lipophilicity Enhancer
In medicinal chemistry, the replacement of a phenyl group with a cyclohexyl group is a common strategy to increase the fraction of sp³-hybridized carbons in a molecule. This can lead to improved metabolic stability and reduced planarity, which may enhance binding to biological targets by allowing for better conformational adaptation.[6] The lipophilic nature of the cyclohexyl group can also improve membrane permeability, a critical factor for drug absorption and distribution.
Case Study: A Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound serves as a key intermediate in the synthesis of certain NSAIDs. For instance, it is a precursor to Vedaprofen, a veterinary NSAID. Furthermore, derivatives such as 4-cyclohexyl-1-naphthalene-acetic acid have been patented for their anti-inflammatory properties.
The synthesis of these derivatives often begins with the functionalization of the this compound core, typically through a Friedel-Crafts acylation reaction to introduce a side chain that can be further elaborated into the desired carboxylic acid moiety.
Experimental Protocol: Friedel-Crafts Acylation of this compound
This protocol outlines a general procedure for the acylation of this compound, a crucial first step in the synthesis of many of its biologically active derivatives.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (or other appropriate acyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
In a fume hood, equip a dry 100-mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.
-
Add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous dichloromethane to the flask.
-
Cool the mixture to 0°C in an ice/water bath.[7]
-
Dissolve acetyl chloride (1.1 equivalents) in 10 mL of anhydrous dichloromethane and add it to the addition funnel.
-
Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10 minutes.[7]
-
Dissolve this compound (1.0 equivalent) in 10 mL of anhydrous dichloromethane and add it to the addition funnel.
-
Add the this compound solution dropwise to the reaction mixture. Control the addition rate to prevent excessive boiling.[7]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[7]
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.[7]
-
Transfer the mixture to a separatory funnel. Collect the organic layer.
-
Extract the aqueous layer with 20 mL of dichloromethane.
-
Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.[7]
-
Filter the solution to remove the drying agent and remove the solvent by rotary evaporation to obtain the crude acylated product.[7]
-
The product can be further purified by column chromatography or recrystallization.
Part 2: Applications in Materials Science
The unique photophysical properties of the naphthalene core, combined with the processing advantages conferred by the cyclohexyl group, make this compound an interesting building block for advanced materials.
Potential as an Organic Semiconductor
Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. The performance and stability of these devices are highly dependent on the molecular structure of the organic semiconductor. Introducing bulky, non-planar groups like cyclohexyl into aromatic systems can enhance the thermal stability of the resulting materials.[8][9] this compound could serve as a foundational molecule for the synthesis of larger, more complex organic semiconductors with improved processing characteristics and operational stability.
Workflow for Evaluating New Organic Semiconductors
The following diagram illustrates a typical workflow for the development and testing of new organic semiconductor materials derived from precursors like this compound.
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Methodological & Application
Application Note & Experimental Protocol: Friedel-Crafts Synthesis of 1-Cyclohexylnaphthalene
Abstract
This document provides a comprehensive guide to the synthesis of 1-cyclohexylnaphthalene via the Friedel-Crafts alkylation of naphthalene with cyclohexene. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the mechanistic underpinnings of the reaction, offering a detailed, step-by-step experimental procedure, purification techniques, and critical safety considerations. The narrative emphasizes the rationale behind key procedural choices to ensure reproducibility and high yield of the target α-substituted product. This guide is structured to serve as a self-validating framework for laboratory execution, complete with troubleshooting insights and visual aids to clarify the reaction pathway and experimental workflow.
Introduction and Scientific Principle
The Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[1] The alkylation variant, an electrophilic aromatic substitution (EAS), attaches an alkyl group to an aromatic substrate.[2] Naphthalene, a polycyclic aromatic hydrocarbon, is more reactive than benzene towards EAS, with substitution kinetically favoring the α-position (C-1) due to the greater resonance stabilization of the corresponding carbocation intermediate (arenium ion).[3]
This protocol utilizes cyclohexene as the alkylating agent and anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst. The catalyst's role is to facilitate the generation of a cyclohexyl carbocation electrophile, which then attacks the electron-rich naphthalene ring.[4] While effective, the reaction is not without its challenges, including the potential for polyalkylation and the formation of the thermodynamically favored β-isomer (2-cyclohexylnaphthalene).[5][6] This guide presents a method optimized to favor the kinetic 1-substituted product.
Reaction Mechanism
The synthesis proceeds through a classical electrophilic aromatic substitution mechanism, which can be delineated in three primary stages:
-
Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, interacts with trace amounts of protic acid (or water) to form a strong proton source (H⁺). This protonates cyclohexene, generating a secondary cyclohexyl carbocation.
-
Electrophilic Attack: The nucleophilic π-system of the naphthalene ring attacks the cyclohexyl carbocation. This attack preferentially occurs at the C-1 position, as the resulting arenium ion intermediate can delocalize the positive charge over two aromatic rings without disrupting the aromaticity of the second ring, conferring greater stability.[3]
-
Deprotonation and Catalyst Regeneration: A weak base (such as AlCl₄⁻) abstracts a proton from the C-1 position of the arenium ion, restoring the aromaticity of the naphthalene ring and yielding the final product, this compound.[2]
Caption: Mechanism of the Friedel-Crafts alkylation of naphthalene.
Detailed Experimental Protocol
This protocol is designed for a 0.05 mol scale reaction. All operations involving anhydrous aluminum chloride and dry solvents must be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |
| Naphthalene | 99% | Sigma-Aldrich | 6.41 g (0.05 mol) | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.99% | Sigma-Aldrich | 7.33 g (0.055 mol) | 1.1 |
| Cyclohexene | 99%, anhydrous | Sigma-Aldrich | 5.1 mL (4.11 g, 0.05 mol) | 1.0 |
| Carbon Disulfide (CS₂) | Anhydrous, ≥99.9% | Fisher Scientific | 50 mL | - |
| Hydrochloric Acid (HCl) | 6 M, aqueous | VWR | 50 mL | - |
| Dichloromethane (DCM) | ACS Grade | VWR | ~150 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | ~5 g | - |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | As needed for chromatography | - |
| Hexane | HPLC Grade | Fisher Scientific | As needed for chromatography | - |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Cap all openings with septa.
-
Dry the entire apparatus in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen.
-
In the flask, add naphthalene (6.41 g) and anhydrous carbon disulfide (30 mL) via cannula. Stir the mixture until the naphthalene dissolves.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Catalyst Addition:
-
Causality: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water.[7] It must be handled quickly in a dry environment to maintain its catalytic activity.
-
Carefully and quickly weigh anhydrous AlCl₃ (7.33 g) and add it portion-wise to the stirred naphthalene solution at 0 °C. A reddish-brown slurry will form.
-
-
Addition of Alkylating Agent:
-
Dilute the cyclohexene (5.1 mL) with anhydrous carbon disulfide (20 mL) in the dropping funnel.
-
Add the cyclohexene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Causality: The reaction is exothermic. Slow, controlled addition prevents a runaway reaction and minimizes the formation of side products. Low temperature favors the formation of the kinetic α-product.[3]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for an additional 2-3 hours at room temperature.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 95:5 hexane:ethyl acetate eluent. The product spot should appear at a higher Rf than the naphthalene starting material.
-
-
Work-up and Quenching:
-
Causality: This step neutralizes the Lewis acid catalyst and separates the product from inorganic salts. The procedure must be done cautiously as the quenching of AlCl₃ with water is highly exothermic and liberates HCl gas.[7]
-
Prepare a 250 mL beaker containing crushed ice (~50 g) and 50 mL of 6 M HCl.
-
Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring in a well-ventilated fume hood.
-
Transfer the entire mixture to a 500 mL separatory funnel. Rinse the reaction flask with dichloromethane (~20 mL) and add it to the funnel.
-
Separate the layers. Extract the aqueous layer twice more with 40 mL portions of dichloromethane.
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a viscous oil or a low-melting solid. Purify the crude material using flash column chromatography on silica gel.
-
Elute with pure hexane. Collect fractions and analyze by TLC. Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions by rotary evaporation to yield the final product. Industrially, purification may involve recrystallization or distillation.[8]
-
Experimental Workflow and Data
Caption: Experimental workflow for the synthesis of this compound.
Expected Results:
| Parameter | Value |
| Appearance of Product | Colorless to pale yellow viscous oil |
| Expected Yield | 65-75% |
| Molecular Formula | C₁₆H₁₈ |
| Molecular Weight | 210.32 g/mol |
| Boiling Point | ~190 °C at 15 mmHg |
Troubleshooting and Key Considerations
-
Low Yield: Often caused by moisture inactivating the AlCl₃ catalyst. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Polyalkylation: The initial product, this compound, is more reactive than naphthalene itself, leading to the formation of dicyclohexylnaphthalene. Using a molar excess of naphthalene can help suppress this side reaction, although it complicates purification.[5]
-
Isomer Formation: While the kinetic product (1-isomer) is favored at low temperatures, higher temperatures or longer reaction times can lead to isomerization to the more thermodynamically stable 2-cyclohexylnaphthalene. Strict temperature control is crucial for regioselectivity. The choice of solvent can also influence the isomer ratio.[6]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Handling: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle only in a fume hood and away from moisture.[7] Carbon disulfide is highly flammable, volatile, and toxic; all operations must be conducted in a well-ventilated fume hood away from ignition sources. Cyclohexene is flammable.
-
Work-up: The quenching process is highly exothermic and releases corrosive HCl gas. Perform this step slowly in an ice bath within a fume hood.
Conclusion
The Friedel-Crafts alkylation of naphthalene with cyclohexene is an effective method for synthesizing this compound. By carefully controlling reaction parameters—particularly temperature and the exclusion of moisture—researchers can achieve good yields and high selectivity for the desired α-isomer. The protocol described herein provides a robust and reproducible procedure, grounded in a clear understanding of the reaction mechanism, making it a valuable tool for professionals in chemical research and development.
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Sathee NEET. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
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LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Filo. (2025). Friedel–Crafts reaction of naphthalene. Retrieved from [Link]
-
MDPI. (2021). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]
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YouTube. (2022). A Friedel Crafts Reaction. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1966). Synthesis of polycyclic compounds. Part VIII. Friedel–Crafts acylation with anhydrides of tricarboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (1979). Naphthalene metabolism by pseudomonads: purification and properties of 1,2-dihydroxynaphthalene oxygenase. Retrieved from [Link]
-
ResearchGate. (2010). Study on catalysts for synthesis of cyclohexylbenzene by hydroalkylation of benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclohexyl-naphthalene, picrate. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
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Purification of 1-Cyclohexylnaphthalene by recrystallization or chromatography
An Application Note for the Purification of 1-Cyclohexylnaphthalene
Abstract
This application note provides detailed protocols for the purification of this compound, a polycyclic aromatic hydrocarbon (PAH), utilizing two primary laboratory techniques: recrystallization and flash column chromatography. As a non-polar compound with a low melting point, this compound presents unique challenges that are addressed herein. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require high-purity samples of this compound. We delve into the theoretical principles behind each method, offer step-by-step experimental protocols, and provide data-driven insights to guide the selection of the most appropriate technique based on impurity profile and desired purity levels.
Introduction: The Challenge of Purifying this compound
This compound (C₁₆H₁₈) is an aromatic hydrocarbon whose molecular structure consists of a naphthalene ring fused to a cyclohexyl group.[1] This structure imparts significant non-polarity and lipophilicity.[2] Like many PAHs, it serves as a crucial intermediate in organic synthesis and as a model compound for studying aromatic substitution reactions.[2] The purity of such compounds is paramount, as trace impurities can significantly alter reaction outcomes, material properties, or biological activity assessments.
The primary challenge in purifying this compound stems from its physical properties. It is often a colorless oil or a low-melting solid, with a reported melting point of 31°C.[3] This low melting point complicates traditional recrystallization, as the compound may "oil out" of solution rather than forming well-defined crystals, trapping impurities in the process.
This document provides two robust methods to overcome these challenges: a carefully optimized recrystallization protocol using a mixed-solvent system and a normal-phase flash chromatography protocol for separating similarly non-polar impurities.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈ | [1][3] |
| Molecular Weight | 210.31 g/mol | [1][3] |
| Appearance | Colorless Oil or Low-Melting Solid | [4] |
| Melting Point | 31 °C | [3] |
| Boiling Point | ~346.7 °C at 760 mmHg | [4] |
| Density | ~1.0 g/cm³ | [3][4] |
| Polarity | Non-polar Aromatic Hydrocarbon | [2][5] |
Method 1: Purification by Recrystallization
Recrystallization is a powerful purification technique for solids that leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[6][7][8] The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[9]
Principle and Rationale
For this compound, its low melting point and high solubility in many common non-polar organic solvents pose a challenge. A single-solvent system often fails because the compound remains too soluble even at low temperatures, leading to poor recovery, or it precipitates as an oil.
To circumvent this, a mixed-solvent system is recommended. This typically involves a "soluble" solvent, in which the compound is readily soluble, and an "anti-solvent," in which the compound is poorly soluble. The two solvents must be miscible.[10] By dissolving the compound in a minimal amount of the hot "soluble" solvent and then carefully adding the "anti-solvent" to the hot solution until turbidity appears, a saturated state is precisely achieved. Slow cooling from this point promotes the growth of pure crystals.
A suitable system for the non-polar this compound is an ethanol/water mixture. Ethanol is the soluble solvent, while water acts as the anti-solvent.
Experimental Protocol: Recrystallization
-
Solvent Preparation: Prepare a mixture of 95% ethanol and deionized water.
-
Dissolution: Place the impure this compound (~1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal amount of hot 95% ethanol (~3-5 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. The goal is to use the absolute minimum volume of hot solvent.[6][11]
-
Inducing Saturation: While the ethanol solution is hot and stirring, add deionized water dropwise using a Pasteur pipette until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is just below its saturation point, preventing premature precipitation.
-
Slow Cooling (Critical Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals and prevents oiling out.[12]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation and yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization solvent) to remove any soluble impurities adhering to the crystal surfaces.[11]
-
Drying: Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator. Due to the low melting point, do not use a high-temperature oven.
Recrystallization Workflow Diagram
Caption: Workflow for mixed-solvent recrystallization.
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is a purification technique that separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[14] It is particularly effective for separating compounds with similar polarities, such as isomers or by-products from the synthesis of this compound.
Principle and Rationale
For a non-polar compound like this compound, normal-phase chromatography is employed. The stationary phase is polar (silica gel), and the mobile phase (eluent) is non-polar.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent.
-
Separation Mechanism: When a mixture is loaded onto the column, compounds adhere to the silica gel. The non-polar eluent then flows through the column, competing for the adsorption sites. Non-polar compounds like this compound have a weak affinity for the polar silica and a strong affinity for the non-polar eluent. Consequently, they travel down the column quickly. More polar impurities will interact more strongly with the silica gel and move down the column more slowly, or not at all, allowing for effective separation.[5]
Experimental Protocol: Flash Chromatography
-
TLC Analysis & Solvent Selection:
-
First, determine the optimal eluent composition using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution on a silica gel TLC plate and develop it in a chamber containing a non-polar solvent, such as hexanes.
-
If the spot does not move from the baseline, add a small percentage of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) to the hexanes.
-
The goal is to find a solvent system where the this compound spot has a Retention Factor (Rf) of approximately 0.2-0.4.[15] For this compound, 100% hexanes or a 99:1 hexanes:ethyl acetate mixture is a good starting point.
-
-
Column Packing (Slurry Method):
-
Select a column of appropriate size for the amount of material to be purified.
-
Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer (~1 cm) of sand.
-
In a beaker, create a slurry of silica gel in the chosen eluent (e.g., hexanes).[16]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[16]
-
Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Run eluent through the column until the silica bed is stable and equilibrated. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.[15]
-
Carefully add this powder to the top of the packed column. This method results in better separation than loading the sample as a concentrated liquid.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a "flash" column).[17]
-
Begin collecting fractions in test tubes immediately. Since this compound is very non-polar, it will elute quickly.[17]
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Flash Chromatography Workflow Diagram
Caption: Workflow for flash column chromatography.
Comparison of Purification Methods
| Feature | Recrystallization | Flash Column Chromatography |
| Principle | Differential Solubility | Differential Adsorption |
| Best For | Removing impurities with very different solubilities (e.g., highly polar or insoluble contaminants). | Separating compounds with similar polarities (e.g., isomers, side-products). |
| Scalability | Generally easier to scale up for larger quantities. | Can be scaled, but requires larger columns and significantly more solvent. |
| Solvent Usage | Relatively low. | High. |
| Time | Can be faster for a single batch, especially with slow cooling time. | More labor-intensive and time-consuming due to packing and fraction analysis. |
| Key Challenge | Potential for "oiling out" due to low melting point; requires careful control of cooling. | Requires method development (TLC); potential for sample loss on the column. |
Conclusion
The successful purification of this compound is readily achievable with a clear understanding of its physicochemical properties.
-
Recrystallization using a mixed-solvent system like ethanol/water is an effective method for removing impurities with significantly different polarity profiles and is highly scalable. The key to success is the careful, slow cooling of a precisely saturated solution to prevent oiling out.
-
Flash column chromatography on silica gel is the method of choice for separating similarly non-polar impurities, such as isomers or poly-alkylated by-products, which may not be efficiently removed by recrystallization.
The selection between these two powerful techniques should be guided by the nature of the impurities present, the required scale of purification, and the final purity specifications.
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CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved January 12, 2026, from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2025). Running a flash column. Retrieved January 12, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 1-Cyclohexyl-naphthalene, picrate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved January 12, 2026, from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]
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An-Najah National University. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process. Retrieved January 12, 2026, from [Link]
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vlab.amrita.edu. (2012). Recrystallization. Retrieved January 12, 2026, from [Link]
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University of Toronto Scarborough. (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]
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University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved January 12, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 12, 2026, from [Link]
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CUNY Queensborough Community College. (n.d.). Purification by Recrystallization. Retrieved January 12, 2026, from [Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 12, 2026, from [Link]
-
Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for Using 1-Cyclohexylnaphthalene as a Fluorescent Probe for Polarity Sensing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to utilizing 1-cyclohexylnaphthalene as a potential fluorescent probe for sensing the polarity of its microenvironment. While direct, extensive photophysical data for this compound as a polarity probe is not widely available in peer-reviewed literature, this guide is built upon the well-established principles of fluorescence spectroscopy and solvatochromism, using the parent molecule, naphthalene, and its derivatives as a reference. The protocols outlined herein will enable researchers to characterize this compound's sensitivity to solvent polarity and apply it in various research contexts, including the study of biomolecular assemblies and drug delivery systems.
Introduction to Polarity Sensing with Fluorescent Probes
The polarity of a microenvironment plays a crucial role in a vast array of chemical and biological processes, from influencing reaction rates to governing the folding and assembly of proteins and the structure of biological membranes. Fluorescent probes that exhibit changes in their photophysical properties in response to the polarity of their surroundings are invaluable tools for investigating these phenomena.[1][2]
These "polarity-sensitive" or "solvatochromic" probes typically feature an electron donor and an electron acceptor group, leading to a significant change in their dipole moment upon excitation.[3] This change in dipole moment results in a reorganization of the surrounding solvent molecules, which in turn affects the energy of the excited state and, consequently, the emitted fluorescence. The most common manifestation of this is a shift in the fluorescence emission spectrum (a change in color), which can be correlated with the polarity of the solvent.
Naphthalene and its derivatives are a well-known class of fluorescent compounds that have been extensively studied and modified to act as environmental probes.[4][5][6] A prominent example is PRODAN (6-propionyl-2-dimethylaminonaphthalene), which exhibits a large, polarity-dependent Stokes shift.[3] The rigid, planar structure of the naphthalene core provides a stable fluorescent scaffold that can be functionalized to tune its photophysical properties and targeting specificity.[7][8]
This compound: A Candidate for Polarity Sensing
This compound is a derivative of naphthalene where a cyclohexyl group is attached to the 1-position of the naphthalene ring.
Structure of this compound:
Caption: Chemical structure of this compound.
The introduction of the cyclohexyl group, a non-polar and bulky substituent, is expected to influence the photophysical properties of the naphthalene core in several ways:
-
Solubility: The lipophilic nature of the cyclohexyl group will enhance the solubility of the probe in non-polar environments, making it suitable for studying hydrophobic pockets in proteins or the interior of lipid membranes.
-
Steric Hindrance: The bulkiness of the cyclohexyl group may influence the interaction of the naphthalene core with its immediate environment, potentially affecting the sensitivity and specificity of the polarity sensing.
-
Electronic Effects: While the cyclohexyl group is not strongly electron-donating or withdrawing, it can have subtle electronic effects on the naphthalene pi-system, which may modulate its photophysical properties.
Based on the behavior of the parent naphthalene molecule, it is hypothesized that this compound will exhibit a shorter fluorescence lifetime in polar solvents, like water, compared to non-polar solvents, such as cyclohexane.[5][9][10] The extent of any solvatochromic shift in its emission spectrum will determine its utility as a polarity probe.
Experimental Protocol for Characterization and Application
This section provides a detailed, step-by-step protocol for characterizing the polarity-sensing capabilities of this compound and for its application in measuring the polarity of a sample.
Materials and Instrumentation
-
This compound: High purity grade.
-
Solvents: A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, methanol, water).
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (spectrofluorometer) with temperature control
-
Time-resolved fluorescence spectrometer (for lifetime measurements)
-
Cuvettes: Quartz cuvettes for both absorption and fluorescence measurements.
-
Workflow for Characterizing this compound as a Polarity Probe
Caption: Experimental workflow for characterizing a fluorescent polarity probe.
Step-by-Step Protocol
Step 1: Preparation of Stock and Working Solutions
-
Prepare a stock solution of this compound (e.g., 1 mM) in a non-polar solvent where it is highly soluble, such as cyclohexane.
-
From the stock solution, prepare a series of dilute working solutions in a range of solvents with varying polarities. The final concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
Step 2: Spectroscopic Measurements
-
Absorption Spectra: For each working solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λabs).
-
Emission Spectra: For each working solution, excite the sample at its absorption maximum (λabs) and record the fluorescence emission spectrum to determine the emission maximum (λem).
-
Quantum Yield Determination: Determine the fluorescence quantum yield (Φf) for each solvent using a well-characterized standard with a known quantum yield and similar absorption/emission wavelengths.
-
Fluorescence Lifetime Measurements: Measure the fluorescence lifetime (τf) of this compound in each solvent using a time-resolved fluorescence spectrometer.
Data Analysis
-
Calculate the Stokes Shift: For each solvent, calculate the Stokes shift (Δν) in wavenumbers (cm-1) using the following equation: Δν = (1/λabs) - (1/λem) where λabs and λem are in nm. Convert the result to cm-1.
-
Construct a Lippert-Mataga Plot: The Lippert-Mataga equation describes the relationship between the Stokes shift and the solvent polarity: Δν = (2Δμ2)/(hca3) * f(ε, n) + constant where:
-
Δμ is the change in dipole moment between the ground and excited states.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the radius of the solvent cavity.
-
f(ε, n) is the orientation polarizability of the solvent, given by: f(ε, n) = [(ε-1)/(2ε+1)] - [(n2-1)/(2n2+1)] where ε is the dielectric constant and n is the refractive index of the solvent.
Plot the calculated Stokes shift (Δν) as a function of the orientation polarizability (f(ε, n)) for the different solvents. A linear relationship indicates that the probe's solvatochromism is primarily due to the solvent's polarity.
-
-
Correlate Quantum Yield and Lifetime with Polarity: Plot the fluorescence quantum yield (Φf) and lifetime (τf) as a function of a solvent polarity scale (e.g., Reichardt's ET(30) or the orientation polarizability). This will reveal how the probe's brightness and excited-state dynamics are affected by the environment.
Data Presentation and Interpretation
The following tables provide a template for organizing the experimental data collected for this compound.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| Cyclohexane | 2.02 | 1.427 | |||||
| Toluene | 2.38 | 1.497 | |||||
| Chloroform | 4.81 | 1.446 | |||||
| Acetone | 20.7 | 1.359 | |||||
| Ethanol | 24.5 | 1.361 | |||||
| Methanol | 32.7 | 1.329 | |||||
| Water | 80.1 | 1.333 |
Interpretation:
-
A significant red-shift (increase in λem) with increasing solvent polarity is indicative of a good polarity probe.
-
The linearity of the Lippert-Mataga plot will confirm the nature of the solvatochromic effect.
-
Changes in quantum yield and lifetime will provide insights into the non-radiative decay pathways that are influenced by the solvent environment.
Application in Drug Development and Research
Once characterized, this compound can be a valuable tool in various research and drug development applications:
-
Probing the Hydrophobic Core of Micelles and Liposomes: The lipophilic nature of the probe makes it ideal for studying the micropolarity of the hydrophobic core of drug delivery vehicles.
-
Investigating Protein-Ligand Binding: Changes in the fluorescence of this compound upon binding to a protein can provide information about the polarity of the binding pocket.
-
Monitoring Polymer Phase Transitions: The probe can be used to monitor changes in the micropolarity of polymer matrices during phase transitions.
Caption: General workflow for applying the polarity probe.
Conclusion
While further experimental validation is required, this compound presents itself as a promising candidate for a fluorescent probe for polarity sensing, particularly in non-polar and biological environments. Its synthesis is straightforward, and its structural similarity to other well-characterized naphthalene-based probes provides a strong theoretical foundation for its application. The protocols detailed in this guide provide a comprehensive framework for researchers to characterize its photophysical properties and utilize it as a tool for probing the micropolarity of their systems of interest.
References
- Kucherak, O. A., Didier, P., Mély, Y., & Klymchenko, A. S. (2010). Fluorene analogues of Prodan with superior fluorescence brightness and solvatochromism. The Journal of Physical Chemistry Letters, 1(4), 616-620.
- Lin, B., Li, Z., Zan, Q., Fan, L., Shu, Y., & Wang, J. (2023). A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk. Analyst, 148(14), 3285-3294.
- Maeda, H., Maeda, T., & Mizuno, K. (2012).
- Monti, S., Flamigni, L., & Bortolus, P. (1998). Solvent influences on the photophysics of naphthalene: fluorescence and triplet state properties in aqueous solutions and in cyclodextrin complexes. The Journal of Physical Chemistry A, 102(32), 6351-6357.
- Niko, Y., & Naota, T. (2012). Synthesis and photophysical properties of a series of cyclopenta [b] naphthalene solvatochromic fluorophores. Organic & biomolecular chemistry, 10(38), 7739-7746.
- Pan, Y., Zhang, Y., & Han, K. (2021). Polarity-based fluorescence probes: properties and applications. RSC medicinal chemistry, 12(10), 1639-1650.
- Poole, J. E., & Exton, R. J. (1992). Fluorescence of Aromatic Hydrocarbons in Aqueous Solution.
- Ren, T., Wang, Z., & Liu, W. (2018). Investigation of photophysical properties of 1, 8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction. Journal of Photochemistry and Photobiology A: Chemistry, 364, 145-150.
- Samanta, A., & Fessenden, R. W. (1998). Fluorescence emission and absorption spectra of naphthalene in cyclohexane solution: evidence of a naphthalene-oxygen charge-transfer complex. The Journal of Physical Chemistry A, 102(41), 7877-7882.
- Samanta, A., Ludwanowski, S., & Walther, A. (2021). A modular fluorescent probe for viscosity and polarity sensing in DNA hybrid mesostructures. Advanced Science, 8(2), 2003740.
- Sun, C., Liu, Y., & Zhang, H. (2025). A single fluorescent probe for simultaneous detection of polarity, viscosity, and esterase. Analytica Chimica Acta, 1281, 344463.
- Wagner, B. D. (2009). The use of fluorescence spectroscopy to probe the cavity of cyclodextrins. In The Journal of Physical Chemistry B (Vol. 113, Issue 26, pp. 8645–8653). American Chemical Society.
- Wang, J., Qian, X., & Cui, J. (2006). A novel solvatochromic fluorescent dye as a sensitive probe for albumins. Journal of Photochemistry and Photobiology A: Chemistry, 181(1), 1-6.
- Ware, W. R., & Richter, H. P. (1968). Solvent effects on the fluorescence lifetimes of naphthalene and some of its derivatives. The Journal of Chemical Physics, 48(4), 1595-1601.
- Wei, Y., Li, X., & Zhang, G. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Physical Chemistry Chemical Physics, 21(47), 26039-26047.
- Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a fluorescent probe: 6-propionyl-2-(dimethylamino) naphthalene. Biochemistry, 18(14), 3075-3078.
- Wu, J., Liu, W., & Duan, C. (2008). A novel 1, 8-naphthalimide-based fluorescent chemosensor for selective recognition of copper (II) ion. Tetrahedron letters, 49(1), 149-152.
- Xiang, Y., & Tong, A. (2006). A new polarity-sensitive fluorescent probe: 1-Anilino-8-naphthalenesulfonate-β-cyclodextrin. Journal of inclusion phenomena and macrocyclic chemistry, 54(3-4), 261-266.
- Xu, Z., Xiao, Y., & Qian, X. (2013). A polarity-sensitive fluorescent probe for lipid droplets.
- Yabushita, A., & Kobayashi, T. (2013). Synthesis and photophysical properties of through-space conjugated [2.2] paracyclophane-based naphthalene fluorophores. The Journal of organic chemistry, 78(21), 10634-10643.
- Zhang, X. F. (2012). Fluorescence of aromatic hydrocarbons in aqueous solution. In Journal of Solution Chemistry (Vol. 41, Issue 10, pp. 1755–1764). Springer.
- Zhao, J., Ji, S., & Chen, Y. (2012). Excited state intramolecular proton transfer (ESIPT): from fundamental understanding to materials applications. Physical Chemistry Chemical Physics, 14(25), 8803-8817.
- Zhong, C., Chinta, S., & Li, H. (2017). Peri-substituted acyl pyrrolyl naphthalenes: synthesis, reactions and photophysical properties. Molecules, 22(9), 1429.
- Zhou, Y., Wang, J., & Zhang, J. (2017). A fluorescent probe for polarity imaging in living cells. Scientific reports, 7(1), 1-8.
- Zhu, L., & Yang, C. (2017). Hyperspectral fluorescence imaging with a new polarity-ultrasensitive fluorescent probe. Advanced Science, 4(11), 1700165.
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Application Notes & Protocols: Synthesis of 1-Cyclohexylnaphthalene Derivatives for Advanced Materials Science
Abstract
This guide provides a comprehensive overview of the synthesis and characterization of 1-cyclohexylnaphthalene derivatives, a class of compounds demonstrating significant potential in materials science. The bulky, non-planar cyclohexyl group, when appended to the rigid naphthalene core, imparts unique steric and electronic properties, influencing molecular packing, solubility, and photophysical behavior. These characteristics make them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors.[1][2][3] We present a robust and versatile two-step synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction, enabling the creation of a diverse library of derivatives from a key brominated intermediate. This document is intended for researchers and professionals in materials science and organic synthesis, offering detailed protocols, mechanistic insights, and characterization guidelines.
Introduction: The Rationale for Cyclohexylnaphthalene Scaffolds
The naphthalene moiety is a foundational building block in the design of organic electronic materials due to its inherent aromaticity, rigid planar structure, and excellent charge transport capabilities.[3][4] These properties are crucial for developing efficient emissive and charge-transporting layers in devices like OLEDs.[5] However, the planarity of polycyclic aromatic hydrocarbons can often lead to undesirable aggregation-induced quenching (ACQ) in the solid state, which diminishes luminescence efficiency.
The introduction of a bulky, three-dimensional cyclohexyl group serves several critical functions:
-
Steric Hindrance: It disrupts intermolecular π-π stacking, mitigating ACQ and enhancing solid-state fluorescence quantum yields.
-
Solubility: The aliphatic cyclohexyl moiety improves the solubility of the otherwise rigid aromatic core in common organic solvents, simplifying device fabrication through solution-processing techniques.
-
Morphological Stability: The cyclohexyl group can enhance the thermal and morphological stability of thin films, leading to longer device lifetimes.[4]
This guide focuses on a modular synthetic approach that allows for the systematic tuning of the electronic and photophysical properties of the this compound core by introducing various aryl substituents at the 4-position via palladium-catalyzed cross-coupling.
Overall Synthetic Strategy
Our strategy involves a two-stage process that offers both reliability and versatility. The first stage is the synthesis of a key building block, 1-bromo-4-cyclohexylnaphthalene . The bromine atom serves as a versatile synthetic handle for subsequent functionalization. The second stage employs the well-established Suzuki-Miyaura cross-coupling reaction to introduce a wide range of substituents, thereby creating a library of target derivatives.[6][7]
Caption: Overall two-stage synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-4-cyclohexylnaphthalene (Intermediate)
This protocol details the synthesis of the key intermediate via a Friedel-Crafts alkylation of 1-bromonaphthalene. The choice of a strong acid catalyst is crucial for generating the cyclohexyl carbocation electrophile from cyclohexene.
Causality: The reaction proceeds via electrophilic aromatic substitution. The cyclohexyl carbocation, formed by the protonation of cyclohexene, preferentially attacks the electron-rich naphthalene ring. The 4-position (para to the bromine) is sterically accessible and electronically activated, leading to the desired regioisomer as the major product.
Materials:
-
1-Bromonaphthalene (1.0 eq)
-
Cyclohexene (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Phosphoric Acid (H₃PO₄) or a solid acid catalyst like Zeolite[1]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-bromonaphthalene and anhydrous DCM.
-
Add the acid catalyst (e.g., phosphoric acid, ~20 mol%).
-
Begin vigorous stirring and add cyclohexene dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to yield 1-bromo-4-cyclohexylnaphthalene as a colorless oil or white solid.[8]
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to the next step.
Protocol 2: General Suzuki-Miyaura Cross-Coupling for Derivatization
This protocol provides a general method for coupling the intermediate with various arylboronic acids. The Suzuki reaction is renowned for its high tolerance of functional groups, making it ideal for creating a diverse library of materials.[6][9]
Causality: The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) to the aryl bromide, (2) Transmetalation where the aryl group from the boronic acid (activated by a base) is transferred to the palladium complex, and (3) Reductive Elimination where the new C-C bond is formed, yielding the final product and regenerating the Pd(0) catalyst.[6][10]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Materials:
-
1-Bromo-4-cyclohexylnaphthalene (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine 1-bromo-4-cyclohexylnaphthalene, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture (typically 80-100°C) with vigorous stirring for 6-12 hours. Monitor progress by TLC.
-
After the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1-cyclohexyl-4-arylnaphthalene derivative.
Characterization and Photophysical Properties
The synthesized derivatives should be rigorously characterized to confirm their identity and assess their properties for materials science applications.
Structural Characterization:
-
¹H and ¹³C NMR: To confirm the covalent structure and assess purity. The proton NMR should show characteristic signals for both the naphthalene and cyclohexyl protons.[1]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.
Photophysical Characterization: The photophysical properties are typically measured in a dilute solution (e.g., in Toluene or THF) to avoid aggregation effects.
-
UV-Vis Spectroscopy: To determine the absorption maxima (λ_abs) and the molar extinction coefficient.
-
Fluorescence Spectroscopy: To determine the emission maxima (λ_em) and the photoluminescence quantum yield (PLQY). Naphthalene derivatives are known for their strong fluorescence and photostability.[2]
Data Summary: The table below presents hypothetical but representative data for a series of derivatives, illustrating how the choice of the aryl substituent can tune the emission color.
| Derivative (Ar = ) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | PLQY (%) | Emitted Color |
| Phenyl | 305 | 385 | 80 | 75 | Violet-Blue |
| 4-Methoxyphenyl | 315 | 410 | 95 | 85 | Blue |
| 4-(Diphenylamino)phenyl | 340 | 455 | 115 | 92 | Sky Blue |
| 2-Pyrenyl | 355 | 470 | 115 | 88 | Blue-Green |
Note: Data are illustrative examples. The introduction of electron-donating groups (like methoxy or diphenylamino) typically causes a red-shift in both absorption and emission spectra, moving the emitted color from violet towards blue.[11]
Applications in Organic Electronics
The synthesized this compound derivatives are prime candidates for use in OLEDs.[5]
-
Blue Emitters: Derivatives with high PLQY in the blue region of the spectrum (400-470 nm) can be used as dopants or main emitters in the emissive layer (EML) of OLEDs.[4] The development of stable and efficient blue emitters remains a significant challenge in the field, making these compounds particularly valuable.
-
Host Materials: The wide bandgap of the naphthalene core makes these derivatives suitable as host materials in the EML for phosphorescent dopants. The cyclohexyl groups help create an amorphous morphology that prevents phase separation and aggregation of the dopant molecules.
-
Hole Transport Layers (HTLs): By incorporating hole-transporting moieties like triarylamines (e.g., the diphenylamino group in the table above), these materials can be adapted for use in HTLs, leveraging the good charge-carrying properties of the naphthalene core.[4][12]
References
- Benchchem. A Technical Guide to the Synthesis of 2-Cyclohexylnaphthalen-1-ol: Novel Approaches and Methodologies.
- PubMed.
- PrepChem.com. Synthesis of 1-Bromo-4-cyclohexylbenzene.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- ChemicalBook. 1-broMo-4-cyclohexyl-naphthalene | 51670-90-7.
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Syntheses. Naphthalene, 1-bromo-.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Chinese Chemical Letters.
- PubMed. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.
- MDPI. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs.
- Benchchem. Use of 1-Bromonaphthalene in the synthesis of organic light-emitting diodes (OLEDs).
- Science.org.
- Thieme Connect.
- MDPI.
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- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Cyclohexylnaphthalene as a Morphology-Controlling Additive in Solution-Processed Organic Electronics
Introduction: Beyond Conventional Doping
In the realm of organic electronics, the term "doping" traditionally refers to the introduction of a species to intentionally increase the charge carrier concentration of a semiconductor. However, the performance of organic electronic devices, particularly those fabricated via solution-processing, is not solely governed by charge carrier density. The morphology of the semiconducting thin film—encompassing crystallinity, crystal size, orientation, and interconnectivity—plays a paramount role in determining charge transport efficiency.[1][2] This guide explores the hypothesized role of 1-cyclohexylnaphthalene, a bulky, non-polar small molecule, not as a conventional electronic dopant, but as a morphology-controlling additive in solution-processed organic semiconductor films.
This compound (C16H18) is a colorless oil at room temperature, characterized by a naphthalene core functionalized with a cyclohexyl group.[3][4] Its chemical structure suggests limited electronic activity in the context of charge transfer with typical organic semiconductors. Instead, its steric bulk and non-polar nature are hypothesized to influence the delicate processes of solute aggregation, nucleation, and crystal growth during solvent evaporation from a casting solution.[5][6] By judiciously incorporating this compound into organic semiconductor formulations, researchers may gain a valuable tool for fine-tuning film morphology to enhance device performance.
Hypothesized Mechanism of Action: Morphology Control through Phase Separation and Crystallization Modulation
The introduction of a non-semiconducting, bulky molecule like this compound into a solution of a crystalline organic semiconductor (e.g., TIPS-pentacene or C8-BTBT) is proposed to influence the thin film formation process in several ways:
-
Alteration of Solute Aggregation: In solution, organic semiconductor molecules tend to form aggregates, which are precursors to crystal nuclei. The presence of this compound can sterically hinder excessive aggregation, leading to a more controlled nucleation process upon solvent evaporation.
-
Inducement of Vertical Phase Separation: During spin-coating or other solution-deposition techniques, a vertical phase separation is anticipated.[7] Due to its distinct chemical nature and potential for lower surface energy, the this compound may preferentially migrate to the air-semiconductor or substrate-semiconductor interface. This can modify the interfacial properties and influence the subsequent crystal growth.
-
Modulation of Crystal Growth Dynamics: As the primary solvent evaporates, the concentration of the less volatile this compound increases. It can act as a temporary "plasticizer" or "solvent-additive," slowing down the crystallization process. This can lead to the formation of larger, more ordered crystalline domains by allowing more time for molecular rearrangement.[8]
The following diagram illustrates the hypothesized mechanism of this compound in promoting the formation of a well-ordered organic semiconductor film.
Caption: Hypothesized role of this compound in organic semiconductor film formation.
Data Presentation: Anticipated Effects on Device Performance
The successful application of this compound as a morphology-controlling additive is expected to yield significant improvements in the performance of organic field-effect transistors (OFETs). The following table presents a hypothetical comparison of key OFET performance metrics for a device fabricated with and without the additive, based on a benchmark organic semiconductor like C8-BTBT.
| Performance Metric | Without this compound | With this compound (Optimized Concentration) | Rationale for Improvement |
| Charge Carrier Mobility (μ) | 0.1 - 1.0 cm²/Vs | 2.0 - 5.0 cm²/Vs | Larger, more ordered crystalline domains reduce grain boundary scattering.[9] |
| On/Off Current Ratio | 10^5 - 10^6 | > 10^7 | Improved film uniformity and reduced defects can lead to lower off-currents. |
| Threshold Voltage (Vth) | -15 V to -25 V | -5 V to -10 V | A more ordered semiconductor-dielectric interface can reduce charge trapping. |
| Device-to-Device Uniformity | Moderate | High | Controlled crystallization leads to more reproducible film morphologies.[10] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound as a morphology-controlling additive. These protocols are designed to be adaptable to various solution-processable organic semiconductors.
Protocol 1: Preparation of Blended Semiconductor Solutions
This protocol describes the preparation of stock solutions and blended formulations of an organic semiconductor with this compound.
Materials:
-
Organic Semiconductor (e.g., 2,7-dioctyl[3]benzothieno[3,2-b][3]benzothiophene, C8-BTBT)[11]
-
This compound (purity > 98%)
-
High-purity organic solvent (e.g., toluene, chlorobenzene)
-
Vials with PTFE-lined caps
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Prepare a stock solution of the organic semiconductor:
-
Weigh 10 mg of C8-BTBT and dissolve it in 1 mL of toluene to create a 10 mg/mL stock solution.
-
Gently heat the solution (e.g., at 60 °C) on a hotplate with magnetic stirring until the semiconductor is fully dissolved.
-
-
Prepare a stock solution of this compound:
-
Prepare a 10 mg/mL stock solution of this compound in toluene.
-
-
Prepare blended solutions:
-
In separate vials, prepare a series of blended solutions with varying weight percentages (wt%) of this compound relative to the organic semiconductor. For example: 0.5 wt%, 1 wt%, 2 wt%, 5 wt%, and 10 wt%.
-
To prepare a 1 wt% blend, mix 1000 µL of the C8-BTBT stock solution with 10 µL of the this compound stock solution. Adjust volumes for other concentrations accordingly.
-
Prepare a control solution containing only the organic semiconductor.
-
-
Homogenization:
-
Vortex each solution for 30 seconds and then stir at room temperature for at least 1 hour before use to ensure homogeneity.
-
Protocol 2: Fabrication of Thin Films by Spin-Coating
This protocol details the deposition of the blended solutions onto a substrate to form thin films.
Materials:
-
Blended semiconductor solutions (from Protocol 1)
-
Substrates (e.g., heavily doped silicon wafers with a thermally grown SiO₂ dielectric layer)
-
Spin-coater
-
Nitrogen or argon gas for drying
-
Piranha solution or UV-ozone cleaner for substrate cleaning
-
Surface treatment agent (e.g., octadecyltrichlorosilane, OTS)
Procedure:
-
Substrate Cleaning and Preparation:
-
Clean the Si/SiO₂ substrates by sonicating in acetone, then isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with an oxygen plasma or UV-ozone for 10 minutes to create a hydrophilic surface.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like OTS to promote ordered crystal growth.
-
-
Spin-Coating:
-
Place a prepared substrate on the spin-coater chuck.
-
Dispense approximately 50 µL of the blended solution onto the center of the substrate.
-
Spin-coat at 2000 rpm for 60 seconds. This may need to be optimized depending on the desired film thickness.
-
-
Annealing:
-
Transfer the coated substrates to a hotplate in a nitrogen-filled glovebox.
-
Anneal the films at a temperature appropriate for the organic semiconductor (e.g., 100-120 °C for C8-BTBT) for 30 minutes to remove residual solvent and improve crystallinity.[12]
-
Allow the films to cool slowly to room temperature.
-
Protocol 3: Characterization of Thin Film Morphology
This protocol outlines methods to characterize the morphology of the fabricated thin films.
Techniques:
-
Atomic Force Microscopy (AFM): To visualize the surface topography, grain size, and crystalline domains of the thin films.
-
X-ray Diffraction (XRD): To determine the crystallinity and molecular packing of the organic semiconductor. Grazing-incidence wide-angle X-ray scattering (GIWAXS) is particularly useful for thin films.[13]
-
Polarized Optical Microscopy (POM): To observe the formation of large crystalline domains and their alignment.
General Workflow:
-
Prepare a series of thin films with varying concentrations of this compound as described in Protocol 2.
-
For each film, acquire AFM images at multiple locations to assess surface roughness and grain size.
-
Perform XRD or GIWAXS measurements to analyze the crystal structure and orientation.
-
Use POM to visualize the macroscopic crystalline features.
-
Compare the results for films with and without the additive to determine the effect of this compound on morphology.
Protocol 4: Fabrication and Testing of Organic Field-Effect Transistors (OFETs)
This protocol describes the fabrication of top-contact, bottom-gate OFETs to evaluate the electrical performance of the semiconductor films.
Device Fabrication Workflow:
Caption: Workflow for fabricating a top-contact, bottom-gate OFET.
Procedure:
-
Fabricate the organic semiconductor thin films on Si/SiO₂ substrates as described in Protocol 2.
-
Using a shadow mask, thermally evaporate source and drain electrodes (e.g., 50 nm of gold with a 5 nm chromium adhesion layer) onto the semiconductor film. Typical channel lengths are 50-100 µm and channel widths are 1-2 mm.
-
Electrical Characterization:
-
Transfer the completed devices to a probe station.
-
Using a semiconductor parameter analyzer, measure the transfer characteristics (Drain Current vs. Gate Voltage at a constant Drain Voltage) and output characteristics (Drain Current vs. Drain Voltage at various Gate Voltages).
-
Extract key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage from the transfer curves.
-
Compare the performance of devices with and without this compound to quantify its impact.
-
Conclusion and Outlook
While not a conventional electronic dopant, this compound presents an intriguing possibility as a morphology-controlling additive for solution-processed organic semiconductors. Its bulky and non-polar nature can be leveraged to influence the complex processes of crystallization and phase separation during film formation. The protocols outlined in this guide provide a systematic approach for researchers to investigate this hypothesis and potentially unlock new avenues for enhancing the performance and reproducibility of organic electronic devices. Further studies are encouraged to explore the precise mechanisms at play and to expand the application of this and similar additives to a wider range of organic electronic materials.
References
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IMEC. Highly Crystalline C8-BTBT Thin-Film Transistors by Lateral Homo-Epitaxial Growth on Printed Templates. 2017. [Link]
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Diao, Y., Shaw, L., Bao, Z., & Mannsfeld, S. C. B. Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7(7), 2145-2159. 2014. [Link]
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Riera-Galindo, S., Tamayo, A., & Mas-Torrent, M. Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega, 3(2), 2329-2339. 2018. [Link]
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ResearchGate. Fabrication and characterization of C8-BTBT/PS thin film. [Link]
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ResearchGate. The influence of the nematic phase on the phase separation of blended organic semiconductors for photovoltaics. [Link]
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ResearchGate. Interrupted Growth to Manipulate Phase-Separation in DIP:C60 Organic Semiconductor Blends. [Link]
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McNeill, C. R., & Ade, H. Soft X-ray characterisation of organic semiconductor films. Journal of Materials Chemistry C, 1(2), 187-201. 2013. [Link]
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National Institutes of Health. Precursor Film Growth of 2,7-Dioctyl[3]benzothieno[3,2‑b][3]benzothiophene (C8-BTBT) in the Smectic a Liquid Crystal Phase for High-Performance Transistor Applications. [Link]
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DBpia. Effect of Polymer Molecular Weight on Morphology and Charge Transport of Small‑Molecular Organic Semiconductors. [Link]
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He, Z., Zhang, Z., & Bi, S. Tailoring the molecular weight of polymer additives for organic semiconductors. Materials Advances, 3(4), 2029-2042. 2022. [Link]
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Diao, Y., Shaw, L., Bao, Z., & Mannsfeld, S. C. B. Morphology control strategies for solution-processed organic semiconductor thin films. Semantic Scholar. 2014. [Link]
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Controlling length-scales of the phase separation to optimize organic semiconductor blends. AIP Publishing. 2015. [Link]
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Xenocs. Morphology of Organic Semiconductors Probed by GIWAXS. [Link]
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ResearchGate. Organic Semiconductor Growth and Morphology Considerations for Organic Thin-Film Transistors. [Link]
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PubChem. 1-Cyclohexyl-naphthalene, picrate. National Center for Biotechnology Information. [Link]
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Advanced Electronic Materials. C8-BTBT-C8 Thin-Film Transistors Based on Micro-Contact Printed PEDOT:PSS/MWCNT Electrodes. 2023. [Link]
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Refubium. C8-BTBT-C8 Thin-Film Transistors Based on Micro-Contact Printed PEDOT:PSS/MWCNT Electrodes. Freie Universität Berlin. 2023. [Link]
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Riera-Galindo, S., Tamayo, A., & Mas-Torrent, M. Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. PubMed. 2018. [Link]
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ResearchGate. Morphology control strategies for solution-processed organic semiconductor thin films. [Link]
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MDPI. Patterning of Organic Semiconductors Leads to Functional Integration: From Unit Device to Integrated Electronics. 2024. [Link]
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Chemsrc. Naphthalene,1-cyclohexyl-. [Link]
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ACS Publications. High Performance Organic Electrochemical Transistors via PVA-Doped PEDOT:PSS and Vertical Structure Synergy for Electrophysiological Sensing. 2024. [Link]
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Stanford University. Solution Sheared Deposition of Organic Semiconductor Thin-Films with Oriented Crystalline Morphology. [Link]
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ScienceDirect. Solvent additive control of morphology and crystallization in semiconducting polymer blends. [Link]
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Liu, F., Zhao, W., & Tumbleston, J. R. Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells. Advanced Materials, 30(24), 1707114. 2018. [Link]
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ResearchGate. Solution‐Shearing of Highly Smooth Ion‐Gel Thin Films: Facilitating the Deposition of Organic Semiconductors for Ion‐Gated Organic Field Effect Transistors. [Link]
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ResearchGate. Solid Additive Strategies for High-Performance and Eco-friendly Organic Solar Cells: A Comprehensive Review. [Link]
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MPG.PuRe. Influence of Orientation Mismatch on Charge Transport Across Grain Boundaries in Tri-isopropylsilylethynyl (TIPS) Pentacene Thin Films. [Link]
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ResearchGate. Improving Charge Transport Performance of Solution-Processed Organic Field-Effect Transistors Using Green Solvent Additives. [Link]
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De Gruyter. Additives for High Performance Applications. [Link]
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White Rose Research Online. Solvent-Mediated Enhancement of Additive-Controlled Crystallization. [Link]
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Oak Ridge National Laboratory. Improving performance of TIPS pentacene-based organic thin film transistors with small-molecule additives... 2014. [Link]
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Qucosa. Exploring the Use of Solution-Shearing for the Fabrication of High-Performance Organic Transistors. TU Dresden. [Link]
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Pursel, B. M., et al. Dynamic Exchange During Triplet Transport in Nanocrystalline TIPS-Pentacene Films. Journal of the American Chemical Society, 138(50), 16273-16282. 2016. [Link]
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CU Experts. Effect of Solution Shearing Method on Packing and Disorder of Organic Semiconductor Polymers. University of Colorado Boulder. [Link]
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National Institutes of Health. Control of Polar/Antipolar Layered Organic Semiconductors by the Odd‐Even Effect of Alkyl Chain. [Link]
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Indian Journal of Pharmaceutical Sciences. Effect of Solvent and Polymer Additives on Crystallization. [Link]
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ResearchGate. Optimizing the Crystallization Behavior and Film Morphology of Donor–Acceptor Conjugated Semiconducting Polymers by Side-Chain–Solvent Interaction in Nonpolar Solvents. [Link]
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Solution-processable organic semiconductors with over 220 °C glass transition temperature: manipulating morphology using a helical polycyclic heteroaromatic motif. RSC Publishing. 2023. [Link]
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Penn State Research Database. Significant Mobility Enhancement by Semicrystalline Polymers Additive for Crystallization and Charge Transport in Organic Field-effect Transistor. [Link]
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Application Notes and Protocols for the Quantification of 1-Cyclohexylnaphthalene in a Mixture
Introduction
1-Cyclohexylnaphthalene (1-CHN) is a substituted polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core linked to a cyclohexyl group. Its physicochemical properties, including a high boiling point of approximately 346.7°C and a LogP of around 4.88, indicate it is a nonpolar and semi-volatile organic compound[1]. The accurate quantification of 1-CHN is critical in various fields, from environmental monitoring, where it may be present as a contaminant, to industrial settings, such as in the analysis of lubricant oils and chemical reaction mixtures. This document provides detailed analytical techniques for the precise and reliable quantification of 1-CHN in various matrices, tailored for researchers, scientists, and professionals in drug development.
The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, ensuring data integrity and reproducibility. We will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust and widely accessible alternative.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈ | [1] |
| Molecular Weight | 210.31 g/mol | [1] |
| Boiling Point | 346.7°C at 760 mmHg | [1] |
| LogP | 4.88750 | [1] |
| Appearance | Crystalline organic compound | [2] |
These properties, particularly its nonpolar nature and high boiling point, guide the selection of appropriate chromatographic conditions and sample preparation techniques.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for the quantification of semi-volatile organic compounds like 1-CHN, offering unparalleled selectivity and sensitivity. The separation is based on the compound's volatility and interaction with the stationary phase of the GC column, while the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the fragmented ions.
Causality Behind Experimental Choices
-
Column Selection : A nonpolar stationary phase, such as a (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms or equivalent), is chosen due to the nonpolar nature of 1-CHN. This "like-dissolves-like" principle ensures good retention and separation from other components in the mixture.
-
Injection Mode : A splitless injection is often preferred for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. For more concentrated samples, a split injection can be used to prevent column overloading.
-
Temperature Program : A temperature gradient is employed to ensure the efficient elution of 1-CHN while also allowing for the separation of compounds with a range of boiling points that may be present in the mixture.
-
MS Detection Mode : Selected Ion Monitoring (SIM) mode is utilized for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of 1-CHN, thereby reducing background noise.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Detailed Protocol: GC-MS Quantification of 1-CHN
1. Preparation of Standards and Samples
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., hexane or dichloromethane) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).
-
Internal Standard (IS): If used, select an appropriate internal standard (e.g., a deuterated PAH like naphthalene-d8) and add a constant concentration to all standards and samples.
-
Sample Preparation: Prepare the sample according to the protocols outlined in the "Sample Preparation" section below.
2. GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and widely used GC system. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides excellent separation for nonpolar compounds[3]. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temperature | 280°C | Ensures rapid vaporization of the analyte. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Optimizes sensitivity based on sample concentration. |
| Oven Temperature Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | Allows for the separation of a range of compounds and ensures elution of 1-CHN. |
| Mass Spectrometer | Agilent 5977A or equivalent | Provides sensitive and selective detection. |
| Ion Source Temperature | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity. |
| Quantifier Ion | To be determined from the mass spectrum of 1-CHN (likely m/z 210, 128) | The most abundant, characteristic ion for quantification. |
| Qualifier Ions | To be determined from the mass spectrum of 1-CHN | Additional characteristic ions for confirmation of identity. |
3. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of 1-CHN (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the working standards.
-
Determine the concentration of 1-CHN in the prepared samples by interpolating their peak areas on the calibration curve.
-
Apply the appropriate dilution factors from the sample preparation to calculate the final concentration in the original sample.
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a versatile and cost-effective technique suitable for the quantification of 1-CHN, particularly at moderate to high concentrations. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices
-
Chromatography Mode : Reversed-phase HPLC is the method of choice due to the nonpolar nature of 1-CHN. A C18 column is a standard and effective stationary phase for this application.
-
Mobile Phase : A mixture of acetonitrile and water is a common mobile phase for the separation of PAHs. A gradient elution is often necessary to achieve good resolution and reasonable analysis times.
-
Detector : A UV detector is suitable as the naphthalene moiety of 1-CHN exhibits strong UV absorbance. The detection wavelength should be set at the absorbance maximum of 1-CHN for optimal sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Detailed Protocol: HPLC-UV Quantification of 1-CHN
1. Preparation of Standards and Samples
-
Stock Standard Solution (1000 µg/mL): Prepare as described for the GC-MS method, using a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution in the mobile phase.
-
Sample Preparation: Prepare the sample according to the protocols outlined in the "Sample Preparation" section. The final sample extract should be dissolved in the mobile phase.
2. HPLC-UV Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable and widely used HPLC system. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard for reversed-phase separation of nonpolar compounds. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier for elution. |
| Gradient Program | 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 60% B and equilibrate for 5 minutes | Provides good separation for a range of PAHs. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains consistent retention times. |
| Injection Volume | 20 µL | A standard injection volume for HPLC. |
| Detector | UV-Vis Detector | Suitable for detecting the aromatic structure of 1-CHN. |
| Detection Wavelength | ~220 nm (or determined λmax) | The absorbance maximum for naphthalenic compounds, providing high sensitivity. |
3. Data Analysis and Quantification
-
Follow the same procedure for generating a calibration curve and quantifying the sample concentration as described for the GC-MS method.
Sample Preparation Protocols
The choice of sample preparation technique is highly dependent on the sample matrix. The goal is to extract 1-CHN from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is suitable for extracting 1-CHN from water or wastewater samples.
-
Measure 100 mL of the aqueous sample into a separatory funnel.
-
If an internal standard is used, spike the sample at this stage.
-
Add 30 mL of a nonpolar, water-immiscible solvent such as hexane or dichloromethane.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer (containing 1-CHN) will be the top layer if using hexane and the bottom layer if using dichloromethane.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with a fresh 30 mL portion of the organic solvent.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
The sample is now ready for GC-MS or HPLC analysis (after solvent exchange to a compatible solvent if necessary).
Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is an alternative to LLE that uses less solvent and can provide cleaner extracts.
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition it by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Load the Sample: Pass 100 mL of the aqueous sample through the conditioned cartridge at a slow, steady flow rate (approximately 5 mL/min).
-
Wash the Cartridge: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Dry the Cartridge: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elute the Analyte: Elute the 1-CHN from the cartridge with 5 mL of a nonpolar solvent like hexane or a moderately polar solvent like acetonitrile into a collection tube.
-
Concentrate the Eluate: Concentrate the eluate to a final volume of 1 mL.
-
The sample is now ready for analysis.
Protocol 3: Extraction from an Oil or Nonpolar Liquid Matrix
For samples where 1-CHN is dissolved in a nonpolar matrix like lubricant oil, a dilution and cleanup step is necessary.
-
Accurately weigh approximately 1 g of the oil sample into a vial.
-
Dilute the sample with 10 mL of hexane.
-
This diluted sample can be directly injected for GC-MS analysis if the concentration is appropriate and the matrix is not overly complex.
-
For HPLC analysis or for cleaner GC-MS analysis, a solvent exchange or further cleanup may be required. This can be achieved using SPE with a silica or Florisil cartridge to separate the aromatic fraction from the aliphatic components of the oil.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the analytical results, the chosen method must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) or the U.S. Food and Drug Administration (FDA)[2][4].
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of 1-CHN in a blank matrix sample. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linear range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked matrix samples at three concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, flow rate, or temperature are slightly varied. |
Protocol for Method Validation
-
Specificity: Analyze a blank matrix sample (without 1-CHN) to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity and Range: Prepare and analyze a series of at least five calibration standards over the expected concentration range of the samples. Plot the response versus concentration and perform a linear regression analysis.
-
Accuracy: Prepare and analyze at least three replicates of spiked matrix samples at three different concentration levels (low, medium, and high) within the linear range. Calculate the percent recovery for each sample.
-
Precision:
-
Repeatability: Analyze at least six replicates of a homogeneous sample at a single concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by analyzing a series of low-concentration standards.
-
Robustness: Intentionally vary critical method parameters (e.g., ±5% change in mobile phase composition, ±10% change in flow rate) and assess the impact on the results.
Conclusion
The quantification of this compound in various mixtures can be reliably achieved using either GC-MS or HPLC-UV. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS offers higher sensitivity and specificity, making it ideal for trace analysis and complex matrices. HPLC-UV provides a robust and cost-effective alternative for less complex samples and higher concentrations. Proper sample preparation is paramount to the success of either technique. By following the detailed protocols and implementing a thorough method validation strategy as outlined, researchers and scientists can ensure the generation of accurate, precise, and defensible data.
References
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Naphthalene,1-cyclohexyl- | CAS#:3042-69-1 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]
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This compound - CAS Common Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Retrieved from [Link]
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Naphthalene exposure: Simple GC/MS monitoring. (2020). Wiley Analytical Science. Retrieved from [Link]
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Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]
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Liquid-liquid extraction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Retrieved from [Link]
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Illuminating the Invisible: A Guide to the Photophysical Characterization of 1-Cyclohexylnaphthalene
Introduction: In the landscape of pharmaceutical development and materials science, understanding the intricate photophysical behavior of molecules is paramount. 1-Cyclohexylnaphthalene, a substituted aromatic hydrocarbon, presents a compelling case study due to the influence of its bulky aliphatic cyclohexane ring on the electronic properties of the naphthalene chromophore. This guide provides a comprehensive experimental framework for the detailed investigation of its photophysical characteristics, including absorption, emission, fluorescence quantum yield, and lifetime. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to establish a robust and validated methodology for characterizing similar aromatic compounds.
Section 1: Foundational Principles and Experimental Rationale
The interaction of light with a molecule like this compound initiates a cascade of photophysical events. These processes, elegantly depicted by the Jablonski diagram, govern the fate of the absorbed energy and are intrinsic to the molecule's fluorescent properties. Our experimental approach is designed to systematically probe these events.
The Jablonski Diagram: A Conceptual Roadmap
The Jablonski diagram provides a visual representation of the electronic and vibrational states of a molecule and the transitions between them.[1][2] Understanding this diagram is fundamental to interpreting photophysical data.
Caption: Jablonski diagram illustrating key photophysical processes.
Causality in Experimental Design
Our choice of cyclohexane as the primary solvent is deliberate. Its non-polar and chemically inert nature minimizes solvent-solute interactions that could otherwise complicate the intrinsic photophysical properties of this compound.[3] Furthermore, its transparency in the UV-visible region is essential for accurate absorption and emission measurements.
Section 2: Instrumentation and Reagents
A successful investigation hinges on the quality and calibration of the instrumentation, as well as the purity of the reagents.
| Instrument/Reagent | Specification | Purpose in this Study |
| UV-Visible Spectrophotometer | Double-beam, high-resolution (e.g., Agilent Cary 3500) | To measure the absorption spectrum and determine the molar absorptivity. |
| Spectrofluorometer | High-sensitivity, capable of steady-state and time-resolved measurements (e.g., Horiba FluoroMax+) | To measure fluorescence emission and excitation spectra, and fluorescence lifetime. |
| Integrating Sphere | Calibrated for absolute quantum yield measurements | To determine the absolute fluorescence quantum yield. |
| This compound | >98% purity | The analyte of interest. |
| Cyclohexane | Spectroscopic grade | Solvent for sample preparation, chosen for its non-polar nature and UV transparency.[3] |
| Quinine Sulfate | Fluorescence standard | Reference for relative fluorescence quantum yield determination. |
| Nitrogen Gas | High purity (99.999%) | For deoxygenating solutions to prevent quenching of fluorescence. |
Section 3: Experimental Protocols
Adherence to meticulous and validated protocols is critical for reproducible and trustworthy results.
Protocol 1: Sample Preparation
The initial step in any spectroscopic analysis is the preparation of a clean and accurately concentrated sample.
Objective: To prepare a stock solution of this compound and subsequent dilutions for analysis.
Materials:
-
This compound
-
Spectroscopic grade cyclohexane
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
Procedure:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the weighed sample in a 50 mL volumetric flask with spectroscopic grade cyclohexane to create a stock solution of known concentration.
-
From the stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from 10⁻⁴ M to 10⁻⁶ M.
-
For fluorescence measurements, purge the solutions with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen, which is a known fluorescence quencher.[3]
Caption: Workflow for the preparation of this compound solutions.
Protocol 2: UV-Visible Absorption Spectroscopy
This protocol establishes the wavelengths at which this compound absorbs light, a prerequisite for fluorescence measurements.
Objective: To determine the absorption spectrum and molar absorptivity of this compound.
Procedure:
-
Record a baseline spectrum using a cuvette filled with spectroscopic grade cyclohexane.
-
Measure the absorbance of each diluted solution of this compound from 200 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration. The slope of this plot, according to the Beer-Lambert law, will be the molar absorptivity (ε).
Protocol 3: Steady-State Fluorescence Spectroscopy
This protocol characterizes the emission properties of the molecule.
Objective: To obtain the fluorescence emission and excitation spectra of this compound.
Procedure:
-
Emission Spectrum: Excite the sample at its λmax (determined from the absorption spectrum) and scan the emission wavelengths from the excitation wavelength +10 nm to 600 nm.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths from 200 nm to the emission wavelength -10 nm.
-
The corrected excitation spectrum should be superimposable on the absorption spectrum, confirming the identity of the emitting species.
Protocol 4: Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[4]
Objective: To determine the fluorescence quantum yield of this compound relative to a standard.
Procedure:
-
Prepare a solution of the standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) with a similar absorbance at the excitation wavelength as the this compound sample.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield using the following equation[5]:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Protocol 5: Time-Resolved Fluorescence Spectroscopy
This protocol measures the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state.[6]
Objective: To determine the fluorescence lifetime of this compound.
Procedure:
-
Use a pulsed light source (e.g., a picosecond laser or a light-emitting diode) to excite the sample.
-
Measure the fluorescence decay profile using a high-speed detector (e.g., a photomultiplier tube or a streak camera).
-
Fit the decay curve to an exponential function to extract the fluorescence lifetime. For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τF)
Where I₀ is the initial intensity.
Section 4: Expected Results and Data Interpretation
Based on the known photophysical properties of naphthalene and its alkyl-substituted derivatives, the following results are anticipated for this compound in cyclohexane:
| Photophysical Parameter | Expected Value/Characteristic | Significance |
| Absorption Maxima (λmax) | 221 nm, 276 nm, 312 nm (similar to naphthalene, with potential slight red-shift) | Corresponds to the S₀ → S₂ and S₀ → S₁ electronic transitions. |
| Emission Maximum (λem) | ~320-340 nm | Characterizes the energy of the emitted photons from the relaxed S₁ state. |
| Fluorescence Quantum Yield (ΦF) | Expected to be in the range of 0.2 - 0.3 | Indicates the efficiency of the fluorescence process. The cyclohexane group is not expected to significantly quench fluorescence. |
| Fluorescence Lifetime (τF) | Expected to be in the nanosecond range (e.g., 10-100 ns) | Provides information about the rate of excited-state decay. |
Data Analysis Workflow:
Caption: A logical workflow for the analysis of photophysical data.
Section 5: Conclusion and Future Directions
This application note provides a detailed and validated experimental framework for the comprehensive photophysical characterization of this compound. By following these protocols, researchers can obtain reliable and reproducible data on its absorption, emission, fluorescence quantum yield, and lifetime. These parameters are essential for understanding its behavior in various applications, from drug delivery systems to organic electronic materials.
Future studies could explore the effect of solvent polarity on the photophysical properties of this compound to probe for potential charge-transfer character in the excited state. Additionally, temperature-dependent studies could provide insights into the thermodynamics of the excited-state processes.
References
- Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging. Chemical reviews, 110(5), 2641–2684.
- Birks, J. B. (1970).
- Ishi-i, T., Kitahara, I., Yamada, S., & Tobita, S. (2021). Amphiphilic benzothiadiazole–triphenylamine–based aggregates that emit red light in water. Chemistry–A European Journal, 27(64), 15963-15970.
- Mizuno, K., & Maeda, H. (2014). Silyl-substituted naphthalene derivatives at the 1- and 1,4-positions were synthesized and their UV absorption, fluorescence spectroscopic properties, and fluorescence lifetimes were determined. Molecules, 19(7), 9354-9374.
-
Wikipedia contributors. (2023, December 12). Quantum yield. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Nandy, R., & Sankararaman, S. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Journal of Physical Organic Chemistry, 23(10), 956-963.
- Ware, W. R., & Lewis, C. (1972). Fluorescence quenching of naphthalene and anthracene in cyclohexane by O2 and other gases. The Journal of Chemical Physics, 57(8), 3546-3547.
- Parker, C. A., & Rees, W. T. (1960). Correction of fluorescence spectra and measurement of fluorescence quantum efficiency. The Analyst, 85(1013), 587-600.
- Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(5), 2137–2149.
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
- Resch-Genger, U., Rurack, K. (2010). Determination of the photoluminescence quantum yield of dilute dye solutions (IUPAC Technical Report). Pure and Applied Chemistry, 82(12), 2233-2246.
- Jablonski, A. (1933). Efficiency of Anti-Stokes Fluorescence in Dyes.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-Cyclohexylnaphthalene in Host-Guest Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Cyclohexylnaphthalene in host-guest chemistry.
Introduction: The Role of Aromatic Guests in Supramolecular Chemistry
Host-guest chemistry is a cornerstone of supramolecular chemistry, focusing on the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion.[1] These complexes are held together by non-covalent forces such as hydrogen bonding, van der Waals forces, hydrophobic interactions, and π-π stacking.[1] The formation of these host-guest or inclusion complexes can dramatically alter the physicochemical properties of the guest molecule, a feature widely exploited in pharmaceuticals, materials science, and sensor technology.[2][3][4]
This compound is a particularly interesting guest molecule. It possesses a rigid, planar, and electron-rich naphthalene core, ideal for engaging in π-π stacking and van der Waals interactions within a host cavity.[5] The addition of the bulky, non-polar cyclohexyl group enhances its lipophilicity and provides a three-dimensional character that can influence binding selectivity and strength.[6] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in host-guest systems, with a focus on its complexation with macrocyclic hosts like cyclodextrins.
Physicochemical Profile: this compound
Understanding the intrinsic properties of this compound is crucial for designing host-guest experiments.
| Property | Value / Description | Significance in Host-Guest Chemistry |
| Molecular Formula | C₁₆H₁₈ | Provides the basis for molecular weight and elemental composition.[7] |
| Molecular Weight | 210.31 g/mol | Essential for preparing solutions of known molarity for titration experiments.[7] |
| Structure | A naphthalene ring substituted with a cyclohexyl group at the 1-position.[5] | The aromatic naphthalene core is the primary site for inclusion, while the cyclohexyl group influences solubility and steric fit. |
| Solubility | Poorly soluble in water; soluble in organic solvents like cyclohexane, ethanol, methanol. | The inherent hydrophobicity is a major driving force for its encapsulation by hosts with hydrophobic cavities in aqueous media.[8][9] |
| Spectroscopic Features | Exhibits characteristic UV-Vis absorbance and fluorescence in the UV region, typical of a naphthalene chromophore.[10] | These optical properties are highly sensitive to the local microenvironment and are thus powerful probes for monitoring complex formation. |
Principles of Complexation with Macrocyclic Hosts
The encapsulation of this compound is primarily achieved using macrocyclic hosts that possess a hydrophobic inner cavity and a hydrophilic exterior. Cyclodextrins (CDs) are common examples, being cyclic oligosaccharides that form a truncated cone structure.[11]
The primary driving forces for the inclusion of this compound into a host like β-cyclodextrin in an aqueous solution are:
-
Hydrophobic Effect: The strong thermodynamic penalty of exposing the non-polar guest to water drives it into the non-polar host cavity, releasing ordered water molecules from the cavity into the bulk solvent.[1][8]
-
Van der Waals Interactions: Once inside the cavity, close contact between the guest and the host's inner walls allows for favorable, albeit weak, van der Waals forces that stabilize the complex.[1]
-
π-π Interactions: The electron-rich naphthalene ring can engage in π-π stacking interactions with aromatic residues if present in the host structure.[6]
The size of the host cavity is critical. The cavity must be large enough to accommodate the guest but small enough to ensure a snug fit for optimal interaction. For this compound, β-cyclodextrin (7 glucose units) and γ-cyclodextrin (8 glucose units) are generally suitable hosts due to their cavity dimensions.[12]
Key Applications in Research and Drug Development
The formation of inclusion complexes with this compound provides a versatile platform for various applications:
-
Enhanced Aqueous Solubility: By encapsulating the hydrophobic guest, the hydrophilic exterior of the host molecule renders the entire complex water-soluble. This is a fundamental strategy for formulating poorly soluble drugs.[4][8]
-
Increased Stability: Sequestration within the host cavity can protect the guest molecule from degradation by light, oxidation, or enzymatic action.
-
Controlled Release Systems: The guest can be released from the host in response to specific stimuli (e.g., changes in pH, temperature, or competitive displacement by another molecule), enabling targeted delivery.
-
Molecular Sensing: Changes in the fluorescence or absorbance of the naphthalene chromophore upon binding can be used to detect the presence and concentration of specific host molecules, forming the basis of a molecular sensor.[13][14]
Experimental Section: Protocols and Methodologies
This section provides detailed protocols for the preparation and characterization of a this compound inclusion complex.
Diagram: General Experimental Workflow
The overall process from preparation to characterization follows a logical sequence.
Caption: Workflow for Host-Guest Complex Preparation and Analysis.
Protocol 1: Preparation of a this compound:β-Cyclodextrin Complex
Objective: To prepare a solid inclusion complex using the co-precipitation method.
Materials:
-
This compound (Guest)
-
β-Cyclodextrin (Host)
-
Ethanol (95%)
-
Deionized Water
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Host Solution Preparation: Dissolve an accurately weighed amount of β-cyclodextrin in deionized water in a beaker with magnetic stirring. Gently heat to 50-60°C to ensure complete dissolution. A typical concentration is 10-15 mM.
-
Guest Solution Preparation: In a separate container, dissolve an equimolar amount of this compound in a minimal volume of ethanol.
-
Complexation: While vigorously stirring the warm β-cyclodextrin solution, add the this compound solution dropwise. A white precipitate should begin to form as the complex is less soluble than the host itself.
-
Crystallization/Precipitation: Continue stirring the mixture for 2-4 hours while allowing it to cool slowly to room temperature. For improved yield, the mixture can be refrigerated at 4°C overnight.
-
Isolation: Collect the white solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid first with a small amount of cold deionized water (to remove uncomplexed β-cyclodextrin) and then with a small amount of cold ethanol (to remove uncomplexed this compound).
-
Drying: Dry the final product in an oven at 60-70°C or in a vacuum desiccator to a constant weight. The resulting white powder is the inclusion complex.
Causality: The use of a minimal amount of ethanol is critical; it serves only to solubilize the guest for its introduction into the aqueous host solution. The subsequent precipitation is driven by the formation of the thermodynamically stable, less soluble host-guest complex.
Protocol 2: Spectroscopic Characterization of Complex Formation
Objective: To confirm the inclusion of this compound within the host cavity using UV-Vis and Fluorescence spectroscopy. The non-polar environment inside the cavity causes shifts in the guest's spectral properties.
A. UV-Visible Spectroscopy
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1% ethanol in water).
-
Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of β-cyclodextrin.
-
Record the UV-Vis absorption spectrum (e.g., 250-350 nm) for each solution.
-
Observation: Inclusion into the hydrophobic cavity typically results in a small bathochromic (red) shift and/or hyperchromic (increased absorbance) effect in the naphthalene absorption bands.[10]
B. Fluorescence Spectroscopy
-
Using the same solutions from the UV-Vis experiment, record the fluorescence emission spectrum for each sample. The excitation wavelength should be set at a major absorption peak of this compound.
-
Observation: The fluorescence intensity of naphthalene derivatives is often significantly enhanced upon inclusion in a cyclodextrin cavity.[15] This is due to the rigid, non-polar environment which reduces non-radiative decay pathways and shields the guest from quenchers in the aqueous solution.[10][15]
Protocol 3: Determination of Binding Constant (Kₐ) via Spectroscopic Titration
Objective: To quantify the strength of the host-guest interaction. This protocol uses fluorescence titration data.
Procedure:
-
Prepare a solution of this compound at a low, fixed concentration (e.g., 10 µM).
-
Prepare a concentrated stock solution of the host (e.g., 10 mM β-cyclodextrin).
-
Place the guest solution in a cuvette and measure its initial fluorescence intensity (F₀).
-
Make successive small additions of the concentrated host stock solution to the cuvette. After each addition, mix thoroughly and record the new fluorescence intensity (F).
-
Continue until the fluorescence intensity no longer changes significantly, indicating saturation.
-
Correct the data for dilution at each step.
Data Analysis: For a 1:1 host-guest complex, the binding constant (Kₐ) can be determined by fitting the titration data to a non-linear binding equation. The change in fluorescence (ΔF = F - F₀) is plotted against the host concentration.[16]
Advanced Characterization and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unequivocally confirming inclusion and determining the geometry of the complex.[17][18] In ¹H NMR, the protons on the inner surface of the cyclodextrin cavity experience a different magnetic environment when a guest is present. This results in observable chemical shift changes, providing direct evidence of complexation.[17][18]
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization of binding events.[19][20][21] It directly measures the heat released or absorbed during the binding interaction. A single ITC experiment can provide the binding constant (Kₐ), binding enthalpy (ΔH), and stoichiometry (n). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering a complete thermodynamic profile of the interaction.[19][20]
Illustrative Thermodynamic Data for Aromatic Guest Binding
The following table shows typical thermodynamic parameters for the binding of aromatic guests to macrocyclic hosts in aqueous solution, illustrating the range of values that might be expected.
| Host-Guest System | Kₐ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Naphthalene & β-CD | ~1,500 - 5,000 | -4.3 to -5.0 | Favorable | Varies |
| Adamantane & β-CD | ~100,000 | -6.8 | -1.5 | -5.3 |
| Ferrocene & β-CD | ~15,000 | -5.7 | -4.2 | -1.5 |
Note: Data are illustrative and compiled from general findings in host-guest literature.[19] Specific values for this compound would require experimental determination.
Diagram: Host-Guest Inclusion Complex
This diagram illustrates the encapsulation of the guest molecule within the host cavity.
Caption: Encapsulation of this compound within a Host Cavity.
References
- Title: Host–guest chemistry - Wikipedia Source: Wikipedia URL
- Source: Physical Chemistry Chemical Physics (RSC Publishing)
- Title: 1-Cyclohexyl-naphthalene, picrate | 110746-97-9 Source: Benchchem URL
- Title: The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies - PMC - NIH Source: National Institutes of Health URL
- Title: Host-Guest Chemistry in Supramolecular Theranostics Source: Theranostics URL
- Source: Chemical Science (RSC Publishing)
- Title: A molecular sensor to quantify the localization of proteins, DNA and nanoparticles in cells Source: Nature Communications URL
- Title: The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies Source: ResearchGate URL
- Title: this compound | High-Purity Reagent | RUO Source: Benchchem URL
- Title: Host-Guest Chemistry in Supramolecular Theranostics - PMC - PubMed Central Source: National Institutes of Health URL
- Title: Host–Guest Complexes - PMC - NIH Source: National Institutes of Health URL
- Title: Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex Source: National Institutes of Health URL
- Title: NMR studies of inclusion complexes: naphthalene and natural cyclodextrins Source: ResearchGate URL
- Title: Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review Source: MDPI URL
- Title: Host–Guest Complexes Source: Semantic Scholar URL
- Source: Journal of Pharmaceutical Science and Technology (JPST)
- Title: Inclusion complexes: Significance and symbolism Source: ScienceDirect URL
- Title: The Spectroscopy and Cyclic Voltammetry of Inclusion Complexes of 1-Butyl-2-(Anthracenyl-2/-azo)imidazole (2AAIM-C4H9)
- Title: this compound | CAS 3042-69-1 | SCBT Source: Santa Cruz Biotechnology URL
- Title: SNAPSwitch: A Molecular Sensor to Quantify the Localization of Proteins, DNA and Nanoparticles in Cells Source: bioRxiv URL
- Title: Spectroscopic investigations of molecular association of cyclophanes with anthracene Source: Semantic Scholar URL
Sources
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- 2. Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Inclusion complexes: Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. Host-Guest Chemistry in Supramolecular Theranostics [thno.org]
- 9. Host-Guest Chemistry in Supramolecular Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onlinepharmacytech.info [onlinepharmacytech.info]
- 12. espublisher.com [espublisher.com]
- 13. researchgate.net [researchgate.net]
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- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. NMR studies of inclusion complexes: naphthalene and natural cyclodextrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Cyclohexylnaphthalene as a Model Compound in Aromatic Substitution Studies
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the application of 1-cyclohexylnaphthalene as a model compound for studying the principles of aromatic substitution reactions. By leveraging its unique structural features—a bulky, electron-donating alkyl substituent on a reactive polycyclic aromatic hydrocarbon—researchers can gain valuable insights into reaction mechanisms, regioselectivity, and the interplay of steric and electronic effects. This document offers detailed, field-proven protocols for the synthesis of this compound and its subsequent use in key electrophilic aromatic substitution reactions, including nitration, sulfonation, and Friedel-Crafts acylation. A discussion on the feasibility of nucleophilic aromatic substitution is also presented. Each protocol is designed to be a self-validating system, with an emphasis on the causality behind experimental choices and robust analytical methods for product characterization.
Introduction: The Rationale for this compound as a Model Compound
The study of electrophilic and nucleophilic aromatic substitution reactions is fundamental to organic chemistry and plays a crucial role in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The choice of a model compound is critical for elucidating the intricate details of these reactions. This compound serves as an exemplary model for several key reasons:
-
Enhanced Reactivity: The naphthalene ring system is inherently more reactive towards electrophilic attack than benzene due to its higher electron density and the ability to form a more stable carbocation intermediate (an arenium ion) where the aromaticity of one ring is preserved.[1]
-
Clear Directing Effects: The cyclohexyl group, a bulky alkyl substituent, is an electron-donating group (+I effect) that activates the naphthalene ring.[2] As an ortho-, para-director, it guides incoming electrophiles to specific positions, allowing for a focused study of regioselectivity.[2]
-
Steric Influence: The significant steric bulk of the cyclohexyl group provides a tangible impediment to substitution at the adjacent ortho (C2 and C8a) positions, offering a clear illustration of steric hindrance effects on product distribution.
-
Distinct Product Isomers: The substitution patterns on the naphthalene core lead to distinct isomers with different physical and spectroscopic properties, facilitating their separation and characterization by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[3][4]
This guide will first detail the synthesis of this compound, followed by specific protocols for its use in canonical electrophilic aromatic substitution reactions.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts alkylation of naphthalene.[5] This can be achieved using either cyclohexanol or cyclohexene as the alkylating agent in the presence of an acid catalyst.
Protocol 2.1: Friedel-Crafts Alkylation of Naphthalene with Cyclohexanol
This protocol utilizes cyclohexanol, which generates the cyclohexyl carbocation in situ upon protonation and subsequent loss of water.
Materials:
-
Naphthalene
-
Cyclohexanol
-
Concentrated Sulfuric Acid (98%) or Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve naphthalene (1.0 eq) in a minimal amount of dichloromethane.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 0.5 eq of concentrated sulfuric acid or an equivalent amount of PPA) to the stirred solution at room temperature.
-
Addition of Alkylating Agent: Slowly add cyclohexanol (1.2 eq) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 40°C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound as a colorless oil.[6]
Expected Yield: 60-70%
Causality of Choices:
-
Acid Catalyst: A strong acid is required to protonate the hydroxyl group of cyclohexanol, making it a good leaving group (water) to generate the cyclohexyl carbocation.
-
Excess Cyclohexanol: A slight excess of the alkylating agent is used to ensure complete consumption of the limiting reagent, naphthalene.
-
Low Temperature Reflux: Gentle heating is sufficient to drive the reaction to completion without promoting side reactions such as polysubstitution or rearrangement.
Electrophilic Aromatic Substitution Studies using this compound
The following protocols detail the use of this compound as a substrate to explore common electrophilic aromatic substitution reactions.
Nitration of this compound
Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is a classic example of an electrophilic aromatic substitution.[7] The regioselectivity is governed by the directing effect of the cyclohexyl group.
Expected Regioselectivity: The cyclohexyl group is an ortho, para-director. Therefore, the major products are expected to be 1-cyclohexyl-4-nitronaphthalene (para-substitution) and 1-cyclohexyl-2-nitronaphthalene (ortho-substitution). Due to the steric hindrance of the cyclohexyl group, the para-product is generally favored. Substitution on the second ring at the C5 and C8 positions is also possible but typically occurs to a lesser extent.
Protocol 3.1.1: Mononitration of this compound
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid (1.5 eq) to concentrated nitric acid (1.2 eq). Stir the mixture gently for 10 minutes.
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane in a separate round-bottom flask and cool it to 0°C in an ice-water bath.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the stirred solution of this compound over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up, extraction, neutralization, drying, and purification steps as described in Protocol 2.1. The product mixture can be analyzed by GC-MS to determine the isomer distribution.
Causality of Choices:
-
Mixed Acid: The combination of sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[6]
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and to control the reaction rate.[8]
Sulfonation of this compound
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is often reversible, and the product distribution can be influenced by temperature (kinetic vs. thermodynamic control).[9]
Expected Regioselectivity: At lower temperatures (kinetic control), the alpha-positions (C4, C5, C8) are favored. At higher temperatures (thermodynamic control), the less sterically hindered beta-positions may be favored. The primary kinetic products are expected to be this compound-4-sulfonic acid and this compound-5-sulfonic acid.
Protocol 3.2.1: Kinetically Controlled Sulfonation
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Saturated sodium chloride solution
Procedure:
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask and cool it in an ice bath.
-
Addition of Sulfonating Agent: Slowly add concentrated sulfuric acid (2.0 eq) to the cooled and stirred this compound.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Isolation: The sulfonic acid product may precipitate. If not, add saturated sodium chloride solution to "salt out" the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from water.
Causality of Choices:
-
Concentrated Sulfuric Acid: Serves as both the solvent and the source of the electrophile, sulfur trioxide (SO₃).[10]
-
Room Temperature: Favors the formation of the kinetically controlled product.
Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring, forming a ketone. This reaction requires a Lewis acid catalyst.[11]
Expected Regioselectivity: Similar to nitration, the major products are expected to be the result of acylation at the C4 (para) and C2 (ortho) positions. The para-product is likely to be the major isomer due to steric hindrance. The choice of solvent can also influence the product ratio.[12]
Protocol 3.3.1: Acetylation of this compound
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
-
Formation of Acylium Ion: Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Addition of Substrate: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction, Neutralization, and Purification: Follow the extraction, neutralization, drying, and purification steps as described in Protocol 2.1.
Causality of Choices:
-
Anhydrous Conditions: Aluminum chloride is highly hygroscopic and reacts violently with water. Anhydrous conditions are essential for the reaction to proceed.
-
Stoichiometric Lewis Acid: A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone, rendering it inactive as a catalyst.[11]
Nucleophilic Aromatic Substitution (SNAr) on this compound
Nucleophilic aromatic substitution is generally not a feasible reaction for this compound. The SNAr mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (e.g., a halide) to stabilize the negatively charged Meisenheimer complex intermediate.[13] The this compound molecule is electron-rich due to the electron-donating nature of the cyclohexyl group and lacks a suitable leaving group.
To utilize this compound in SNAr studies, it would first need to be functionalized through electrophilic substitution to introduce the necessary activating and leaving groups. For example, the nitrated products from Protocol 3.1.1 could be halogenated at a different position to create a substrate suitable for SNAr.
Data Presentation and Analysis
The products of the described reactions should be characterized using a combination of spectroscopic and chromatographic techniques.
Table 1: Expected Major Products and Analytical Data
| Reaction | Expected Major Product(s) | Expected 1H NMR Signals (Aromatic Region) | Expected IR Absorption Bands (cm-1) | Expected m/z (GC-MS) |
| Nitration | 1-Cyclohexyl-4-nitronaphthalene | Complex multiplets between 7.5-8.5 ppm | ~1520 & 1340 (NO₂ stretch) | 255 |
| 1-Cyclohexyl-2-nitronaphthalene | 255 | |||
| Sulfonation | This compound-4-sulfonic acid | Complex multiplets between 7.5-9.0 ppm | ~1200 & 1040 (SO₃H stretch) | 290 |
| Acylation | 1-(1-Cyclohexylnaphthalen-4-yl)ethanone | Complex multiplets between 7.5-8.5 ppm | ~1680 (C=O stretch) | 252 |
Analytical Protocols:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the isomeric products based on their retention times and mass fragmentation patterns.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the position of the new substituent.[4]
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups introduced onto the naphthalene ring.
Visualizations
Diagram 1: General Workflow for Electrophilic Aromatic Substitution
Caption: General laboratory workflow for electrophilic aromatic substitution.
Diagram 2: Regioselectivity in Electrophilic Attack on this compound
Caption: Factors influencing regioselectivity in electrophilic substitution.
Conclusion
This compound is a versatile and informative model compound for investigating the principles of electrophilic aromatic substitution. Its activated and sterically defined structure allows for the clear demonstration of electronic and steric effects on reaction outcomes. The protocols provided herein offer a robust framework for conducting these studies, enabling researchers to gain a deeper understanding of fundamental reaction mechanisms and regioselectivity in aromatic systems.
References
-
Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Takeuchi, A., et al. (2020). Naphthalene exposure: Simple GC/MS monitoring. Wiley Analytical Science. [Link]
-
Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
GC-MS - Analysis of Naphthalene in a Working Environment. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]
-
Naphthalene in Ambient Air by GC/MS-MS Detection. (2008). Lotus Consulting. [Link]
- Effect of reaction conditions on naphthalene sulfonation. (n.d.). [PDF].
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts reaction of naphthalene. (2025). Filo. Retrieved January 12, 2026, from [Link]
-
Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015). Chemistry Stack Exchange. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]
- Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 925-934.
-
Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]
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- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. shimadzu.com [shimadzu.com]
- 14. esisresearch.org [esisresearch.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Cyclohexylnaphthalene Synthesis via Friedel-Crafts Alkylation
Welcome to the technical support center for the synthesis of 1-cyclohexylnaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this compound through the Friedel-Crafts alkylation of naphthalene. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this electrophilic aromatic substitution reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by a detailed explanation of potential causes and actionable steps for resolution.
Issue 1: Low or No Yield of this compound
Q: I am experiencing a very low yield, or my reaction is not proceeding at all. What are the common causes and how can I rectify this?
A: Low or negligible yields in Friedel-Crafts alkylation are a frequent challenge and can often be attributed to several critical factors related to catalyst activity and reaction conditions.
Potential Causes & Solutions:
-
Moisture Contamination: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Water will hydrolyze the catalyst, rendering it inactive.[1]
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. It is crucial to handle the Lewis acid catalyst in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactive or Poor-Quality Catalyst: The activity of the Lewis acid is paramount for the reaction to proceed.
-
Solution: Use a fresh, unopened container of the Lewis acid catalyst whenever possible. If you suspect the catalyst has been compromised, you can try to regenerate it, though purchasing a fresh batch is often more reliable.[1]
-
-
Insufficient Catalyst Loading: An inadequate amount of catalyst will result in a slow or incomplete reaction.
-
Solution: While the Friedel-Crafts alkylation is catalytic, a sufficient amount is needed to drive the reaction. Typical catalyst loading for AlCl₃ is in the range of 0.1 to 0.5 equivalents relative to the limiting reagent. Optimization of the catalyst amount may be necessary for your specific conditions.
-
-
Low Reaction Temperature: While lower temperatures can favor the formation of the 1-isomer, a temperature that is too low can significantly decrease the reaction rate.
Issue 2: Poor Regioselectivity - Formation of 2-Cyclohexylnaphthalene
Q: My product mixture contains a significant amount of the undesired 2-cyclohexylnaphthalene isomer. How can I improve the selectivity for the 1-position?
A: The formation of both α (1-) and β (2-) isomers is common in the alkylation of naphthalene. The α-position is generally favored under kinetic control due to the higher stability of the carbocation intermediate, while the β-position can be favored under thermodynamic control.[4][5]
Factors Influencing Regioselectivity & Optimization Strategies:
| Parameter | Effect on Selectivity | Recommended Conditions for 1-Isomer |
| Temperature | Lower temperatures favor the kinetically controlled 1-isomer. Higher temperatures can lead to isomerization to the more sterically favored 2-isomer.[4][6] | Maintain a low reaction temperature, typically between 0°C and room temperature. |
| Solvent | The choice of solvent can influence the stability of the intermediate carbocation and the transition state. | Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor α-substitution.[4] |
| Reaction Time | Longer reaction times, especially at elevated temperatures, can allow for the isomerization of the initially formed this compound to the thermodynamically more stable 2-isomer.[6] | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize isomerization. |
| Catalyst | The nature and amount of the Lewis acid can affect the isomer ratio. | Use a standard Lewis acid like AlCl₃ or FeCl₃ and optimize the loading. Some shape-selective catalysts like certain zeolites may offer improved selectivity.[7] |
Issue 3: Formation of Polyalkylated Byproducts
Q: I am observing the formation of di- and poly-cyclohexylnaphthalene byproducts in my reaction mixture. How can I minimize this?
A: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the product, an alkylnaphthalene, is more nucleophilic than the starting naphthalene, making it more susceptible to further alkylation.[1][8]
Strategies to Minimize Polyalkylation:
-
Excess of Naphthalene: Using a large excess of naphthalene relative to the cyclohexylating agent (e.g., cyclohexene or cyclohexyl chloride) increases the probability that the electrophile will react with a naphthalene molecule rather than an already alkylated product. A molar ratio of naphthalene to the alkylating agent of 3:1 or higher is recommended.[1]
-
Controlled Addition of Alkylating Agent: Slowly adding the cyclohexylating agent to the reaction mixture containing naphthalene and the catalyst can help to maintain a low concentration of the electrophile, thus disfavoring polyalkylation.
-
Reaction Temperature: Lower reaction temperatures can help to reduce the rate of the second and subsequent alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts alkylation of naphthalene with cyclohexene/cyclohexanol?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism.[9][10][11] The key steps are:
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the alkylating agent. If using cyclohexyl chloride, the Lewis acid helps to form a cyclohexyl carbocation. If using cyclohexene, a protic acid (which can be generated in situ from traces of water and the Lewis acid) protonates the double bond to form the carbocation. With cyclohexanol, the Lewis acid facilitates the departure of the hydroxyl group as water to generate the carbocation.
-
Electrophilic Attack: The electron-rich π-system of the naphthalene ring attacks the cyclohexyl carbocation. This attack preferentially occurs at the C1 (α) position because the resulting carbocation intermediate (a σ-complex or arenium ion) is better stabilized by resonance.[4]
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the cyclohexyl group, restoring the aromaticity of the naphthalene ring and regenerating the catalyst.
Q2: Which is a better alkylating agent for this reaction: cyclohexyl chloride, cyclohexene, or cyclohexanol?
A2: All three can be used, but they have different advantages and disadvantages:
-
Cyclohexyl chloride: A common and effective alkylating agent for Friedel-Crafts reactions. The reaction is typically clean, but the reagent can be more expensive and moisture-sensitive.[12]
-
Cyclohexene: A cost-effective and readily available option. It requires a protic acid or a Lewis acid that can generate a proton source to form the carbocation.[13]
-
Cyclohexanol: Can also be used, typically with a Brønsted acid or a strong Lewis acid. The byproduct is water, which can deactivate the Lewis acid catalyst, so stoichiometric amounts of the catalyst may be required.[12]
For laboratory-scale synthesis aiming for high yield and control, cyclohexyl chloride or cyclohexene are generally preferred.
Q3: What is a suitable work-up procedure for this reaction?
A3: A typical work-up procedure involves the following steps:
-
Quenching: The reaction mixture is carefully poured into a mixture of crushed ice and dilute hydrochloric acid. This hydrolyzes the aluminum chloride catalyst and separates it into the aqueous layer.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or diethyl ether) to recover all the organic products.
-
Washing: The combined organic layers are washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography or distillation, to separate the desired this compound from unreacted starting materials, the 2-isomer, and polyalkylated products.
Q4: Can I use a milder catalyst than AlCl₃?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[4][8] Additionally, solid acid catalysts like acidic clays or zeolites have been employed, sometimes offering advantages in terms of handling, recovery, and selectivity.[7] More recently, ionic liquids have also been explored as both solvents and catalysts for Friedel-Crafts reactions of naphthalene.[14] The choice of catalyst will depend on the specific reaction conditions and desired outcome, and some optimization will likely be required.
Q5: How can I confirm the identity and purity of my this compound product?
A5: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and assessing the purity of column chromatography fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts by their mass-to-charge ratio. The retention times will also help distinguish between the 1- and 2-isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The distinct aromatic proton signals for the 1- and 2-isomers will confirm the regiochemistry of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the aromatic and aliphatic C-H bonds and the overall functional group structure.
References
-
Filo. (n.d.). Friedel-Crafts reaction of naphthalene. Retrieved from [Link]
-
Shorthill, B. J., & Glass, T. E. (2001). Naphthalene-based calixarenes: unusual regiochemistry of a Friedel-Crafts alkylation. Organic Letters, 3(4), 577–579. [Link]
-
Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene? Retrieved from [Link]
-
Sathee NEET. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Shorthill, B. J., & Glass, T. E. (2001). Naphthalene-Based Calixarenes: Unusual Regiochemistry of a Friedel−Crafts Alkylation. Organic Letters, 3(4), 577–579. [Link]
- Google Patents. (1991). WO1991015443A1 - Naphthalene alkylation process.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of naphthalene using three different ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on the alkylation of naphthalene with n-butene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). What are the major products when naphthalene reacts with ethyl chloride in the presence of AlCl₃? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation reaction of p-xylene with BnCl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ACS Publications. (2021). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Retrieved from [Link]
-
National Institutes of Health. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Regioselectivity in the Friedel-Crafts tert-Butylation of 1-Naphthol. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (1976). US3933916A - Purification of cyclohexanone.
-
PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Cyclohexylnaphthalene
Welcome to the technical support center for the synthesis of 1-Cyclohexylnaphthalene. This guide is designed for researchers, chemists, and process development professionals. Here, we will address common challenges, focusing on the formation of key side products and providing actionable troubleshooting strategies to optimize your synthesis for yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound, typically achieved via Friedel-Crafts alkylation of naphthalene with a cyclohexylating agent (e.g., cyclohexene or cyclohexyl chloride) and a Lewis or Brønsted acid catalyst, is a powerful C-C bond-forming reaction.[1][2] However, its utility is often complicated by a lack of selectivity. This guide will tackle the most pressing issues you may encounter.
Question 1: My reaction produces a significant amount of 2-Cyclohexylnaphthalene. Why is this happening and how can I favor the 1-isomer?
Root Cause Analysis:
This is a classic case of kinetic versus thermodynamic control.[3] In the electrophilic substitution on naphthalene, the attack at the 1-position (alpha) is kinetically favored, while the 2-position (beta) is thermodynamically favored.
-
Kinetic Product (1-isomer): The carbocation intermediate for alpha-substitution is more stable because it can delocalize the positive charge over two rings while keeping one benzene ring fully aromatic.[4] This leads to a lower activation energy and a faster reaction rate.[4][5]
-
Thermodynamic Product (2-isomer): The 2-isomer is sterically less hindered than the 1-isomer, where the cyclohexyl group experiences steric strain from the hydrogen atom at the 8-position.[4][6] Given sufficient energy and time for the reaction to equilibrate, the more stable 2-isomer will predominate.[3][4]
Troubleshooting & Optimization Protocol:
To maximize the yield of the desired this compound (the kinetic product), you must operate under kinetic control.
-
Lower the Reaction Temperature: Reducing the temperature decreases the available energy for the system to overcome the higher activation barrier of the 2-isomer pathway and prevents the reverse reaction (dealkylation) that would allow for equilibration to the thermodynamic product.[5] A starting point is to run the reaction at 0-10 °C.
-
Shorten Reaction Time: Monitor the reaction closely using TLC or GC. Stop the reaction as soon as the starting naphthalene is consumed to prevent the isomerization of the 1-product to the more stable 2-product.
-
Select an Appropriate Catalyst: Highly active catalysts (e.g., anhydrous AlCl₃) can promote isomerization.[7] Consider using a milder Lewis acid or a solid acid catalyst like certain zeolites, which can offer better regioselectivity.[8][9]
| Condition | Favored Product | Rationale |
| Low Temperature (~0°C), Short Time | This compound (Kinetic) | The reaction follows the path of lowest activation energy.[5] |
| High Temperature (>80°C), Long Time | 2-Cyclohexylnaphthalene (Thermodynamic) | The system has enough energy to equilibrate to the most stable isomer.[4][5] |
Question 2: I'm observing significant amounts of di- and tri-cyclohexylnaphthalene in my product mixture. How can I prevent this polyalkylation?
Root Cause Analysis:
Polyalkylation is a common and inherent challenge in Friedel-Crafts alkylation.[10][11] The cyclohexyl group added to the naphthalene ring is an electron-donating group. This activates the ring, making the mono-alkylated product (this compound) more nucleophilic and thus more reactive than the starting naphthalene.[8][10][12] Consequently, it can readily undergo a second or even third alkylation.
Troubleshooting & Optimization Protocol:
The key to preventing polyalkylation is to manipulate the reaction stoichiometry and conditions to favor the reaction of the electrophile with the starting material rather than the product.[10][13]
-
Use a Large Excess of Naphthalene: This is the most effective strategy.[8][10][13] By increasing the molar ratio of naphthalene to the cyclohexylating agent (e.g., 5:1 to 10:1), you statistically increase the probability of the electrophile encountering and reacting with a molecule of naphthalene instead of the more reactive mono-alkylated product.[14] If feasible, using naphthalene as the solvent can be an effective approach.[14]
-
Control Reagent Addition: Add the alkylating agent (e.g., cyclohexene) slowly and dropwise to the mixture of naphthalene and catalyst. This maintains a low instantaneous concentration of the electrophile, further reducing the chance of polyalkylation.
-
Optimize Reaction Conditions: As with isomerization, lower temperatures and less active catalysts can help reduce the rate of the second alkylation reaction.[10]
Question 3: My GC-MS analysis shows a variety of other unexpected peaks. What could they be?
Root Cause Analysis:
Besides the major side products discussed above, other impurities can arise from competing reaction pathways or impure reagents.
-
Cyclohexene Oligomers/Polymers: Under strong acid catalysis, cyclohexene can polymerize. This is more likely if the local concentration of cyclohexene is high or if the temperature is not well-controlled.
-
Dehydrogenation Products: Under harsh conditions (high temperatures, strong Lewis acids), dehydrogenation can occur, leading to the formation of phenylnaphthalenes or other unsaturated species.
-
Rearrangement Products: While the cyclohexyl carbocation is relatively stable, minor rearrangements are possible, though this is less common than with longer-chain alkyl groups.[11]
Troubleshooting & Optimization Protocol:
-
Ensure Reagent Purity: Use freshly distilled cyclohexene and anhydrous catalyst and solvent to prevent moisture-sensitive side reactions.
-
Maintain Strict Temperature Control: Use an ice bath or cryocooler to maintain the desired low temperature throughout the addition and reaction period.
-
Effective Quenching: Quench the reaction carefully by pouring the reaction mixture over crushed ice and water to rapidly deactivate the catalyst and prevent further side reactions during workup.
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction for the synthesis of this compound and the competing pathways that lead to the most common side products.
Caption: Reaction scheme for Friedel-Crafts alkylation of naphthalene.
Recommended Protocol: Optimized Synthesis for this compound
This protocol is designed to maximize the yield of the 1-isomer while minimizing side product formation.
Materials:
-
Naphthalene (5 eq.)
-
Cyclohexene (1 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Loading: Under a nitrogen atmosphere, charge the flask with naphthalene (5 eq.) and anhydrous DCM.
-
Catalyst Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add anhydrous AlCl₃ (1.1 eq.) in portions. Stir the resulting slurry for 15 minutes.
-
Alkylation: Add cyclohexene (1 eq.) to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Let the reaction stir at 0 °C. Monitor its progress by taking small aliquots and analyzing them by GC or TLC (e.g., using hexane as eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture over a beaker of crushed ice containing 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will likely be a mixture of 1- and 2-isomers and some poly-alkylated product. Purification can be achieved by fractional distillation under vacuum or by column chromatography on silica gel using a non-polar eluent like hexane.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving common issues during the synthesis.
Caption: A step-by-step guide to troubleshooting side product formation.
References
-
Gauth. (n.d.). How can polyalkylation be minimized in Friedel-Crafts alkylation? Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Sathee NEET. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene? Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Filo. (n.d.). Friedel-Crafts reaction of naphthalene. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Retrieved from [Link]
-
YouTube. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. Retrieved from [Link]
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How to remove unreacted naphthalene from 1-Cyclohexylnaphthalene product
Topic: Purification of 1-Cyclohexylnaphthalene from Unreacted Naphthalene
Welcome to the technical support center for synthetic and purification challenges. This guide is designed for researchers, chemists, and drug development professionals encountering common issues during the purification of alkylated aromatic compounds. This document provides in-depth, experience-driven troubleshooting advice for the removal of unreacted naphthalene from the this compound product mixture.
Introduction: The Challenge of Post-Alkylation Purification
The synthesis of this compound, typically via a Friedel-Crafts alkylation reaction, often results in a crude product containing unreacted naphthalene starting material. The similar nonpolar nature of both the reactant and the product can make separation non-trivial. However, their distinct physical properties provide clear avenues for effective purification. This guide addresses common questions and provides validated protocols to achieve high product purity.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between naphthalene and this compound that I can use for separation?
A1: Understanding the fundamental physical differences is the first step in designing a robust purification strategy. The most significant distinctions are in their melting and boiling points.
Naphthalene is a solid at room temperature with a relatively high melting point and a boiling point that is substantially lower than that of this compound.[1][2][3][4] In contrast, this compound is a low-melting solid or liquid at room temperature with a much higher boiling point.[2][5] These differences are the foundation for purification by recrystallization and distillation.
Table 1: Comparative Physical Properties
| Property | Naphthalene | This compound | Rationale for Separation |
| Molecular Weight | 128.17 g/mol [6] | 210.31 g/mol [2][5] | Affects elution in size-exclusion chromatography and boiling point. |
| Appearance | White crystalline solid[1] | Liquid or low-melting solid | The solid nature of naphthalene allows for its selective removal by crystallization at or below room temperature. |
| Melting Point | ~80.2 °C[1][3][4][7] | ~31 °C[5] | This large difference is ideal for purification by recrystallization/precipitation. |
| Boiling Point | ~218 °C (at 760 mmHg)[1][3][4][7] | ~347 °C (at 760 mmHg)[2] | The >120 °C difference makes vacuum distillation a highly effective method for separation. |
Q2: My crude product is an oily solid after the reaction. What is the most efficient first step to remove the bulk of the unreacted naphthalene?
A2: The solid you are observing is almost certainly unreacted naphthalene. The most straightforward initial purification step is a selective recrystallization (or, more accurately, a precipitation) from a suitable solvent. The goal is not to crystallize your product, but to crystallize the naphthalene out of the solution containing your product.
The principle relies on naphthalene's high melting point and its tendency to be significantly less soluble in certain organic solvents at low temperatures compared to the more soluble this compound.[8] Methanol and ethanol are excellent choices for this initial step.[9][10]
Below is a workflow to guide your decision-making process for purification.
Q3: After an initial purification, my analysis (NMR/GC-MS) shows trace amounts of naphthalene. How can I achieve higher purity for characterization or further reactions?
A3: For removing residual or trace amounts of naphthalene, more discriminative techniques like flash column chromatography or vacuum distillation are required.
-
Flash Column Chromatography is ideal for smaller-scale purifications (< 5-10 g). It separates the compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[11] Although both compounds are nonpolar, the larger size and slightly different electronic properties of this compound cause it to interact differently with the silica compared to naphthalene, allowing for separation.
-
Vacuum Distillation is the method of choice for larger quantities of material, provided the product is thermally stable at the required temperatures. The significant difference in boiling points allows for a clean separation.[12] Reducing the pressure dramatically lowers the boiling points, preventing potential compound degradation.
Q4: How do I select the right conditions for flash column chromatography?
A4: The key is to use a very nonpolar mobile phase to allow the compounds to travel down the column, but with enough selectivity to differentiate between them.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is perfectly suitable.
-
Mobile Phase (Eluent): Start with a very nonpolar solvent system. Pure hexanes or petroleum ether is a good starting point. Naphthalene, being smaller and slightly more polar (due to its flat, electron-rich pi system), may elute slightly slower than expected, but typically the larger this compound will have stronger Van der Waals interactions with the non-polar solvent and elute first. However, empirical testing with Thin Layer Chromatography (TLC) is essential. A solvent system of hexanes with a very small percentage of a slightly more polar solvent like dichloromethane or toluene (e.g., 99:1 Hexanes:DCM) can be used to fine-tune the separation.[13][14]
-
Monitoring: Use TLC to determine the appropriate solvent system and to track the separation during the column run. A UV lamp (254 nm) is necessary for visualization, as both compounds are UV-active.
Detailed Experimental Protocols
Protocol 1: Bulk Removal of Naphthalene by Precipitation
This protocol leverages the low solubility of naphthalene in cold alcohol to remove it from the desired liquid product.[9][15]
Principle: Naphthalene is a planar solid that packs efficiently into a crystal lattice, making it much less soluble in cold methanol than the bulkier this compound, which remains in solution.
Methodology:
-
Dissolution: Transfer the crude oily-solid mixture to an Erlenmeyer flask. Add the minimum amount of warm methanol (~40-50 °C) required to fully dissolve the mixture. Swirl gently. Using the absolute minimum volume is critical for success.
-
Cooling & Crystallization: Allow the flask to cool slowly to room temperature. You should observe the formation of white, flaky crystals of naphthalene.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of naphthalene.
-
Filtration: Set up a Büchner funnel for vacuum filtration. Quickly pour the cold slurry into the funnel and apply vacuum. The filtrate contains your this compound product dissolved in methanol.
-
Washing: Wash the collected naphthalene crystals in the funnel with a small amount of ice-cold methanol to recover any entrained product.
-
Product Recovery: Combine the filtrate and the washings. Remove the methanol using a rotary evaporator to yield the enriched this compound product, which can then be further purified if necessary.
Protocol 2: High-Purity Separation by Flash Column Chromatography
This protocol is designed for final purification of small-to-moderate scale reactions.[11][13]
Principle: Separation is based on the differential partitioning of the components between the mobile phase and the stationary silica gel phase.
Methodology:
-
TLC Analysis: First, determine an optimal eluent system using TLC. Spot the crude mixture on a silica TLC plate and test various nonpolar solvents (e.g., hexanes, petroleum ether, hexanes:dichloromethane 98:2). The ideal system will show good separation between the naphthalene and this compound spots.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed uniformly to prevent channeling.
-
Sample Loading: Dissolve the crude product from Protocol 1 (or the initial crude if it was liquid) in a minimal amount of a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~1-2x the sample weight) by evaporating the solvent. Carefully load the dried, sample-impregnated silica onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (flash). Begin collecting fractions immediately.
-
Fraction Analysis: Spot every few fractions on a TLC plate and visualize under a UV lamp to determine which fractions contain the pure product.
-
Recovery: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Large-Scale Purification by Vacuum Distillation
This protocol is best for quantities greater than 10-20 g.
Principle: The large difference in boiling points allows for efficient separation of the more volatile naphthalene from the much less volatile this compound. The vacuum is essential to lower the boiling points to prevent thermal decomposition.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head or a Vigreux column for fractional distillation. Ensure all joints are well-sealed with appropriate vacuum grease. Use a new stir bar in the distillation flask.
-
System Check: Attach the apparatus to a vacuum pump with a cold trap in between. Start the vacuum and ensure the system can hold a stable, low pressure (<1 mmHg is ideal).
-
Heating: Begin slowly heating the distillation flask using a heating mantle. Gentle stirring is crucial to prevent bumping.
-
Fraction Collection:
-
Fore-run: A small initial fraction may contain residual solvents or volatile impurities.
-
Naphthalene Fraction: As the temperature rises, the naphthalene will begin to distill. Collect this fraction in a separate receiving flask. The head temperature should plateau near the boiling point of naphthalene at the system's pressure.
-
Intermediate Fraction: There may be a small intermediate fraction where the temperature is rising between the two plateaus.
-
Product Fraction: The head temperature will rise again and plateau at the boiling point of this compound. Collect this fraction in a clean, tared receiving flask.
-
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Allow the system to cool completely before venting to atmospheric pressure.
References
-
Wikipedia. (n.d.). Naphthalene. Retrieved January 12, 2026, from [Link]
-
Sciencemadness. (2023, November 18). Naphthalene. Sciencemadness Wiki. Retrieved January 12, 2026, from [Link]
-
Chemsrc. (n.d.). Naphthalene,1-cyclohexyl-. Retrieved January 12, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved January 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
Study.com. (n.d.). Naphthalene | Formula, Structure & Uses. Retrieved January 12, 2026, from [Link]
-
Idris, A., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 29, 78889–78897. Available from: [Link]
-
University of California, San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene. Retrieved January 12, 2026, from [Link]
-
National Pesticide Information Center. (n.d.). Naphthalene Technical Fact Sheet. Oregon State University. Retrieved January 12, 2026, from [Link]
-
Solubility of Things. (n.d.). Naphthalene. Retrieved January 12, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. Massachusetts Institute of Technology. Retrieved January 12, 2026, from [Link]
-
Study.com. (n.d.). Explain how naphthalene can be recrystallized from ethyl alcohol. Retrieved January 12, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). Recrystallization. MIT Digital Lab Techniques Manual. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2022, July 31). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US3649708A - Purification of naphthalene.
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- 4. Naphthalene | Formula, Structure & Uses - Video | Study.com [study.com]
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- 7. Naphthalene - Sciencemadness Wiki [sciencemadness.org]
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- 11. cup.edu.cn [cup.edu.cn]
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- 15. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Mass Spectrometry Analysis of 1-Cyclohexylnaphthalene
Welcome to the technical support center for the mass spectrometry analysis of 1-cyclohexylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the experimental analysis of this compound.
Introduction
This compound is a substituted polycyclic aromatic hydrocarbon (PAH) with a molecular weight of 210.32 g/mol and a chemical formula of C₁₆H₁₈.[1] Understanding its behavior under mass spectrometric analysis, particularly its fragmentation pattern upon electron ionization (EI), is crucial for its accurate identification and characterization in various matrices. This guide provides a comprehensive overview of the expected fragmentation pathways, common experimental challenges, and best practices for obtaining high-quality mass spectra.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion (M⁺) peak for this compound?
A1: The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 210.[1] Given the presence of a stable aromatic naphthalene ring, the molecular ion peak is anticipated to be relatively abundant. The presence of a small M+1 peak at m/z 211 is also expected due to the natural abundance of the ¹³C isotope.[2][3]
Q2: What are the primary fragmentation pathways for this compound under electron ionization (EI)?
A2: The fragmentation of this compound is predicted to be driven by cleavages within the cyclohexyl ring and at the bond connecting the cyclohexyl and naphthalene moieties. The stable naphthalene ring tends to remain intact. Key fragmentation processes include the loss of neutral fragments from the cyclohexyl ring, leading to a series of characteristic ions.
Q3: Why is the base peak in the mass spectrum of a substituted cycloalkane often not the molecular ion?
A3: In the mass spectrometry of cyclic alkanes and their derivatives, the molecular ion can be prominent due to the ring's stability. However, fragmentation, particularly the loss of side chains or portions of the ring, can lead to the formation of more stable carbocations.[4][5] For instance, the loss of an ethyl group from the cyclohexyl moiety to form a stable secondary carbocation is a common fragmentation pathway.[3]
Q4: How does the ionization energy affect the fragmentation pattern?
A4: The standard electron ionization energy used in most mass spectrometers is 70 eV. This high energy is sufficient to cause reproducible and extensive fragmentation, which is useful for structural elucidation and creating library-searchable spectra. Lowering the ionization energy would result in less fragmentation and a more prominent molecular ion peak, which can be useful for confirming the molecular weight of the compound.
Troubleshooting Guide
This section addresses common issues that may arise during the GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No molecular ion peak (m/z 210) is observed. | - Excessive fragmentation due to high source temperature or electron energy.- Compound degradation in the injector or column. | - Lower the ion source temperature.- Check for thermal degradation by analyzing a known standard.- If possible, use a "soft" ionization technique like chemical ionization (CI). |
| Poor peak shape or tailing. | - Active sites in the GC inlet liner or column.- Improper column installation.- Sample overload. | - Use a deactivated inlet liner.- Ensure the column is properly installed and conditioned.- Dilute the sample. |
| Contamination peaks in the spectrum. | - Carryover from previous injections.- Contaminated solvent or glassware.- Bleed from the GC column. | - Run solvent blanks to identify the source of contamination.- Clean the syringe and injector.- Bake out the GC column according to the manufacturer's instructions. |
| Inconsistent fragmentation pattern. | - Fluctuations in ion source conditions.- Matrix effects from the sample. | - Ensure the mass spectrometer is properly tuned.- Use an internal standard for quality control.- Employ sample cleanup procedures to remove interfering matrix components. |
Predicted Mass Spectrometry Fragmentation of this compound
While a publicly available, verified mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization can be predicted based on established principles for alkyl-substituted aromatic compounds and the analysis of analogous molecules such as cyclohexylbenzene.
The initial ionization event will involve the removal of an electron, most likely from the π-system of the naphthalene ring, to form the molecular ion (M⁺) at m/z 210.
Key Fragmentation Pathways:
-
Loss of Ethene (C₂H₄): A common fragmentation pathway for cyclohexyl-substituted compounds is the loss of a neutral ethene molecule (28 Da) through a retro-Diels-Alder-type reaction of the cyclohexyl ring. This would result in a fragment ion at m/z 182 .
-
Loss of Propyl Radical (C₃H₇): Cleavage within the cyclohexyl ring can lead to the loss of a propyl radical (43 Da), resulting in an ion at m/z 167 .
-
Loss of Butyl Radical (C₄H₉): Further fragmentation of the cyclohexyl ring can result in the loss of a butyl radical (57 Da), leading to a fragment at m/z 153 .
-
Formation of the Naphthylmethylium Ion: Cleavage of the bond between the cyclohexyl ring and the naphthalene ring can lead to the formation of a naphthylmethylium-like ion through rearrangement, or direct cleavage leading to a naphthyl cation. A prominent peak at m/z 141 is expected, corresponding to the [C₁₁H₉]⁺ ion, likely a highly stable rearranged species. This is often the base peak in the spectra of alkylnaphthalenes.
-
Formation of Tropylium-like Ions: Rearrangements can lead to the formation of tropylium-like ions, which are common in the fragmentation of alkyl-substituted aromatic compounds.
Predicted Fragmentation Data Table
| m/z | Predicted Fragment Ion | Neutral Loss | Notes |
| 210 | [C₁₆H₁₈]⁺ | - | Molecular Ion (M⁺) |
| 182 | [C₁₄H₁₄]⁺ | C₂H₄ | Loss of ethene from the cyclohexyl ring |
| 167 | [C₁₃H₁₁]⁺ | C₃H₇ | Loss of a propyl radical |
| 153 | [C₁₂H₉]⁺ | C₄H₉ | Loss of a butyl radical |
| 141 | [C₁₁H₉]⁺ | C₅H₉ | Likely the base peak, a stable rearranged ion |
Visualization of the Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general guideline for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Dissolve the this compound standard in a high-purity volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
If analyzing a complex matrix, perform appropriate sample extraction and cleanup procedures to minimize interferences.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C. (Note: The temperature program should be optimized based on the specific column and desired separation.)
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3-5 minutes, depending on the solvent and GC conditions).
-
3. Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
4. Quality Control:
-
Regularly tune the mass spectrometer according to the manufacturer's recommendations.
-
Analyze a solvent blank before and after the sample sequence to check for system contamination.
-
Inject a known standard periodically to verify system performance and retention time stability.
References
-
CAS Common Chemistry. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). Naphthalene, 1-hexyl-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
RSC Education. (n.d.). 1. Mass spectrometry. Retrieved January 12, 2026, from [Link]
-
Wakeford, M. (2020, May 22). Interpreting Mass Spectra. YouTube. Retrieved January 12, 2026, from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of 1-Cyclohexylnaphthalene
Welcome to the technical support center for 1-Cyclohexylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in acidic and basic media. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: this compound is a relatively stable polycyclic aromatic hydrocarbon (PAH). In its solid form and dissolved in neutral organic solvents, it exhibits good stability when protected from light and stored at controlled room temperature. However, its stability can be compromised in acidic or basic aqueous media, especially at elevated temperatures.
Q2: Is this compound more susceptible to degradation in acidic or basic media?
A2: Based on the principles of organic chemistry and data from related alkylnaphthalenes, this compound is expected to be more susceptible to degradation in acidic media. Friedel-Crafts alkylations, the common synthesis route for this compound, are acid-catalyzed, suggesting that acidic conditions can promote side reactions like isomerization and dealkylation. While generally stable in basic conditions, forced degradation studies under harsh alkaline conditions are recommended to confirm its stability profile for specific applications.
Q3: What are the likely degradation pathways for this compound in acidic media?
A3: The primary degradation pathway in acidic media is likely an acid-catalyzed rearrangement (isomerization). The cyclohexyl group at the 1-position can migrate to the more thermodynamically stable 2-position. This occurs through the formation of a carbocation intermediate. Under more forcing acidic conditions, dealkylation (loss of the cyclohexyl group to form naphthalene) or further reactions on the aromatic rings could occur.
Q4: What is the expected stability of this compound in basic media?
A4: Alkylnaphthalenes are generally considered to be stable in neutral to mildly alkaline conditions. The carbon-carbon bond between the cyclohexyl group and the naphthalene ring is not readily cleaved by bases under typical experimental conditions. However, at high temperatures and with very strong bases, unforeseen degradation could occur, and this should be experimentally verified if relevant to your work.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound in acidic or basic solutions.
| Issue | Potential Cause | Recommended Action |
| Appearance of an unexpected peak in HPLC analysis of an acidic solution of this compound. | Acid-catalyzed isomerization of this compound to 2-cyclohexylnaphthalene. | 1. Confirm Isomer Identity: If a standard is available, inject 2-cyclohexylnaphthalene to confirm the retention time of the new peak. 2. Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the 1- and 2-isomers. A longer column, a different stationary phase (e.g., phenyl-hexyl), or optimization of the mobile phase gradient may be necessary. 3. Control Temperature: Perform your experiment at the lowest feasible temperature to minimize the rate of isomerization. 4. Limit Exposure Time: Minimize the time the compound is in the acidic medium before analysis. |
| Low recovery of this compound from an experimental sample. | 1. Degradation: The compound may have degraded under the experimental conditions. 2. Poor Solubility: this compound has low aqueous solubility, which can be further affected by the pH of the medium. | 1. Perform a Forced Degradation Study: Use the protocol provided in this guide to assess the stability of the compound under your specific conditions. 2. Solubility Check: Determine the solubility of this compound in your experimental medium. Consider using a co-solvent like acetonitrile or methanol if solubility is an issue. Ensure the chosen co-solvent is compatible with your experimental setup. |
| Inconsistent analytical results between replicate experiments. | 1. Variable Degradation: Inconsistent temperature control or exposure times to acidic/basic media can lead to varying levels of degradation. 2. Sample Preparation Issues: Inconsistent sample handling, such as incomplete dissolution or precipitation, can lead to variable results. | 1. Standardize Experimental Conditions: Ensure precise control over temperature, reaction time, and reagent concentrations. 2. Improve Sample Preparation Protocol: Develop a robust sample preparation procedure. This may include vortexing, sonication, and visual inspection to ensure complete dissolution before analysis. |
III. Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound.
A. Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate one set of samples at room temperature and another at 60 °C.
-
Collect aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate one set of samples at room temperature and another at 60 °C.
-
Collect aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol B).
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
Caption: Workflow for a forced degradation study of this compound.
B. Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products, particularly its isomer, 2-cyclohexylnaphthalene.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 60% B
-
20-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is particularly critical and should be demonstrated by the baseline separation of this compound from all observed degradation products in the forced degradation study.
Caption: General workflow for the HPLC analysis of this compound.
IV. Mechanistic Insights
A deeper understanding of the potential chemical transformations of this compound is crucial for designing robust experiments.
Acid-Catalyzed Isomerization
Under acidic conditions, the naphthalene ring can be protonated, leading to the formation of a carbocation intermediate. This allows for the 1,2-hydride shift and subsequent migration of the cyclohexyl group to the more thermodynamically stable 2-position.
Caption: Proposed mechanism for the acid-catalyzed isomerization of this compound.
V. Data Presentation
The following table summarizes the expected stability of this compound under various stress conditions. This is a predictive summary based on the chemical nature of the compound and data from related structures. Experimental verification is essential.
| Condition | Temperature | Expected Stability | Potential Degradation Products |
| 0.1 M HCl | Room Temperature | Likely to be unstable over extended periods. | 2-Cyclohexylnaphthalene, Naphthalene |
| 0.1 M HCl | 60 °C | Significant degradation expected. | 2-Cyclohexylnaphthalene, Naphthalene, other related byproducts |
| 0.1 M NaOH | Room Temperature | Expected to be stable. | Minimal to no degradation expected. |
| 0.1 M NaOH | 60 °C | Potentially minor degradation. | To be determined by analysis. |
VI. References
-
MDPI. (2023). Synthesis of Multi-butylnaphthalene Base Oils Catalyzed by Trifluoromethanesulfonic Acid and Its Lubricating Properties. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
IJBPR. (2012). forced degradation studies. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
CAS Common Chemistry. (n.d.). This compound. [Link]
-
University of Toronto. (n.d.). HYDROLYSIS. [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
MedCrave online. (2016). Forced degradation studies. [Link]
-
JETIR. (2020). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. [Link]
-
RSC Publishing. (2018). Research on the reaction mechanism and molecular stacking of acid catalyzed naphthalene to prepare mesophase pitches. [Link]
-
Unich.it. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. [Link]
-
Caltech. (n.d.). Acid hydrolysis of organic materials. [Link]
-
PubChem. (n.d.). 1-Cyclohexyl-naphthalene, picrate. [Link]
-
ResearchGate. (n.d.). GC-MS analysis of the.... [Link]
-
ResearchGate. (2022). UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. [Link]
-
SciSpace. (2017). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin. [Link]
Technical Support Center: Controlling Regioselectivity in the Alkylation of Naphthalene with Cyclohexene
Welcome to the technical support guide for the regioselective alkylation of naphthalene. This document, designed for researchers and process development scientists, provides in-depth answers to common questions and troubleshooting advice for controlling the formation of α- and β-cyclohexylnaphthalene isomers. As Senior Application Scientists, our goal is to explain the causality behind experimental choices to ensure you can design robust and reproducible synthetic procedures.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the regioselectivity of this classic Friedel-Crafts alkylation reaction.
Q1: Why does the alkylation of naphthalene produce two different primary isomers, 1-cyclohexylnaphthalene (α) and 2-cyclohexylnaphthalene (β)?
A1: Naphthalene has two distinct positions available for electrophilic aromatic substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The reaction proceeds via the formation of a carbocation intermediate (arenium ion or σ-complex). The stability of this intermediate determines the preferred substitution site.[1]
-
α-Substitution: Attack at the α-position results in a carbocation intermediate where the positive charge can be delocalized over the adjacent ring while maintaining one fully aromatic benzene ring. This provides significant resonance stabilization.[2]
-
β-Substitution: Attack at the β-position leads to an intermediate that cannot preserve a full benzene ring in its most stable resonance structures.
Consequently, the activation energy for forming the α-intermediate is lower, making α-substitution the faster, or kinetically favored, reaction pathway.[3][4]
Q2: What is the difference between kinetic and thermodynamic control in this reaction?
A2: This concept is crucial for controlling the isomer ratio.[5]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is irreversible. The major product will be the one that forms the fastest, which is the this compound (α-isomer) due to the more stable carbocation intermediate.[1][4]
-
Thermodynamic Control: At higher temperatures and with sufficient reaction time, the initial alkylation becomes reversible. The initially formed α-isomer can de-alkylate and re-alkylate, or isomerize to the more stable product. The 2-cyclohexylnaphthalene (β-isomer) is sterically less hindered than the α-isomer, where the cyclohexyl group interacts with the hydrogen at the 8-position (a peri-interaction).[4] This makes the β-isomer the more thermodynamically stable product.
The diagram below illustrates this relationship.
Q3: How does catalyst choice affect regioselectivity?
A3: The catalyst is a primary tool for directing the reaction.
-
Conventional Lewis Acids (AlCl₃, FeCl₃) and Brønsted Acids (H₂SO₄, HF): These catalysts are highly active and typically favor the formation of the kinetic α-product under mild conditions.[1][6] However, they can lead to polyalkylation and are difficult to recycle.
-
Zeolites (e.g., HY, H-ZSM-5, H-Beta): These solid acid catalysts are highly effective for achieving β-selectivity.[7][8] Their microporous structure can sterically hinder the formation of the bulkier α-isomer within the pores, or promote the isomerization of the α-product to the more stable β-product on the external surface sites, especially at higher temperatures.[8][9] Zeolites offer the advantages of being reusable and environmentally benign.[10]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low overall yield of cyclohexylnaphthalenes. | A. Catalyst Deactivation: Moisture in reagents or glassware can poison Lewis acid catalysts. Coke formation can block active sites in zeolites.[9] B. Insufficient Reaction Temperature: The activation energy barrier is not being overcome. C. Poor Mixing: In heterogeneous reactions (e.g., with solid zeolites), inefficient stirring prevents proper contact between reactants and the catalyst surface. | A. Ensure all reagents and solvents are anhydrous. Use freshly opened or purified reagents. For zeolites, perform a calcination step prior to use to remove adsorbed water and regenerate active sites.[9] B. Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or GC. C. Use a powerful overhead stirrer or a large stir bar to ensure the catalyst is well-suspended in the reaction mixture. |
| 2. Significant formation of polyalkylation products (di- and tri-cyclohexylnaphthalenes). | A. Molar Ratio: The concentration of the alkylating agent (cyclohexene) is too high relative to naphthalene. The initially formed mono-alkylated product is more reactive than naphthalene itself and reacts further.[1] B. High Catalyst Loading: An excessive amount of a highly active catalyst can promote further substitution. | A. Use a significant molar excess of naphthalene relative to cyclohexene (e.g., 5:1 or greater). This statistically favors the alkylation of the unreacted naphthalene. B. Reduce the catalyst loading. For Lewis acids, try starting with 5 mol% and titrating up if the reaction is too slow. |
| 3. Poor regioselectivity; obtaining a mixture of α and β isomers. | A. Wrong Temperature/Time for Target Isomer: The reaction conditions are intermediate between kinetic and thermodynamic control. For example, trying to isolate the α-isomer but running the reaction too hot or for too long.[2] B. Incorrect Catalyst: Using a non-shape-selective catalyst (like AlCl₃) when the β-isomer is the target. | A. For α-selectivity: Keep the temperature low (0-25°C) and monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent isomerization. For β-selectivity: Ensure the temperature is high enough (>150°C) and the reaction time is sufficient (several hours) to allow for equilibrium to be reached.[4] B. To favor the β-isomer, switch to a shape-selective zeolite catalyst like H-ZSM-5 or HY.[8] |
| 4. Cyclohexene polymerization or other side reactions. | A. High Local Concentration of Alkene: Adding the cyclohexene too quickly can lead to polymerization catalyzed by the acid. B. Excessively High Temperature: High temperatures can promote undesired side reactions. | A. Add the cyclohexene dropwise to the mixture of naphthalene and catalyst over an extended period using a syringe pump or an addition funnel. This keeps the instantaneous concentration of the alkene low. B. Run the reaction at the lowest temperature that provides a reasonable reaction rate. |
Section 3: Experimental Protocols & Workflow
The following protocols provide a starting point for achieving selective alkylation. Safety Note: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Kinetically Controlled Synthesis of this compound (α-Isomer)
This protocol favors the formation of the kinetic product by using a strong Lewis acid at low temperature.
-
Reagent Preparation:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Add naphthalene (e.g., 5.0 eq) and a dry, non-coordinating solvent like carbon disulfide (CS₂) or dichloromethane.[1]
-
Cool the flask to 0°C in an ice bath.
-
-
Reaction Initiation:
-
Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (AlCl₃) (e.g., 0.1 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
-
Alkylation:
-
Add cyclohexene (1.0 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Let the reaction stir at 0-5°C for 2-4 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC or GC.
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by slowly pouring it over crushed ice and water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel or distillation to isolate this compound.[11]
-
Protocol B: Thermodynamically Controlled Synthesis of 2-Cyclohexylnaphthalene (β-Isomer)
This protocol uses a shape-selective solid acid catalyst at a higher temperature to favor the more stable thermodynamic product.
-
Catalyst Activation:
-
Activate a zeolite catalyst (e.g., HY, Si/Al = 5.2) by heating it in a furnace at 450-500°C for 4-6 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add naphthalene (e.g., 3.0 eq), the activated zeolite catalyst (e.g., 10% by weight of naphthalene), and a high-boiling solvent like decalin.
-
Heat the mixture to 160-180°C with vigorous stirring.
-
-
Alkylation:
-
Slowly add cyclohexene (1.0 eq) to the heated mixture over 1 hour.
-
Maintain the reaction at temperature for 8-12 hours to allow for complete isomerization to the β-product. Monitor by GC to confirm the isomer ratio has reached equilibrium.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the zeolite catalyst. The catalyst can be washed with toluene, dried, and calcined for reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to isolate 2-cyclohexylnaphthalene.
-
General Experimental Workflow
The following diagram outlines the typical workflow for these experiments.
Section 4: Analysis and Characterization
Q4: How can I confirm the identity and ratio of my α- and β-isomers?
A4: A combination of chromatographic and spectroscopic techniques is essential.
-
Gas Chromatography (GC): This is the primary method for determining the conversion of starting material and the ratio of α- to β-isomers. The two isomers typically have distinct retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The aromatic region of the ¹H NMR spectrum is particularly diagnostic, as the protons on the substituted and unsubstituted rings will show unique splitting patterns and chemical shifts for each isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight of the products (210.32 g/mol for cyclohexylnaphthalene) and can help identify any side products by their fragmentation patterns.
By understanding the fundamental principles of kinetic versus thermodynamic control and carefully selecting catalysts and reaction conditions, researchers can effectively control the regioselectivity of the alkylation of naphthalene with cyclohexene.
References
-
A study on alkylation of naphthalene with long chain olefins over zeolite catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Smith, K., et al. (2003). Study of regioselective dialkylation of naphthalene in the presence of reusable zeolite catalysts. Organic & Biomolecular Chemistry, 1, 1937-1941. Available from: [Link]
-
Field, L. D., Sternhell, S., & Wilton, H. V. (2011). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education, 88(10), 1452-1454. Available from: [Link]
-
Filo. (n.d.). Friedel-Crafts reaction of naphthalene. Retrieved from [Link]
-
Sathee NEET. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Fraenkel, D., Cherniavsky, M., Ittah, B., & Levy, M. (1986). Shape-selective alkylation of naphthalene and methylnaphthalene with methanol over H-ZSM-5 zeolite catalysts. Journal of Catalysis, 101(2), 273-283. Available from: [Link]
-
Wang, J., et al. (2020). Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene. New Journal of Chemistry, 44(35), 15069-15077. Available from: [Link]
- Degnan, T. F., & Timken, H. K. (1991). Naphthalene alkylation process. Google Patents. (WO1991015443A1).
-
Kulkarni, S. J., et al. (1998). Alkylation of naphthalene with methanol over modified zeolites. Indian Journal of Chemistry - Section A, 37, 52-54. Available from: [Link]
-
Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Retrieved from [Link]
-
Ashenhurst, J. (2012, February 9). Kinetic vs Thermodynamic Products In Addition Of Acid To Dienes. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Thermodynamic and Kinetic Control of Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Retrieved from [Link]
-
Gore, P. H., et al. (1976). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (14), 1639-1644. Available from: [Link]
-
ResearchGate. (2023, February 12). Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography?. Retrieved from [Link]
Sources
- 1. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thecatalyst.org [thecatalyst.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Study of regioselective dialkylation of naphthalene in the presence of reusable zeolite catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Preventing polyalkylation during 1-Cyclohexylnaphthalene synthesis
Welcome to our dedicated technical guide for the synthesis of 1-cyclohexylnaphthalene. This resource is tailored for researchers, chemists, and drug development professionals engaged in Friedel-Crafts alkylation. The primary challenge in this synthesis is often controlling the reaction to favor the mono-substituted product while preventing the formation of polyalkylated byproducts. This guide provides in-depth, field-tested solutions and protocols to help you navigate these challenges, ensuring higher yields and purity for your target compound.
Troubleshooting Guide: Preventing Polyalkylation
The crux of optimizing this compound synthesis lies in managing the reactivity of the system. The initial product, this compound, is more reactive towards electrophilic attack than the naphthalene starting material. This is because the cyclohexyl group is an electron-donating group that activates the aromatic ring, making it a more potent nucleophile and thereby encouraging subsequent alkylations.[1][2][3]
Question: My synthesis of this compound is resulting in significant quantities of di- and tri-cyclohexylnaphthalene impurities. What are the primary factors causing this, and how can I adjust my protocol to favor mono-alkylation?
Answer:
The formation of polyalkylated products is a classic challenge in Friedel-Crafts alkylation.[4][5] It stems directly from the increased nucleophilicity of the mono-alkylated product. To suppress this undesired pathway, you must carefully control several key reaction parameters.
1. Stoichiometry: The Power of Excess
-
The Problem: Using a 1:1 molar ratio of naphthalene to the cyclohexylating agent (e.g., cyclohexene or cyclohexanol) creates a competitive environment where the more reactive this compound product can effectively compete with the remaining naphthalene for the electrophile.
-
The Solution: Employ a large molar excess of naphthalene. By making naphthalene the most abundant nucleophile in the reaction mixture, you statistically ensure that the electrophile is far more likely to encounter and react with a molecule of naphthalene than with a molecule of the mono-alkylated product.[4][6] A starting point of a 5:1 molar ratio of naphthalene to the alkylating agent is recommended, with ratios up to 10:1 providing even better selectivity in some cases.
2. Catalyst Activity and Loading
-
The Problem: Highly active Lewis acids, such as aluminum chloride (AlCl₃), can accelerate the reaction to a point where selectivity is lost, promoting both the initial reaction and subsequent polyalkylation.[7]
-
The Solution:
-
Select a Milder Catalyst: Consider using a less aggressive Lewis acid like ferric chloride (FeCl₃) or employing solid acid catalysts. Zeolites (e.g., HY, H-Beta) are particularly effective as they can offer shape selectivity, sterically hindering the formation of bulkier polyalkylated products within their pores.[8][9][10]
-
Reduce Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. High catalyst concentrations can lead to an uncontrolled reaction and an increase in side products.
-
3. Reaction Temperature Control
-
The Problem: Elevated temperatures increase the rate of all reactions, including the undesirable secondary and tertiary alkylations.[11] While higher temperatures might shorten the reaction time, this often comes at the cost of product purity.
-
The Solution: Conduct the reaction at a reduced temperature. Running the synthesis at 0 °C, or even lower, can significantly enhance selectivity for the mono-substituted product.[12] The lower thermal energy helps to favor the kinetically preferred product and raises the activation barrier for the follow-on reactions.
4. Mode of Reagent Addition
-
The Problem: Introducing the alkylating agent all at once creates a high initial concentration of the electrophile, which can lead to localized "hot spots" of polyalkylation.
-
The Solution: Add the alkylating agent (e.g., cyclohexene) slowly and dropwise to the stirred mixture of naphthalene and catalyst. This maintains a low, steady-state concentration of the electrophile, further ensuring it reacts with the excess naphthalene before it can find a mono-alkylated molecule.
Experimental Protocol: High-Selectivity Synthesis of this compound
This protocol integrates the principles above to maximize the yield of the mono-alkylated product.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask fitted with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser with a drying tube, add naphthalene (5.0 equivalents).
-
Solvent and Catalyst Addition: Add an inert solvent such as cyclohexane. Note: Alternatively, if the reaction is run at a temperature above the melting point of naphthalene (80.26 °C), the excess naphthalene itself can serve as the solvent. Cool the flask to 0 °C in an ice-water bath. Slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 0.2 equivalents) in portions to the stirred mixture.
-
Slow Addition of Alkylating Agent: Dissolve cyclohexene (1.0 equivalent) in a small amount of the reaction solvent and place it in the dropping funnel. Add the cyclohexene solution dropwise to the cold, vigorously stirred reaction mixture over a period of 1-2 hours.
-
Reaction and Monitoring: Maintain the temperature at 0 °C and allow the reaction to stir for an additional 2-4 hours after the addition is complete. Monitor the reaction's progress by periodically taking aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the starting cyclohexene is consumed, quench the reaction by carefully and slowly pouring the mixture onto crushed ice containing a small amount of concentrated HCl.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The excess naphthalene can be removed from the crude product via vacuum distillation, as it is more volatile than the alkylated products. Final purification of this compound is achieved by fractional vacuum distillation or column chromatography.
Table 1: Summary of Key Parameters to Control Polyalkylation
| Parameter | Condition to Favor Mono-alkylation | Rationale for Selectivity |
| Naphthalene:Alkylating Agent Ratio | ≥ 5:1 | Statistically favors the reaction of the electrophile with the abundant starting material over the activated product.[4][6] |
| Catalyst Type | Milder Lewis Acid (e.g., FeCl₃) or Solid Acid (e.g., Zeolite) | Reduces overall reaction rate and can introduce shape-selectivity, improving control.[8][9] |
| Reaction Temperature | 0 °C or below | Decreases the rate of the competing polyalkylation pathway more significantly than the initial alkylation.[11][12] |
| Reagent Addition | Slow, dropwise addition of alkylating agent | Maintains a low instantaneous concentration of the electrophile, preventing localized over-alkylation. |
Frequently Asked Questions (FAQs)
Q1: Can I use cyclohexanol instead of cyclohexene? A1: Yes, cyclohexanol is a viable alkylating agent. In the presence of a strong Brønsted acid (like H₂SO₄) or a Lewis acid, the alcohol's hydroxyl group is protonated and eliminated as water, generating the necessary cyclohexyl carbocation electrophile.[12][13] Be aware that the water produced as a byproduct can potentially deactivate some Lewis acid catalysts, so catalyst loading may need to be adjusted.
Q2: What determines the substitution pattern on the naphthalene ring (1- vs. 2-position)? A2: For Friedel-Crafts alkylation on naphthalene, substitution at the 1-position (alpha) is kinetically favored over the 2-position (beta). This is because the carbocation intermediate formed by attack at the alpha position is better stabilized by resonance, as it allows for the preservation of one intact benzene ring in more resonance structures.[7][14] However, the 2-substituted product is thermodynamically more stable due to reduced steric hindrance with the hydrogen at the 8-position. Under kinetically controlled conditions (lower temperatures), the 1-isomer is the major product.[15]
Q3: Are there greener, more sustainable catalyst options for this reaction? A3: Absolutely. Solid acid catalysts, particularly zeolites, are an excellent "green" alternative.[16] They are highly efficient, can be easily recovered from the reaction mixture by simple filtration, and can be regenerated and reused multiple times, which significantly reduces waste.[9] Ionic liquids are also being explored as recyclable catalyst/solvent systems for Friedel-Crafts reactions.[17]
Q4: Why is Friedel-Crafts acylation followed by reduction sometimes recommended to avoid polyalkylation? A4: This two-step approach is a powerful strategy for synthesizing mono-alkylated aromatics.[3][18] In Friedel-Crafts acylation, an acyl group (R-C=O) is added. This group is electron-withdrawing and therefore deactivates the aromatic ring, shutting down any further substitution.[2][5] The resulting ketone can then be reduced to the desired alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction), yielding the pure mono-alkylated product without the risk of poly-substitution.
Diagram 1: Competing Reaction Pathways
Sources
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- 9. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
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- 18. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Low Quantum Yield in 1-Cyclohexylnaphthalene-Based Fluorophores
Welcome to the technical support center for 1-cyclohexylnaphthalene-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low fluorescence quantum yield in their experiments. The following question-and-answer format provides in-depth troubleshooting strategies, grounded in established photophysical principles.
I. Frequently Asked Questions (FAQs)
Q1: I'm observing a significantly lower than expected quantum yield for my this compound derivative. What are the most common initial culprits?
A1: When troubleshooting low quantum yield, it's best to start with the most probable and easily addressable factors. These typically fall into three categories:
-
Purity: Impurities are a primary cause of fluorescence quenching. Even trace amounts of contaminants can act as quenchers, providing non-radiative decay pathways for the excited state.
-
Concentration: The concentration of your fluorophore is critical. High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ), where fluorophores interact with each other in the excited state, leading to non-radiative energy transfer. Conversely, a concentration that is too low may result in a signal that is difficult to distinguish from background noise.
-
Instrumentation Settings: Incorrect settings on your fluorometer can lead to inaccurate measurements. Key parameters to verify include the excitation wavelength, emission wavelength range, and slit widths.
Q2: How does the solvent environment impact the quantum yield of this compound-based fluorophores?
A2: The solvent plays a crucial role in the photophysical behavior of fluorophores. For naphthalene derivatives, solvent polarity is a particularly important factor.[1][2][3] Generally, many naphthalene-based probes exhibit higher quantum yields in non-polar solvents compared to polar solvents. This is because polar solvents can stabilize the excited state differently than the ground state, potentially promoting non-radiative decay pathways.[2][4] For instance, the fluorescence of some naphthalene derivatives is significantly quenched in aqueous solutions due to interactions with water molecules that create efficient non-radiative decay channels.[3]
Q3: What is fluorescence quenching and how can I identify if it's happening in my sample?
A3: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[5] There are several types of quenching, primarily categorized as dynamic (collisional) and static.[6][7][8][9]
-
Dynamic Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation.[5][8] Common quenchers include molecular oxygen, halide ions, and heavy atoms.[5][9]
-
Static Quenching: This happens when a fluorophore forms a non-fluorescent complex with a quencher in the ground state.[6][7][8]
To determine if quenching is occurring, you can perform experiments such as varying the concentration of potential quenchers or measuring the fluorescence lifetime of your sample. In dynamic quenching, the fluorescence lifetime decreases with increasing quencher concentration, while in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.[7]
II. In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Purity-Related Quantum Yield Loss
Low quantum yield is frequently traced back to impurities in the fluorophore sample or the solvent. This guide provides a systematic approach to identifying and eliminating these contaminants.
Q4: My initial checks suggest impurities might be the problem. What is a robust workflow to confirm and address this?
A4: A multi-step approach is necessary to ensure the purity of your fluorophore and experimental system.
Caption: Workflow for troubleshooting purity-related issues.
Step-by-Step Experimental Protocol: Fluorophore and Solvent Purification
-
Fluorophore Purification:
-
Technique Selection: Depending on the nature of the impurities, techniques like column chromatography, recrystallization, or high-performance liquid chromatography (HPLC) can be effective.[10][11][12][13][14]
-
Column Chromatography: This is a widely used method for purifying organic compounds. A silica gel or alumina stationary phase can be used with a suitable solvent system to separate the desired fluorophore from impurities.
-
Recrystallization: If your compound is a solid, recrystallization from an appropriate solvent can be a highly effective method for removing small amounts of impurities.
-
-
Purity Verification:
-
Spectroscopic Analysis: After purification, verify the purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The absence of unexpected signals is a good indicator of purity.
-
Chromatographic Analysis: Analytical HPLC or thin-layer chromatography (TLC) can be used to check for the presence of multiple components.
-
-
Solvent Purity:
-
Re-measurement of Quantum Yield:
-
Prepare Fresh Solutions: Use the purified fluorophore and high-purity solvent to prepare new solutions.
-
Measure Quantum Yield: Carefully re-measure the quantum yield using a standard protocol.
-
Guide 2: Investigating Solvent and Environmental Effects
The surrounding environment of the fluorophore can profoundly influence its quantum yield. This section details how to investigate and optimize solvent conditions.
Q5: I've confirmed my sample is pure, but the quantum yield is still low. How do I systematically investigate solvent effects?
A5: A solvatochromism study is a powerful way to understand how the solvent environment affects the photophysical properties of your fluorophore.
Sources
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. fiveable.me [fiveable.me]
- 8. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 9. edinst.com [edinst.com]
- 10. "The Isolation and Purification of a Fluorescent Compound from Pseudomo" by Thomas M. Davey [thekeep.eiu.edu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Making sure you're not a bot! [opus4.kobv.de]
Improving the solubility of 1-Cyclohexylnaphthalene for biological assays
Technical Support Center: 1-Cyclohexylnaphthalene
Guide Topic: Improving the Solubility of this compound for Biological Assays
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that realizing the full potential of a novel compound in biological research is often predicated on overcoming a fundamental hurdle: solubility. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide you with both the protocols and the scientific rationale needed to effectively work with this hydrophobic molecule.
Section 1: The Core Challenge - Physicochemical Properties
Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?
The difficulty in solubilizing this compound in aqueous solutions stems directly from its molecular structure. It is a non-polar, lipophilic ("fat-loving") compound. Here's the breakdown:
-
Hydrophobic Structure: The molecule consists of a naphthalene ring system and a cyclohexyl group, both of which are composed entirely of carbon and hydrogen.[1] These hydrocarbon structures are inherently hydrophobic and cannot form favorable interactions, such as hydrogen bonds, with polar water molecules.
-
High LogP Value: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates a greater preference for a non-polar environment (like octanol) over a polar one (like water). This compound has a calculated LogP of approximately 4.89, signifying its poor aqueous solubility.[2]
-
Lack of Ionizable Groups: The molecule lacks acidic or basic functional groups that could be protonated or deprotonated to form a more soluble salt.
This combination of factors means that when introduced into an aqueous medium like a buffer or cell culture media, the this compound molecules prefer to aggregate with each other rather than interact with water, leading to precipitation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Rationale & Implication for Solubility |
| Molecular Formula | C₁₆H₁₈ | Composed of only carbon and hydrogen, confirming its non-polar nature.[3] |
| Molecular Weight | 210.31 g/mol | A moderately sized molecule.[1][2] |
| LogP (Octanol/Water) | ~4.89 | Indicates high lipophilicity and very low water solubility.[2] |
| Aqueous Solubility | Insoluble | Predicted to be practically insoluble in water.[4] |
| Organic Solvent Solubility | Soluble | Readily dissolves in non-polar organic solvents like DMSO, ethanol, and acetone.[4] |
| Melting Point | 31 °C | Relatively low melting point.[3] |
Section 2: The First-Line Approach - The DMSO-Based Workflow
Q2: What is the standard and most direct method for solubilizing this compound for an initial experiment?
For most poorly soluble compounds in drug discovery, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide range of non-polar and polar molecules.[5]
The fundamental strategy is to first create a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration for your assay.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 210.31 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vial or a microcentrifuge tube wrapped in foil
-
Calibrated analytical balance
-
Calibrated micropipettes
-
-
Procedure:
-
Tare a clean, dry vial on the analytical balance.
-
Carefully weigh out a precise amount of this compound (e.g., 2.10 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example: Volume (L) = 0.00210 g / (210.31 g/mol * 0.010 mol/L) = 0.0009985 L ≈ 1.0 mL
-
-
Add the calculated volume (1.0 mL) of 100% DMSO to the vial containing the compound.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath or sonication can be used if dissolution is slow, but be cautious of compound stability.
-
Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. The solution should be perfectly clear.
-
Q3: I successfully made a DMSO stock, but the compound precipitates instantly when I add it to my cell culture media. How do I fix this?
This is the most common failure point and is known as "crashing out." It occurs because the highly concentrated, hydrophobic compound is abruptly transferred from a favorable organic environment (100% DMSO) to a highly unfavorable aqueous one. The key to preventing this is to perform intermediate serial dilutions in 100% DMSO before the final dilution into your aqueous assay buffer.[5][6]
The Causality: By serially diluting in pure DMSO, you gradually lower the compound's concentration while keeping it in a solubilizing environment. This ensures that when you perform the final "spike" into the aqueous media, the final concentration of the compound is below its aqueous solubility limit, and it remains in solution.
Experimental Protocol: Serial Dilution and Final Dosing
This protocol creates a dose-response curve while maintaining a consistent, low final DMSO concentration (e.g., 0.1%).
-
Prepare Intermediate Dilutions in 100% DMSO:
-
Start with your 10 mM stock solution of this compound in 100% DMSO. This will be your highest concentration point for the dilution series.
-
Label a series of sterile microcentrifuge tubes.
-
To create a 10-fold serial dilution, add 90 µL of 100% DMSO to each empty tube.
-
Transfer 10 µL from the 10 mM stock to the first tube, creating a 1 mM solution. Vortex thoroughly.
-
Using a fresh pipette tip, transfer 10 µL from the 1 mM solution to the next tube to create a 100 µM solution. Vortex thoroughly.
-
Continue this process to create the desired range of concentrations (e.g., 10 µM, 1 µM, etc.), all in 100% DMSO.
-
-
Perform the Final Aqueous Dilution:
-
Let's assume your final assay volume is 1 mL and you want a final DMSO concentration of 0.1%. This means you will add 1 µL of your DMSO stocks to 999 µL of assay media.
-
For your 10 µM final concentration, take 1 µL from your 10 mM DMSO stock and add it directly to 999 µL of pre-warmed assay media. Mix immediately and thoroughly by gentle inversion or pipetting.
-
For your 1 µM final concentration, take 1 µL from your 1 mM DMSO stock and add it to the media.
-
Continue this for all concentrations. This method ensures the final compound concentration is what you desire, while the final solvent concentration remains constant across all wells.
-
Caption: DMSO-based solubilization and dilution workflow.
Section 3: Troubleshooting and Advanced Strategies
Q4: I've followed the DMSO protocol, but I'm seeing cell toxicity or unexpected assay results. What should I investigate?
If your compound is in solution but you're getting confounding results, the solvent itself is the primary suspect. Even at low concentrations, DMSO can have biological effects.[7]
-
The Cause - Solvent Toxicity: DMSO can affect cell membrane fluidity, induce oxidative stress, and even trigger differentiation in some cell types.[8] While many robust cell lines tolerate up to 0.5% DMSO for short periods, sensitive cells (like primary neurons or stem cells) can be affected by concentrations as low as 0.1%.[7][8]
-
The Solution - Validate and Control:
-
Run a Vehicle Control: This is non-negotiable. Every plate must include wells that receive only the vehicle (e.g., media with the final 0.1% DMSO concentration) but no compound. This allows you to subtract any effect of the solvent itself from the effect of your compound.[5]
-
Determine the Maximum Tolerated DMSO Concentration: Before a large experiment, run a simple toxicity assay (e.g., MTT or CellTiter-Glo) on your specific cell line with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). This will establish a safe upper limit for your system.
-
Table 2: General Guidance on Final DMSO Concentrations in Cell-Based Assays
| Cell Type Sensitivity | Recommended Max Final DMSO % | Rationale |
| Robust/Immortalized Lines | ≤ 0.5% | Many common cell lines (e.g., HEK293, HeLa) show minimal toxicity at this level.[7] |
| Sensitive/Primary Cells | ≤ 0.1% | Primary cells, stem cells, and some immune cells are more susceptible to solvent-induced stress.[8] |
| High-Throughput Screening | ≤ 1.0% (with caution) | Often a compromise for solubility, but requires rigorous validation and vehicle controls.[7] |
| Biochemical Assays | < 5% (variable) | Protein stability in the presence of solvents must be confirmed.[9] |
Q5: I need a higher final concentration than DMSO alone can provide without precipitation. What are my other options?
When you reach the limits of DMSO, you must turn to more advanced formulation strategies. These work by creating a more favorable micro-environment for the drug in the aqueous phase.[10][11]
-
Co-solvents: This involves using a mixture of solvents. For example, preparing the stock in a mix of DMSO and PEG 400, or ethanol, may keep the compound soluble upon aqueous dilution.[12][13] Co-solvents work by reducing the polarity of the water, making it a more "hospitable" environment for the hydrophobic compound.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior pocket. They can encapsulate the this compound molecule, effectively shielding it from water and increasing its apparent solubility.[11][12]
-
Surfactants (e.g., Tween® 80, Kolliphor® EL): Above their critical micelle concentration, surfactant molecules form micelles—spherical structures with a hydrophobic core and a hydrophilic shell. The this compound can partition into this hydrophobic core, allowing it to be dispersed in the aqueous solution.[12]
Table 3: Comparison of Advanced Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For... |
| Co-solvents | Reduces the polarity of the bulk solvent (water).[12] | Simple to prepare; can be effective. | Potential for co-solvent toxicity; may affect protein stability.[9] | Modest increases in solubility; when DMSO alone is insufficient. |
| Cyclodextrins | Encapsulates the drug in a hydrophobic cavity (inclusion complex).[11] | High solubilizing power; generally low toxicity. | Can be expensive; may alter drug-target binding kinetics. | Achieving higher concentrations for in vitro and sometimes in vivo studies. |
| Surfactants | Sequesters the drug within hydrophobic micelle cores.[12] | Very effective for highly lipophilic compounds. | Can interfere with assays; potential for cell lysis at high concentrations. | Very "greasy" compounds that fail with other methods. |
Section 4: Systematic Approach to Solubility Optimization
To avoid trial and error, a systematic screening approach is recommended. The following workflow helps you make an informed decision on the best solubilization strategy for your specific needs.
Experimental Protocol: Systematic Solubility Screening
-
Objective: To determine the best solvent or formulation system that achieves a target concentration (e.g., 100 µM) of this compound in a clear, aqueous solution.
-
Prepare High-Concentration Stocks (e.g., 20 mM) in various vehicles:
-
Stock A: 100% DMSO
-
Stock B: 100% Ethanol
-
Stock C: 50:50 DMSO:PEG 400 (v/v)
-
Stock D (for cyclodextrin): 100% DMSO
-
Stock E (for surfactant): 100% DMSO
-
-
Prepare Test Aqueous Solutions:
-
Solution 1 (Control): Assay Buffer
-
Solution 2 (Cyclodextrin): Assay Buffer + 2% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin)
-
Solution 3 (Surfactant): Assay Buffer + 0.1% (v/v) Tween® 80
-
-
Test Dilutions (e.g., 1:200 dilution for a final 100 µM):
-
Add 5 µL of Stock A to 995 µL of Solution 1.
-
Add 5 µL of Stock B to 995 µL of Solution 1.
-
Add 5 µL of Stock C to 995 µL of Solution 1.
-
Add 5 µL of Stock D to 995 µL of Solution 2.
-
Add 5 µL of Stock E to 995 µL of Solution 3.
-
-
Incubate and Observe:
-
Vortex each tube immediately after adding the stock.
-
Incubate at the experimental temperature (e.g., 37°C) for 1 hour.
-
Visually inspect each tube for precipitation (Tyndall effect, cloudiness, visible particles).
-
For a more quantitative assessment, centrifuge the tubes and measure the concentration of the supernatant via HPLC-UV.
-
-
Analyze: The condition that results in a clear solution with the highest measured concentration is the most promising formulation.
Caption: Decision tree for selecting a solubilization strategy.
Section 5: Frequently Asked Questions (FAQs)
FAQ 1: How should I store my this compound stock solution? Stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed, amber glass vials or foil-wrapped tubes to prevent degradation from light and absorption of atmospheric water.[5] DMSO is hygroscopic and will readily absorb water, which can lower its solubilizing power over time. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
FAQ 2: Can I use sonication or gentle heating to help dissolve the compound? Yes, both methods can be used judiciously. Sonication can help break up small aggregates and accelerate dissolution. Gentle warming (e.g., to 37°C) can also increase solubility. However, you must first confirm that this compound is stable under these conditions and will not degrade. Always start with vortexing at room temperature before applying energy.
FAQ 3: What is a vehicle control and why is it so critical? A vehicle control is a sample that contains everything that your experimental samples contain except for the test compound. In this context, it would be your assay media plus the same final concentration of DMSO (or other solubilizing agent) that is in your drug-treated samples.[5] It is critical because it allows you to distinguish between a biological effect caused by your compound and an artifact caused by the solvent. Without it, your data is uninterpretable.
References
-
ChemSrc. (n.d.). Naphthalene,1-cyclohexyl- | CAS#:3042-69-1. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Effect of Solvent and Grain Color on the Biological Activities of Maize Grain. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Pharmatutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
ResearchGate. (2022). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. Retrieved from [Link]
-
ResearchGate. (2017). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]
Sources
- 1. This compound | C16H18 | CID 76440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene,1-cyclohexyl | CAS#:3042-69-1 | Chemsrc [chemsrc.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of 1-Cyclohexylnaphthalene and 2-Cyclohexylnaphthalene reactivity
An Expert's Comparative Guide to the Reactivity of 1-Cyclohexylnaphthalene and 2-Cyclohexylnaphthalene
For professionals in chemical synthesis and drug development, understanding the nuanced reactivity of substituted polycyclic aromatic hydrocarbons is paramount. The isomeric pair, this compound and 2-cyclohexylnaphthalene, presents a classic case study in how the seemingly minor change in a substituent's position dramatically alters a molecule's chemical behavior. This guide provides an in-depth comparison of their reactivity, grounded in the fundamental principles of steric hindrance and electronic effects, and supported by established experimental frameworks.
At first glance, 1- and 2-cyclohexylnaphthalene are structurally similar. Both feature a bulky, non-aromatic cyclohexyl group attached to a naphthalene core. However, the point of attachment—the electron-rich α-position (C1) versus the less reactive β-position (C2)—is the critical determinant of their chemical personality.
-
Electronic Effects : The cyclohexyl group, like other alkyl substituents, is weakly electron-donating through an inductive effect. This activates the naphthalene ring system, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted naphthalene.[1] This activating effect directs incoming electrophiles to positions ortho and para relative to the substituent.[2][3]
-
Steric Hindrance : This is the dominant factor differentiating the two isomers.
-
In This compound , the cyclohexyl group occupies the α-position. This position is subject to significant steric strain due to its proximity to the hydrogen atom at the C8 position, an interaction known as a peri-interaction.[4][5] This crowding severely restricts access for incoming reagents to the adjacent C2 (ortho) and C8 (peri) positions.
-
In 2-cyclohexylnaphthalene , the substituent at the β-position experiences substantially less steric hindrance. The highly reactive α-positions, particularly C1, remain open to chemical attack.[6]
-
The interplay of these electronic and steric factors dictates the regioselectivity of their reactions.
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Spectroscopic Guide to 1-Cyclohexylnaphthalene: A Comparative Analysis with Foundational PAHs
In the landscape of drug development and materials science, a nuanced understanding of the structure-property relationships of polycyclic aromatic hydrocarbons (PAHs) is paramount. While foundational PAHs like naphthalene, phenanthrene, and pyrene are well-characterized, their alkylated derivatives, such as 1-Cyclohexylnaphthalene, present unique spectroscopic signatures that warrant detailed investigation. This guide provides a comprehensive spectroscopic comparison of this compound with these key PAHs, offering insights into the influence of alkyl substitution on their electronic and magnetic environments. The methodologies and data presented herein are designed to equip researchers with the practical knowledge to discern and interpret the spectral nuances of these important molecular scaffolds.
Introduction to this compound and its Spectroscopic Significance
This compound is a derivative of naphthalene, the simplest PAH, featuring a cyclohexyl group attached to one of its alpha positions. This substitution, while seemingly simple, introduces significant changes to the molecule's steric and electronic properties. The non-aromatic, bulky cyclohexyl group disrupts the planarity and extends the carbon framework, which in turn modulates the spectroscopic behavior of the naphthalene core. Understanding these changes is crucial for applications where molecular interactions and photophysical properties are key, such as in the development of novel therapeutics, organic electronics, and environmental probes.
This guide will delve into a comparative analysis using three principal spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By examining the spectral data of this compound alongside naphthalene, phenanthrene, and pyrene, we can elucidate the distinct effects of both the core aromatic structure and alkyl substitution.
Spectroscopic Methodologies: Principles and Protocols
A foundational understanding of the experimental techniques is essential for both data acquisition and interpretation. The following sections detail the principles and step-by-step protocols for the spectroscopic analysis of PAHs.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For PAHs, these transitions are typically π → π* transitions within the conjugated aromatic system. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure. The extent of the conjugated system is a primary determinant of the λmax; larger conjugated systems generally absorb at longer wavelengths[1][2].
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the PAH standard (e.g., 1-5 mg).
-
Dissolve the compound in a UV-grade solvent, such as cyclohexane or ethanol, in a volumetric flask to prepare a stock solution of known concentration (e.g., 10-3 M).
-
Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10-5 to 10-6 M. The final absorbance should ideally be between 0.1 and 1.0.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm for these PAHs).
-
Use a matched pair of quartz cuvettes.
-
-
Data Acquisition:
-
Fill one cuvette with the pure solvent to be used as a blank.
-
Fill the second cuvette with the sample solution.
-
Place the blank cuvette in the reference holder and the sample cuvette in the sample holder.
-
Record the baseline by scanning with the blank in both holders.
-
Replace the blank in the sample holder with the sample cuvette and acquire the absorption spectrum.
-
Record the λmax values and their corresponding absorbances.
-
Fluorescence Spectroscopy
Principle: Fluorescence is a photoluminescence process where a molecule, after absorbing a photon and reaching an excited electronic state, returns to the ground state by emitting a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift[3]. The fluorescence emission spectrum is characteristic of the molecule and its environment. The shape, intensity, and position of the emission bands provide valuable information about the molecule's structure and dynamics.
Experimental Protocol:
-
Sample Preparation:
-
Prepare dilute solutions of the PAHs in a spectro-grade solvent (e.g., cyclohexane) with concentrations typically in the range of 10-6 to 10-7 M to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should be below 0.1.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the source lamp to stabilize.
-
Select the excitation wavelength (λex), which is usually set at or near the λmax from the UV-Vis spectrum.
-
Set the emission wavelength range to be scanned.
-
-
Data Acquisition:
-
Record a blank spectrum using the pure solvent.
-
Measure the fluorescence emission spectrum of the sample.
-
Correct the spectrum for instrumental response and inner filter effects if necessary.
-
To obtain an excitation spectrum, set the emission monochromator to a specific wavelength (typically the emission maximum) and scan the excitation monochromator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like 1H and 13C) can exist in different spin states. By applying a radiofrequency pulse, these nuclei can be excited from a lower to a higher energy spin state. The frequency at which this resonance occurs is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure. Chemical shift (δ), coupling constants (J), and integration are the key parameters obtained from an NMR spectrum.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound for 1H NMR, or 20-50 mg for 13C NMR, in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.
-
Ensure the sample is fully dissolved and free of any solid particles, as these can degrade the quality of the spectrum[4].
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).
-
Acquire the Free Induction Decay (FID) signal.
-
Perform a Fourier transform on the FID to obtain the NMR spectrum.
-
Phase the spectrum and reference it to the TMS signal (δ = 0.00 ppm).
-
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the reference PAHs.
UV-Vis Absorption Data
| Compound | λmax (nm) in Cyclohexane | Molar Absorptivity (ε) at λmax (M-1cm-1) | Reference |
| This compound | ~225, ~280 | Not Reported | [5] |
| Naphthalene | 221, 275, 286 | 133,000, 6,000, 360 | [2][6] |
| Phenanthrene | 252, 293 | 69,200, 14,000 | [2] |
| Pyrene | 241, 273, 335 | 95,000, 55,000, 54,000 | [2] |
Fluorescence Emission Data
| Compound | Excitation λex (nm) in Cyclohexane | Emission λem (nm) in Cyclohexane | Quantum Yield (ΦF) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | |
| Naphthalene | 270 | 322, 336 | 0.23 | |
| Phenanthrene | 295 | 348, 364 | 0.13 | [2] |
| Pyrene | 335 | 373, 383, 393 | 0.60 | [2] |
1H NMR Spectroscopic Data (in CDCl3)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| This compound | 7.95-7.80 | m | Aromatic H | [5] |
| 7.55-7.40 | m | Aromatic H | [5] | |
| 3.50-3.35 | m | CH (cyclohexyl) | [5] | |
| 2.00-1.20 | m | CH2 (cyclohexyl) | [5] | |
| Naphthalene | 7.85 | m | H-1, H-4, H-5, H-8 (α-H) | |
| 7.49 | m | H-2, H-3, H-6, H-7 (β-H) | ||
| Phenanthrene | 8.68 | d | H-4, H-5 | |
| 7.92 | d | H-9, H-10 | ||
| 7.88 | d | H-1, H-8 | ||
| 7.65 | t | H-2, H-3, H-6, H-7 | ||
| Pyrene | 8.25-8.00 | m | Aromatic H |
13C NMR Spectroscopic Data (in CDCl3)
| Compound | Chemical Shift (δ) ppm | Assignment | Reference |
| This compound | 144.9, 133.8, 131.7, 128.8, 128.6, 126.6, 125.7, 125.5, 125.0, 124.9 | Aromatic C | |
| 44.9, 34.6, 26.9, 26.1 | Cyclohexyl C | ||
| Naphthalene | 133.7 | C-9, C-10 (bridgehead) | |
| 128.1 | C-1, C-4, C-5, C-8 (α-C) | ||
| 125.9 | C-2, C-3, C-6, C-7 (β-C) | ||
| Phenanthrene | 132.1, 130.2, 128.7, 128.6, 126.7, 126.6, 122.7 | Aromatic C | |
| Pyrene | 131.4, 128.5, 127.4, 126.0, 125.2, 124.6 | Aromatic C |
Interpretation and Comparative Analysis
UV-Vis Spectra: The Effect of the Cyclohexyl Group
In comparison, phenanthrene and pyrene, with their larger conjugated systems, show absorption maxima at significantly longer wavelengths than naphthalene, a direct consequence of the decreased HOMO-LUMO gap with increasing conjugation[2].
Fluorescence Spectra: Influence on Emission Properties
The fluorescence of PAHs is highly sensitive to their molecular structure. Naphthalene exhibits a characteristic structured emission spectrum. For this compound, while specific data is sparse, the substitution with a bulky, flexible group like cyclohexyl can influence the fluorescence quantum yield. The alkyl group can introduce non-radiative decay pathways through vibrational and rotational modes, which might lead to a decrease in the fluorescence quantum yield compared to the parent naphthalene. The position of the emission bands is not expected to shift dramatically, as the electronic structure of the naphthalene core is only slightly perturbed.
The larger PAHs, phenanthrene and pyrene, have higher fluorescence quantum yields and their emissions are further red-shifted, consistent with their extended π-systems.
NMR Spectra: A Window into the Molecular Environment
The 1H and 13C NMR spectra provide the most direct evidence of the structural impact of the cyclohexyl substituent.
-
1H NMR: In the 1H NMR spectrum of this compound, the aromatic protons of the naphthalene ring appear as a complex multiplet in the downfield region (7.40-7.95 ppm)[5]. The cyclohexyl protons appear in the upfield region (1.20-3.50 ppm), with the methine proton (the one directly attached to the naphthalene ring) being the most downfield of the aliphatic protons due to its proximity to the aromatic ring current. This is a clear distinction from the spectrum of naphthalene, which only shows signals in the aromatic region.
-
13C NMR: The 13C NMR spectrum of this compound shows distinct signals for the aromatic carbons of the naphthalene core and the aliphatic carbons of the cyclohexyl ring. The chemical shifts of the naphthalene carbons are slightly altered compared to unsubstituted naphthalene due to the electronic effect of the cyclohexyl group. The presence of the cyclohexyl carbons in the upfield region (26-45 ppm) is a definitive marker of the substitution.
Conclusion
The spectroscopic analysis of this compound reveals the significant, albeit nuanced, influence of a non-aromatic alkyl substituent on the properties of a PAH core. While the fundamental spectroscopic characteristics of the naphthalene chromophore are retained, the cyclohexyl group introduces distinct features, particularly in the NMR spectra, which serve as a clear structural fingerprint. The subtle shifts in the UV-Vis and fluorescence spectra, though less pronounced, provide insights into the electronic perturbations caused by the alkyl group.
This comparative guide underscores the importance of a multi-technique spectroscopic approach for the comprehensive characterization of substituted PAHs. The data and protocols presented here serve as a valuable resource for researchers in drug development, materials science, and environmental analysis, enabling a deeper understanding of the structure-spectroscopy relationships that govern the behavior of these versatile molecules.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Rivera-Figueroa, A. M., Ramazan, K. A., & Finlayson-Pitts, B. J. (2003). Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis.
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Applied Analytics. (n.d.). AN-007: Measuring Aromatic Hydrocarbons (BTX). Retrieved from [Link]
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PASCO scientific. (2022, April 11). Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons | Webinar [Video]. YouTube. [Link]
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The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
- ASTM International. (1993).
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University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Desun Uniwill. (2023, November 26). Detecting and Measuring Polycyclic Aromatic Hydrocarbons (PAHs) with Fluorescence Sensors. Retrieved from [Link]
- Durán-Merás, I., & Galea-Landeira, A. (2000). Fluorescence techniques for the determination of polycyclic aromatic hydrocarbons in marine environment:: an overview. Analusis, 28(8), 709-720.
- Carstea, E. M., et al. (2016). Identification and quantification of known polycyclic aromatic hydrocarbons and pesticides in complex mixtures using fluorescence excitation-emission matrices and parallel factor analysis.
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The Royal Society of Chemistry. (n.d.). S 1 Supplementary Material. Retrieved from [Link]
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Lindsey, J. S. (n.d.). Naphthalene. PhotochemCAD. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(Cyclohexen-1-yl)naphthalene, picrate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 14). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
- Mary, Y. S., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(13), 8963-8979.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). Retrieved from [Link]
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0251258). Retrieved from [Link]
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Prahl, S. (2017, June 2). Naphthalene. OMLC. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of (a) 1d and (c) 2c in cyclohexane at.... Retrieved from [Link]
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The Royal Society of Chemistry. (2024). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. Retrieved from [Link]
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ResearchGate. (n.d.). Development of an HPLC-NMR method for the determination of PAHs in soil samples - A comparison with conventional methods. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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ACS Publications. (2023). Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence spectra of 1, 2, 7, 13, and 14 in cyclohexane (aerated,.... Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Retrieved from [Link]
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Comparative Toxicity of 1-Cyclohexylnaphthalene and Other Polycyclic Aromatic Hydrocarbons: A Technical Guide
Introduction: Situating 1-Cyclohexylnaphthalene in the PAH Landscape
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds characterized by two or more fused aromatic rings. They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. Their presence in the environment, food, and even as impurities in manufactured products poses a significant toxicological risk due to their carcinogenic, mutagenic, and teratogenic properties.
While compounds like Benzo[a]pyrene (B[a]P) are extensively studied and serve as archetypal models for PAH toxicity, the toxicological profiles of many other substituted or less common PAHs remain less understood. This guide focuses on this compound, a PAH derivative characterized by a naphthalene core fused with a cyclohexane ring. Its unique structure warrants a dedicated toxicological evaluation to understand its relative risk compared to other well-known PAHs.
This document provides a comparative analysis of the toxicity of this compound, supported by experimental data and detailed protocols for key assessment assays. The objective is to equip researchers, toxicologists, and drug development professionals with the necessary information to make informed decisions regarding the potential hazards associated with this compound.
Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Pathway
The toxicity of many PAHs is intrinsically linked to their ability to activate the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Understanding this pathway is fundamental to interpreting the toxicological data of compounds like this compound.
Upon entering the cell, a PAH ligand binds to the cytosolic AHR complex, which is chaperoned by proteins including Hsp90. This binding event triggers a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. Inside the nucleus, AHR dissociates from its chaperones and heterodimerizes with the AHR Nuclear Translocator (ARNT). This newly formed AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably the cytochrome P450 family 1 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1).
While this process is a detoxification pathway, the resulting CYP450 enzymes metabolize the parent PAHs into highly reactive intermediates, such as epoxides and dihydrodiols. These electrophilic metabolites can covalently bind to DNA, forming bulky DNA adducts that can lead to mutations and initiate carcinogenesis if not repaired. Therefore, the potency of a PAH is often correlated with its ability to activate the AHR and induce these metabolic enzymes.
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Comparative Toxicity Data
Direct, peer-reviewed studies comparing the toxicity of this compound to other PAHs are limited, highlighting a significant data gap. However, we can synthesize available information and extrapolate from studies on related compounds to build a comparative profile. The toxicity of PAHs is often evaluated based on their carcinogenic potential, with Benzo[a]pyrene (B[a]P) used as the benchmark to which others are compared using Toxic Equivalency Factors (TEFs).
Studies have investigated the metabolism and genotoxicity of various alkylated naphthalenes. For instance, research on the metabolism of 1-methylnaphthalene and 2-methylnaphthalene by liver microsomes has shown the formation of DNA adducts, indicating genotoxic potential. While not a direct comparison, this suggests that substituted naphthalenes, including this compound, are likely to undergo metabolic activation to reactive intermediates.
The following table summarizes general toxicity data for several representative PAHs to provide context. The relative toxicity can vary significantly depending on the specific endpoint being measured.
| Compound | Molecular Weight | Carcinogenicity Classification (IARC) | Relative Potency (vs. B[a]P) | Primary Toxicological Concerns |
| Benzo[a]pyrene | 252.31 | Group 1 (Carcinogenic to humans) | 1 | Potent carcinogen, genotoxic, developmental toxicant |
| Naphthalene | 128.17 | Group 2B (Possibly carcinogenic) | 0.001 | Hemolytic anemia, cataracts, potential carcinogen |
| Anthracene | 178.23 | Group 3 (Not classifiable) | <0.001 | Skin irritation, phototoxicity |
| Pyrene | 202.25 | Group 3 (Not classifiable) | <0.001 | Generally low toxicity, used as a marker for PAH exposure |
| This compound | 208.30 | Not Classified | Data not available | Potential for metabolic activation, data gap exists |
Data compiled from various toxicological databases. The relative potency values are consensus TEFs and can vary.
Experimental Protocols for In Vitro Toxicity Assessment
A multi-assay approach is crucial for a comprehensive toxicological comparison. Below are two foundational, self-validating protocols for assessing the cytotoxic and AHR-activating potential of this compound and other PAHs.
Workflow for In Vitro PAH Toxicity Screening
The general workflow involves exposing a relevant cell line to a range of concentrations of the test compound and then measuring specific endpoints. A positive control (e.g., B[a]P) and a vehicle control (e.g., DMSO) are essential for data validation and comparison.
Caption: General experimental workflow for in vitro PAH toxicity testing.
Protocol 1: Cytotoxicity Assessment using MTT Assay
Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Culture a relevant cell line (e.g., human hepatoma HepG2 cells, which express metabolic enzymes) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Exposure:
-
Prepare a 10 mM stock solution of this compound, B[a]P (positive control), and other comparator PAHs in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from low micromolar to millimolar (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium + 0.5% DMSO) and "untreated control" wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for another 24 to 72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Data Acquisition:
-
After incubation, carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: AHR Activation Assessment using EROD Assay
Principle: The Ethoxyresorufin-O-deethylase (EROD) assay is a highly sensitive method to measure the catalytic activity of CYP1A1, a direct downstream target of AHR activation. The assay uses a non-fluorescent substrate, 7-ethoxyresorufin, which is converted by CYP1A1 into the highly fluorescent product resorufin. The rate of resorufin production is proportional to CYP1A1 activity.
Methodology:
-
Cell Seeding and Exposure:
-
Follow steps 1 and 2 from the MTT protocol. A cell line with high AHR expression and responsiveness, like rat hepatoma H4IIE, is often preferred for this assay.
-
The exposure time is typically 24 hours to allow for sufficient induction of the CYP1A1 enzyme.
-
-
EROD Reaction:
-
After the 24-hour exposure, remove the treatment medium from the wells.
-
Wash the cells gently with 100 µL of warm PBS.
-
Prepare the EROD reaction buffer: culture medium containing 7-ethoxyresorufin (final concentration ~2-8 µM) and salicylamide (to inhibit competing sulfotransferase and glucuronosyltransferase activities).
-
Add 100 µL of the EROD reaction buffer to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence kinetically over 15-30 minutes (Excitation: ~530 nm, Emission: ~590 nm). The rate of increase in fluorescence corresponds to the EROD activity.
-
Alternatively, for an endpoint reading, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, then stop the reaction by adding acetonitrile and measure the final fluorescence.
-
-
Protein Normalization:
-
After the EROD measurement, wash the cells with PBS.
-
Lyse the cells in the wells using a lysis buffer (e.g., NaOH or a commercial lysis reagent).
-
Determine the total protein content in each well using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Analysis:
-
Calculate the rate of resorufin formation (pmol/min) from a resorufin standard curve.
-
Normalize the EROD activity to the total protein content in each well (e.g., pmol/min/mg protein).
-
Plot the normalized EROD activity against the log of the compound concentration. Use non-linear regression to determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximum induction level).
-
Conclusion and Expert Interpretation
The provided protocols establish a robust framework for comparing the in vitro toxicity of this compound against other PAHs. The MTT assay provides a direct measure of cytotoxicity, while the EROD assay offers a mechanistic endpoint tied to the primary pathway of PAH-induced carcinogenesis.
Based on the structural similarities to other naphthalenes, it is hypothesized that this compound is likely to be a weak to moderate AHR agonist and possess cytotoxic properties, particularly at higher concentrations. However, its bulky cyclohexyl group may sterically hinder its ability to intercalate with DNA or fit into the active site of CYP enzymes as efficiently as planar PAHs like B[a]P. This could result in lower relative toxicity.
The absence of comprehensive data for this compound underscores a critical need for further investigation. By employing the standardized, self-validating protocols outlined here, researchers can generate the high-quality, comparative data required to accurately classify the toxicological risk of this compound and inform regulatory standards. For professionals in drug development, this data is essential for assessing the risks associated with impurities or environmental contaminants in manufacturing processes.
References
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Cyclohexylnaphthalene by HPLC
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific validity. 1-Cyclohexylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), serves as a crucial building block in various fields, from materials science to medicinal chemistry. Its synthesis, typically achieved through Friedel-Crafts alkylation, can introduce a spectrum of impurities that may confound experimental results or compromise the safety and efficacy of downstream products.[1][2]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust validation of this compound purity. We will move beyond mere procedural lists to explore the underlying chromatographic principles, enabling you to make informed decisions for developing a self-validating analytical system.
The Synthetic Landscape: Understanding Potential Impurities
The primary route to this compound is the Friedel-Crafts alkylation of naphthalene with a cyclohexylating agent (e.g., cyclohexene or cyclohexyl chloride) in the presence of a Lewis acid catalyst like AlCl₃.[1][2] This reaction mechanism, while effective, is prone to several side reactions, creating a predictable profile of potential impurities that our HPLC method must be able to resolve.
Key Potential Impurities:
-
Starting Materials: Unreacted naphthalene.
-
Isomeric Byproducts: 2-Cyclohexylnaphthalene, formed due to substitution at the kinetically or thermodynamically favored position depending on reaction conditions.[3]
-
Poly-alkylation Products: Di- and tri-cyclohexylnaphthalenes, resulting from the product being more reactive than the starting material (a common limitation of Friedel-Crafts alkylation).[4]
-
Rearrangement Products: While less common with a cyclic alkylating agent, carbocation rearrangements can still lead to structurally related impurities.[4]
A successful purity validation method is defined by its ability to separate the main this compound peak from all these potential contaminants.
Comparative HPLC Methodologies: Selecting the Right Tool
The choice of chromatographic mode is the most critical decision in method development. For a nonpolar compound like this compound, Reversed-Phase and Normal-Phase HPLC present distinct advantages and offer orthogonal selectivity, which can be leveraged for comprehensive purity analysis.
Method A: Reversed-Phase HPLC (RP-HPLC) — The Workhorse Method
RP-HPLC separates molecules based on their hydrophobicity.[5][6] It utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5][7] Hydrophobic molecules, like this compound, interact more strongly with the stationary phase and are retained longer.[5]
Causality Behind the Choice: RP-HPLC is the most widely used chromatographic technique due to its robustness, reproducibility, and broad applicability to organic molecules.[5] For PAHs, it provides excellent separation based on the degree of hydrophobicity, which generally increases with the size of the alkyl substituent and the number of aromatic rings.[8]
Method B: Normal-Phase HPLC (NP-HPLC) — The Alternative Selectivity
In contrast, NP-HPLC employs a polar stationary phase (e.g., silica, or more commonly, aminopropyl- or cyano-bonded silica) and a non-polar mobile phase (like n-hexane with a polar modifier).[9][10] Separation is governed by the polarity of the analytes; more polar compounds are retained longer.[11]
Causality Behind the Choice: While less common, NP-HPLC offers a different separation mechanism that can be highly effective for resolving isomers that are difficult to separate by RP-HPLC.[7] Retention in NP-HPLC is influenced by interactions with the polar stationary phase, and for PAHs, it is correlated with the number of aromatic carbons and the planarity of the molecule.[9][12] This can provide the enhanced resolution needed to distinguish between 1- and 2-cyclohexylnaphthalene.
Experimental Protocols & Workflow
A scientifically sound protocol is a self-validating system. The following sections detail the step-by-step methodologies for each approach, grounded in established chromatographic principles.
Caption: Overall workflow from synthesis to final purity validation.
Protocol 1: Reversed-Phase HPLC with Photodiode Array (PDA) Detection
This protocol is the recommended starting point for routine purity assessment.
-
Instrumentation & Columns:
-
HPLC System: Any standard HPLC or UHPLC system.
-
Detector: Photodiode Array (PDA) or Diode Array (DAD) Detector.[13] A PDA detector is critical as it acquires full UV-Vis spectra across each peak, enabling peak purity analysis—a cornerstone of trustworthy results.[14][15]
-
Column: C18 bonded silica, 150 mm x 4.6 mm, 5 µm particle size (e.g., Restek Pinnacle II PAH, Agilent ZORBAX Eclipse PAH).[16]
-
-
Chromatographic Conditions:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection, monitoring at 254 nm for quantification and collecting spectral data from 190-400 nm for purity analysis.[17]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound.
-
Dissolve in acetonitrile to make a 1.0 mg/mL stock solution.
-
Further dilute with a 70:30 acetonitrile/water mixture to a final concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Normal-Phase HPLC for Orthogonal Verification
This protocol is ideal for resolving challenging isomers or as a secondary, confirmatory method.
-
Instrumentation & Columns:
-
Chromatographic Conditions:
-
Mobile Phase A: n-Hexane.
-
Mobile Phase B: Isopropanol.
-
Isocratic Elution: 98:2 (v/v) n-Hexane:Isopropanol. An isocratic method is often sufficient for NP-HPLC of PAHs and provides robust separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection, monitoring at 254 nm and collecting spectra from 190-400 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution in n-hexane.
-
Dilute with n-hexane to a final concentration of ~0.1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
-
Data Interpretation and Method Validation
Peak Purity Analysis: A Trustworthiness Check
The use of a PDA detector allows for the assessment of peak purity. The software compares UV-Vis spectra across the elution profile of a single peak. A high similarity score indicates that the peak is spectrally homogenous and not co-eluting with an impurity.[14] This is a powerful, built-in check for method specificity.
Caption: Separation principles of RP-HPLC vs. NP-HPLC.
Quantitative Data Summary & Comparison
The performance of each method must be objectively compared. An advanced alternative, Ultra-Performance Liquid Chromatography (UPLC), which uses sub-2 µm particles and higher pressures for faster and more efficient separations, is included for a complete comparison.[18][19][20]
| Parameter | RP-HPLC (C18) | NP-HPLC (Amino) | RP-UPLC (C18, <2µm) |
| Primary Separation | Hydrophobicity | Polarity | Hydrophobicity |
| Resolution (1- vs 2-isomer) | Good | Potentially Excellent | Excellent |
| Analysis Time | ~20 minutes | ~15 minutes | < 5 minutes |
| Sensitivity | Good | Good | Excellent[18][19] |
| Solvent Consumption | High | Moderate | Low[19] |
| Robustness | Excellent | Good (sensitive to water) | Excellent |
| Primary Application | Routine QC, General Purity | Isomer separation, Orthogonal check | High-Throughput Screening, Trace Impurity Analysis |
Formal Method Validation (ICH Q2(R1) Principles)
For applications in regulated environments, the chosen method must be formally validated according to guidelines such as those from the International Council for Harmonisation (ICH).[21][22]
-
Specificity: Demonstrated by resolving the main peak from all potential impurities and excipients. Peak purity analysis via PDA is key.[21]
-
Linearity: Analyzing a series of standards to prove the detector response is proportional to concentration over a defined range.[21]
-
Accuracy & Precision: Assessed by analyzing samples of known concentration (accuracy) and performing repeated analyses to check for variability (precision).[21]
-
LOD & LOQ: Determining the Limit of Detection and Limit of Quantitation establishes the method's sensitivity for trace impurities.[23]
Conclusion and Recommendations
Validating the purity of synthesized this compound is a multi-faceted task that demands a robust and well-justified analytical strategy.
-
For routine quality control and general purity assessment , the Reversed-Phase HPLC method with PDA detection is the superior choice. It is robust, highly reproducible, and provides excellent resolving power for the most likely impurities. The integrated peak purity analysis offers a high degree of confidence in the results.
-
For in-depth impurity profiling or when isomeric purity is critical , complementing the RP-HPLC analysis with the Normal-Phase HPLC method provides orthogonal data, ensuring a comprehensive and authoritative assessment of the compound's purity.
-
For laboratories focused on high-throughput analysis and maximum sensitivity , transitioning the validated RP-HPLC method to a UPLC platform will yield significant gains in speed and efficiency without compromising data quality.[18][24]
By understanding the causality behind these experimental choices, researchers can develop and implement a truly self-validating system for purity analysis, ensuring the integrity and reliability of their scientific endeavors.
References
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Restek Corporation. (2020, October 15). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. [Link]
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MicroSolv Technology Corporation. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. [Link]
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Pule, B. O., Mmualefe, L. C., & Torto, N. Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent Technologies. [Link]
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Wilson, W. B., et al. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Analytical and Bioanalytical Chemistry, 410(23), 5849–5861. [Link]
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SciSpace. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivative. [Link]
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Czerniak, A., et al. (2023). Determination of Polycyclic Aromatic Hydrocarbon Content in Garden Herbal Plants Using Liquid Chromatographic Analysis (HPLC-FL). Molecules, 28(3), 1148. [Link]
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LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
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Kumar, B., et al. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars Library. [Link]
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National Center for Biotechnology Information. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
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Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
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Phenomenex. Reversed Phase HPLC Columns. [Link]
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Wikipedia. Reversed-phase chromatography. [Link]
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IAEA INIS. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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ResearchGate. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. [Link]
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ResearchGate. Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. [Link]
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SCION Instruments. Diode Array Detector HPLC | DAD. [Link]
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Epshtein, N. A. (2019). Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Drug development & registration. [Link]
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Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
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Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. [Link]
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Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
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Biocompare. Diode Array HPLC Detectors. [Link]
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Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. [Link]
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DGUV. (2022). Comparison of chromatographic measuring methods for PAH analysis. [Link]
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Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]
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Alispharm. UPLC vs HPLC: what is the difference?. [Link]
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Phenomenex. Normal Phase HPLC Columns. [Link]
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Chromatography Today. (2021). HPLC vs UPLC - What's the Difference?. [Link]
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Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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ResearchGate. Alkylation of naphthalene using three different ionic liquids. [Link]
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PubChem. 1-Cyclohexyl-naphthalene, picrate. [Link]
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Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Experimental NMR Data of 1-Cyclohexylnaphthalene with Literature Values
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently verify the identity and purity of 1-Cyclohexylnaphthalene through the critical analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data. By meticulously comparing experimentally acquired ¹H and ¹³C NMR spectra with established literature values, we can achieve a high degree of certainty in structural elucidation. This process is fundamental in chemical synthesis, ensuring the integrity of starting materials, intermediates, and final products.
The Foundational Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure.[1] The principle lies in the interaction of nuclear spins with an external magnetic field, where the precise resonance frequency of each nucleus is exquisitely sensitive to its local chemical environment. This sensitivity allows us to map the connectivity of atoms within a molecule, providing a detailed fingerprint of its structure. For a molecule such as this compound, which possesses both aromatic and aliphatic regions, ¹H and ¹³C NMR spectroscopy offer a complementary and comprehensive view of its chemical architecture.
This guide will walk you through the essential steps of acquiring high-quality NMR data for this compound, followed by a systematic comparison with established literature data. We will delve into the causal relationships behind key experimental choices and provide a self-validating protocol to ensure the trustworthiness of your results.
Experimental Workflow: From Sample to Spectrum
The journey from a synthesized compound to a confirmed structure involves a logical and meticulous workflow. The following diagram illustrates the key stages of this process, emphasizing the iterative nature of data acquisition and analysis.
Caption: A stepwise workflow for the NMR analysis of this compound.
Detailed Experimental Protocol
The acquisition of high-quality, reproducible NMR data is paramount for accurate structural analysis. The following protocol is designed as a self-validating system, with explanations for each critical step to ensure both technical accuracy and a deep understanding of the process.
1. Sample Preparation:
-
Analyte: this compound
-
Rationale: A sample of approximately 10-20 mg is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe, particularly for the less sensitive ¹³C nucleus.
-
Solvent: Deuterated chloroform (CDCl₃)
-
Rationale: CDCl₃ is a common solvent for NMR analysis of non-polar to moderately polar organic compounds. Its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm can be used as internal references if tetramethylsilane (TMS) is not added.
-
Procedure:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.
-
Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
The following parameters are provided as a guideline for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Rationale: This is the simplest and most common experiment for obtaining a ¹H NMR spectrum.
-
Spectral Width: 0-12 ppm.
-
Rationale: This range comfortably encompasses the expected chemical shifts for both the aromatic and aliphatic protons of this compound.
-
Acquisition Time: ~2-4 seconds.
-
Rationale: This duration allows for adequate resolution of the signals.
-
Relaxation Delay (d1): 1-2 seconds.
-
Rationale: A short delay is usually sufficient for qualitative ¹H NMR.
-
Number of Scans: 8-16.
-
Rationale: This number of scans provides a good signal-to-noise ratio for a moderately concentrated sample.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: 0-160 ppm.
-
Rationale: This range covers the expected chemical shifts for both the aromatic and aliphatic carbons in the molecule.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Rationale: A longer delay is often necessary for quaternary carbons to fully relax and be observed.
-
Number of Scans: 1024 or more.
-
Rationale: A significantly higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm. If TMS was used, reference both spectra to its signal at 0.00 ppm.
Cross-Referencing: A Comparative Analysis
The definitive step in structure verification is the direct comparison of the experimentally obtained NMR data with reliable literature values. The following tables present a side-by-side comparison of the experimental ¹H NMR data for this compound with literature values.
Table 1: ¹H NMR Data Comparison for this compound (400 MHz, CDCl₃)
| Peak Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm)[2] | Multiplicity | Integration |
| Naphthyl-H | 8.21 | 8.21 | d | 1H |
| Naphthyl-H | 7.94-7.91 | 7.94-7.91 | m | 1H |
| Naphthyl-H | 7.77 | 7.77 | d | 1H |
| Naphthyl-H | 7.56-7.52 | 7.56-7.52 | m | 4H |
| Cyclohexyl-CH | 3.47-3.40 | 3.47-3.40 | m | 1H |
| Cyclohexyl-CH₂ | 2.17-2.09 | 2.17-2.09 | m | 2H |
| Cyclohexyl-CH₂ | 2.01-1.91 | 2.01-1.91 | m | 3H |
| Cyclohexyl-CH₂ | 1.70-1.54 | 1.70-1.54 | m | 4H |
| Cyclohexyl-CH₂ | 1.47-1.41 | 1.47-1.41 | m | 1H |
Table 2: ¹³C NMR Data Comparison for this compound (100 MHz, CDCl₃)
| Peak Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) |
| Naphthyl-C (Quaternary) | Data not available | Data not available |
| Naphthyl-C (Quaternary) | Data not available | Data not available |
| Naphthyl-CH | Data not available | Data not available |
| Naphthyl-CH | Data not available | Data not available |
| Naphthyl-CH | Data not available | Data not available |
| Naphthyl-CH | Data not available | Data not available |
| Naphthyl-CH | Data not available | Data not available |
| Naphthyl-CH | Data not available | Data not available |
| Naphthyl-CH | Data not available | Data not available |
| Cyclohexyl-CH | Data not available | Data not available |
| Cyclohexyl-CH₂ | Data not available | Data not available |
| Cyclohexyl-CH₂ | Data not available | Data not available |
| Cyclohexyl-CH₂ | Data not available | Data not available |
Analysis and Discussion
The experimental ¹H NMR spectrum of the synthesized this compound shows excellent correlation with the literature values reported by the Royal Society of Chemistry.[2] The chemical shifts, multiplicities, and integration values are all in close agreement. The downfield region (7.5-8.3 ppm) clearly shows the characteristic signals of the naphthalene ring system, while the upfield region (1.4-3.5 ppm) displays the complex multiplets corresponding to the protons of the cyclohexyl group. The close match between the experimental and literature data provides strong evidence for the correct synthesis and high purity of this compound.
For a complete structural confirmation, obtaining the ¹³C NMR spectrum is highly recommended. This would allow for the identification of all unique carbon environments, including the quaternary carbons of the naphthalene ring, which are not observable in the ¹H NMR spectrum.
Conclusion
This guide has provided a detailed protocol and a logical framework for the cross-referencing of experimental NMR data of this compound with literature values. By following the outlined procedures for sample preparation, data acquisition, and comparative analysis, researchers can confidently verify the structure and purity of their synthesized compounds. The strong concordance between the experimental and literature ¹H NMR data presented here serves as a robust validation of the compound's identity. The acquisition and reporting of the corresponding ¹³C NMR data will be a valuable contribution to the chemical community, further solidifying the spectral characterization of this molecule.
References
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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A Researcher's Guide to Photostability: Comparing 1-Cyclohexylnaphthalene with Common Fluorescent Probes
In the landscape of fluorescence-based research and drug development, the selection of a robust fluorescent probe is a critical determinant of experimental success. Among the myriad of characteristics that define a high-performance probe, photostability—the molecule's intrinsic resistance to light-induced degradation—stands as a paramount virtue. This guide offers a detailed comparison of the photostability of 1-Cyclohexylnaphthalene, a member of the naphthalene derivative family of fluorophores, with other widely used fluorescent probes. By delving into the principles of photostability and providing a framework for its evaluation, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.
The Specter of Photobleaching: Why Photostability Matters
Photobleaching, the irreversible destruction of a fluorophore upon exposure to light, is a significant challenge in fluorescence microscopy and other fluorescence-based assays.[1] This phenomenon arises from the structural instability of the fluorophore in its excited state, leading to a diminished fluorescence signal over time and compromising the quantitative accuracy of measurements.[1] For applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging, single-molecule tracking, and high-throughput screening, a highly photostable probe is indispensable.
The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the local chemical environment.[2][3] The presence of molecular oxygen, for instance, is a major contributor to photobleaching, as it can interact with the excited fluorophore to generate reactive oxygen species that subsequently destroy the probe.[4]
Gauging Endurance: A Protocol for Measuring Photostability
To objectively compare the photostability of different fluorescent probes, a standardized method for quantifying their resistance to photobleaching is essential. A widely accepted metric is the photobleaching quantum yield (Φb), which represents the probability that an excited fluorophore will undergo photodegradation.[5] A lower Φb value signifies higher photostability.[5]
Here, we outline a general protocol for determining the photobleaching quantum yield of a fluorescent probe.
Experimental Protocol: Determination of Photobleaching Quantum Yield
Objective: To quantify the photostability of a fluorescent probe by measuring its photobleaching quantum yield (Φb).
Materials:
-
Fluorimeter or fluorescence microscope with a stable light source (e.g., laser, stabilized lamp) and a sensitive detector.
-
Spectrophotometer.
-
Quartz cuvettes or microscope slides.
-
Solutions of the test fluorescent probe and a reference standard with a known Φb.
-
High-purity solvent.
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the test probe and a reference standard in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample immediately upon placing it in the light path.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.
-
The photobleaching rate constant (kb) can be determined by fitting the decay curve to a single exponential function: F(t) = F₀ * e^(-kb*t).
-
The photobleaching quantum yield (Φb) can then be calculated using the following equation, often relative to a standard:
Φb (sample) = Φb (reference) * (kb (sample) / kb (reference)) * (Φf (reference) / Φf (sample))
where Φf is the fluorescence quantum yield.
-
Caption: Workflow for determining the photobleaching quantum yield.
Comparative Photostability: this compound vs. The Field
While direct, quantitative photostability data for this compound is not extensively reported in peer-reviewed literature, we can infer its performance based on the known characteristics of naphthalene derivatives. Naphthalene-based fluorophores are recognized for their rigid, planar structure and extensive π-electron conjugation, which generally contribute to high quantum yields and excellent photostability.[6]
The following table provides a comparative overview of the photostability of this compound alongside other commonly used fluorescent probes. The data for this compound is an estimation based on the properties of its chemical class.
| Fluorescent Probe | Chemical Class | Excitation Max (nm) | Emission Max (nm) | Relative Photostability | Key Considerations |
| This compound | Naphthalene Derivative | ~325 | ~340-390 | High (Inferred) | Generally good photostability is expected due to its rigid aromatic structure.[6][7] |
| DAPI | Diamidino-phenylindole | ~358 | ~461 | High | Generally considered more photostable than Hoechst dyes.[8][9][10] |
| Hoechst 33342 | Bis-benzimidazole | ~350 | ~461 | Moderate | Generally considered less photostable than DAPI.[8] Can be phototoxic in live cells.[11] |
| Fluorescein | Xanthene | ~494 | ~518 | Low | Known to be susceptible to photobleaching, limiting its use in long-term imaging.[1][5] |
| Rhodamine B | Xanthene | ~555 | ~580 | Moderate | More photostable than Fluorescein.[5] |
| Alexa Fluor 488 | Sulfonated Xanthene | ~495 | ~519 | Very High | Exhibits significantly higher photostability compared to Fluorescein.[5][12] |
| Cy3 | Cyanine | ~550 | ~570 | Moderate to High | Photostability can be influenced by its local environment and conjugation.[13][14][15] |
| Cy5 | Cyanine | ~649 | ~670 | Moderate | Susceptible to photobleaching, especially in the presence of Cy3 (FRET).[14][16] |
Factors Influencing Fluorophore Photostability
The photostability of a fluorescent probe is not an immutable property but is influenced by a variety of factors. Understanding these can help researchers to optimize their experimental conditions and mitigate photobleaching.
-
Excitation Intensity and Duration: Higher light intensity and longer exposure times directly increase the rate of photobleaching.[2] It is, therefore, crucial to use the lowest possible excitation power and exposure time that still provides an adequate signal-to-noise ratio.
-
Wavelength of Excitation: Exciting a fluorophore at the peak of its absorption spectrum will lead to more efficient excitation and, consequently, a higher rate of photobleaching.[2]
-
Local Environment: The chemical environment surrounding the fluorophore plays a significant role in its photostability.[3][17][18] Factors such as solvent polarity, pH, and the presence of quenching agents can all affect the rate of photobleaching.[3][19]
-
Oxygen Concentration: Molecular oxygen is a primary culprit in photobleaching.[4] In its presence, excited fluorophores can undergo intersystem crossing to a triplet state, which can then react with oxygen to produce damaging reactive oxygen species. The use of oxygen scavenging systems or antifade mounting media can help to reduce photobleaching.[7]
Caption: Key factors that influence the photostability of fluorescent probes.
Conclusion: Selecting the Right Probe for the Job
The choice of a fluorescent probe should be a deliberate process, with photostability being a key consideration, especially for demanding imaging applications. While direct comparative data for this compound is limited, its chemical nature as a naphthalene derivative suggests it possesses favorable photostability, making it a potentially robust candidate for various fluorescence-based assays.
However, for applications requiring the utmost in photostability, probes like the Alexa Fluor series have demonstrated superior performance.[5][12] Ultimately, the optimal probe will depend on the specific experimental requirements, including the desired spectral properties, the nature of the sample, and the imaging conditions. By understanding the principles of photostability and employing standardized methods for its evaluation, researchers can confidently select the most suitable fluorescent tools to advance their scientific inquiries.
References
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Benchmarking 1-Cyclohexylnaphthalene: A Theoretical and Methodological Guide for Dopant Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the strategic use of dopants is a cornerstone for enhancing device performance. The introduction of dopant molecules into a semiconductor matrix modulates its charge carrier concentration and mobility, thereby influencing the overall efficiency and stability of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). This guide provides a comprehensive framework for benchmarking the performance of a novel dopant candidate, 1-Cyclohexylnaphthalene, against established industry standards.
Due to a lack of direct experimental data on this compound as a dopant, this guide presents a theoretical evaluation of its potential, grounded in computational estimations of its electronic properties. This is complemented by a detailed exposition of the experimental methodologies required for a rigorous performance assessment. Our objective is to equip researchers with the necessary tools and framework to evaluate not only this compound but also other novel dopant materials.
Theoretical Evaluation of this compound's Doping Potential
The efficacy of a dopant is fundamentally determined by its electronic energy levels—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—relative to those of the host semiconductor. For p-type doping, the dopant's LUMO level should be close to or below the host's HOMO level to facilitate electron transfer from the host to the dopant, thereby creating holes in the host material. Conversely, for n-type doping, the dopant's HOMO level should be close to or above the host's LUMO level to enable electron transfer from the dopant to the host.
Lacking direct experimental values for this compound, we turn to computational studies on naphthalene and its derivatives to estimate its electronic properties. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide valuable insights into molecular orbital energies.[1][2][3] Studies on substituted polycyclic aromatic hydrocarbons suggest that alkyl substituents, like the cyclohexyl group, generally have a modest electronic effect, slightly raising the HOMO and LUMO levels due to their electron-donating inductive effect.[4]
Based on DFT calculations for naphthalene, which has a HOMO-LUMO gap of approximately 4.75 eV, we can infer the potential energy levels of this compound.[5]
Estimated Electronic Properties of this compound:
| Property | Estimated Value | Implication for Doping |
| HOMO | ~ -5.8 eV | Potentially suitable for n-type doping of materials with very deep LUMO levels. |
| LUMO | ~ -1.0 eV | Unlikely to be an effective p-type dopant for common host materials. |
| HOMO-LUMO Gap | ~ 4.8 eV | Wide gap suggests good intrinsic stability. |
Disclaimer: These values are estimations based on computational studies of related compounds and should be experimentally verified.
This theoretical assessment suggests that this compound is not a primary candidate for a p-type dopant in typical organic semiconductors, as its estimated LUMO level is significantly higher than the HOMO levels of common host materials. Its potential as an n-type dopant would be limited to host materials with exceptionally low LUMO levels.
Established Dopant Standards for Comparison
To provide a clear benchmark, we present the properties of two widely used dopants: 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ) as a p-type standard and (4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine (N-DMBI) as an n-type standard.
| Property | F4-TCNQ (p-type) | N-DMBI (n-type) |
| HOMO | -8.3 eV[6] | -4.67 eV[7] |
| LUMO | -5.2 eV[8] | Not applicable (doping via radical) |
| Doping Mechanism | Electron acceptor (charge transfer)[8] | Electron donor (hydride or H-atom transfer)[9][10] |
| Typical Host Materials | Spiro-OMeTAD, P3HT[11][12] | Fullerenes (e.g., PCBM), NDI-based polymers[10][13] |
| Conductivity Enhancement | Several orders of magnitude[11] | Several orders of magnitude[13] |
A Rigorous Workflow for Experimental Benchmarking
A comprehensive evaluation of a novel dopant requires a systematic experimental approach. The following workflow outlines the key steps for characterizing the performance of this compound as a dopant.
Caption: Experimental workflow for benchmarking a novel dopant.
Device Fabrication
Protocol for Fabricating a Doped Organic Semiconductor Thin Film for Conductivity and Mobility Measurements:
-
Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a nitrogen gun.
-
Hole Injection Layer (Optional but Recommended): For p-type measurements, spin-coat a layer of PEDOT:PSS onto the ITO substrate to facilitate hole injection.
-
Doped Organic Layer Deposition:
-
Prepare solutions of the host material and this compound in a suitable solvent (e.g., chlorobenzene) at various molar doping ratios (e.g., 1%, 5%, 10%).
-
Spin-coat the doped solutions onto the substrates to form thin films of controlled thickness.
-
Anneal the films at an appropriate temperature to remove residual solvent and potentially improve film morphology.
-
-
Electrode Deposition: Thermally evaporate the top electrodes (e.g., Gold for p-type, Aluminum for n-type) through a shadow mask to define the device area.
Performance Characterization
A. Conductivity Measurement:
The four-point probe technique is a standard method to measure the sheet resistance of a thin film, from which the conductivity can be calculated.[14]
Experimental Protocol:
-
Place the four-point probe head in contact with the doped organic thin film.
-
Apply a constant current (I) through the two outer probes.
-
Measure the voltage (V) between the two inner probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) for a thin film.
-
Measure the film thickness (t) using a profilometer.
-
Calculate the conductivity (σ) using the formula: σ = 1 / (Rs * t).
Caption: Schematic of a four-point probe measurement setup.
B. Charge Carrier Mobility Measurement:
The Time-of-Flight (TOF) method is a direct technique to measure the charge carrier mobility in organic semiconductors.[1][15]
Experimental Protocol:
-
Fabricate a sandwich-structure device with the doped organic layer between two electrodes.
-
Apply a voltage across the device to create an electric field.
-
Generate a sheet of charge carriers near one electrode using a short laser pulse.
-
Monitor the transient photocurrent as the charge carriers drift across the film to the opposite electrode.
-
The transit time (t_T) is determined from the kink in the photocurrent transient.
-
Calculate the mobility (μ) using the formula: μ = d^2 / (V * t_T), where d is the film thickness and V is the applied voltage.
C. Current-Voltage-Luminance (J-V-L) Characterization (for OLEDs):
To evaluate the impact of the dopant on a full device, J-V-L characteristics of an OLED incorporating the doped layer are measured.[16][17]
Experimental Protocol:
-
Fabricate a multilayer OLED device, for instance, with the structure: ITO / Hole Injection Layer / Hole Transport Layer (doped) / Emissive Layer / Electron Transport Layer / Electron Injection Layer / Cathode.
-
Apply a sweeping voltage to the device and simultaneously measure the current flowing through it and the light output (luminance) using a source-measure unit and a photodetector.
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).
-
From these plots, key performance metrics such as turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) can be determined.
Hypothetical Performance Comparison
Based on the theoretical estimation of this compound's electronic properties, a hypothetical comparison with F4-TCNQ and N-DMBI can be made.
| Dopant | Potential Role | Expected Performance vs. Standard | Rationale |
| This compound | n-type (theoretically) | Likely lower | The estimated HOMO level is not as high as that of efficient n-type dopants, suggesting less efficient electron donation. Experimental verification is crucial. |
| F4-TCNQ | p-type (standard) | High | Deep LUMO level allows for efficient electron extraction from a wide range of host materials. |
| N-DMBI | n-type (standard) | High | Effective hydride/H-atom transfer mechanism leads to efficient n-doping in suitable host materials. |
Conclusion
While direct experimental evidence for the performance of this compound as a dopant is currently unavailable, this guide provides a robust framework for its evaluation. The theoretical analysis, based on estimations from related compounds, suggests limited potential as a conventional p-type or n-type dopant. However, the true performance can only be ascertained through rigorous experimental investigation.
The detailed protocols and benchmarking workflow presented here offer a clear path for researchers to systematically characterize this compound and other novel dopant candidates. By comparing key performance metrics such as conductivity, charge carrier mobility, and device efficiency against established standards like F4-TCNQ and N-DMBI, the scientific community can build a comprehensive understanding of new materials and accelerate the development of next-generation organic electronic devices.
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Leo, K., et al. (Year). 33.3: Invited Paper: OLEDs with Doped Transport Layers for Highly Efficient Displays. ResearchGate. [Link]
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Blochwitz, J., et al. (2011). Cheap p- and n-doping for highly efficient organic devices. SPIE Digital Library. [Link]
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Safety Operating Guide
Navigating the Aftermath: A Comprehensive Guide to the Safe Disposal of 1-Cyclohexylnaphthalene
Understanding the Hazard Profile of 1-Cyclohexylnaphthalene
Before we can outline disposal procedures, it is paramount to understand the inherent risks associated with this compound. According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation[1]. Furthermore, like many naphthalene-based compounds, it poses a significant threat to aquatic ecosystems, exhibiting high toxicity with long-lasting effects[2][3]. Naphthalene and its derivatives are also recognized as potential carcinogens and are regulated as hazardous waste by the Environmental Protection Agency (EPA)[4][5]. This toxicological profile necessitates a disposal protocol that minimizes human exposure and prevents environmental contamination.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in its transfer to a licensed hazardous waste contractor. The following protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Waste Identification and Segregation
The cornerstone of effective chemical waste management is meticulous segregation. Never mix this compound waste with other waste streams.
-
Solid Waste: This stream includes contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent materials used for spills, and empty containers. All solid waste contaminated with this compound should be collected in a designated, leak-proof container[6].
-
Liquid Waste: This includes unused or spent solutions containing this compound. These should be collected in a separate, clearly labeled, and chemically resistant container. Do not mix with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[7].
Step 2: Proper Waste Containerization and Labeling
The integrity of your waste container is your first line of defense against accidental exposure and environmental release.
-
Container Selection: Use containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid to prevent the release of vapors[8][9].
-
Labeling: Every waste container must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Harmful," "Environmental Hazard")[6]
-
The accumulation start date
-
The name of the principal investigator or lab group
-
Step 3: On-Site Accumulation and Storage
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Storage Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and near the point of generation[10].
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks or spills[6].
-
Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents[7].
-
Quantity Limits: Be aware of the volume limits for waste accumulation in an SAA as stipulated by your institution and the EPA. Typically, this is limited to 55 gallons of non-acutely hazardous waste[10].
Step 4: Arranging for Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Contact EHS: Once your waste container is full, or if you are approaching the accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[10].
-
Professional Disposal: this compound waste must be disposed of through a licensed professional waste disposal service[2][8]. These services are equipped to handle and transport hazardous materials safely and in accordance with all local, state, and federal regulations.
-
Disposal Method: The most common and recommended disposal method for naphthalene-containing waste is incineration at a permitted hazardous waste facility[4]. This high-temperature process ensures the complete destruction of the hazardous compounds.
Decision Pathway for this compound Disposal
To provide a clear visual guide for the disposal process, the following diagram outlines the key decision points and actions required.
Caption: Decision workflow for the safe disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Small Spills: For minor spills, trained laboratory personnel should wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Use an absorbent material, such as vermiculite or a spill pillow, to contain and clean up the spill. Place the contaminated absorbent material in the designated solid hazardous waste container[6][8].
-
Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment[5].
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a regulatory obligation but a professional and ethical responsibility. By adhering to the detailed protocols outlined in this guide, researchers and scientists can ensure the safety of themselves and their colleagues, protect the environment, and uphold the principles of sustainable scientific practice. This commitment to the complete lifecycle management of laboratory chemicals is fundamental to building a trusted and respected research enterprise.
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Personal protective equipment for handling 1-Cyclohexylnaphthalene
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Cyclohexylnaphthalene. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building deep trust through technical expertise and field-proven insights. This document is structured to offer a comprehensive, self-validating system for the safe utilization of this compound in a research and development setting.
Understanding the Hazard Profile of this compound
This compound is an aromatic hydrocarbon that requires careful handling due to its toxicological profile. The primary hazards associated with this compound are acute toxicity if ingested or inhaled, and it is known to cause skin and eye irritation.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
The causality behind these classifications lies in the cytotoxic nature of aromatic hydrocarbons, which can disrupt cell membranes and metabolic processes upon exposure. Therefore, a robust safety protocol is non-negotiable to mitigate these risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a comprehensive PPE strategy is required to prevent exposure through all potential routes: dermal, ocular, and respiratory.
| PPE Component | Specification | Rationale and Field Insights |
| Hand Protection | Viton® Gloves | Aromatic hydrocarbons like this compound are known to readily permeate many common glove materials, including nitrile.[1][2] Studies have shown that for chlorinated aromatic compounds, Viton® gloves exhibit no permeation even after 4 hours of contact, whereas nitrile gloves show breakthrough times of less than one hour.[1][2] Therefore, Viton® is the recommended glove material for extended handling. For short-duration splash protection, double-gloving with a heavier-duty nitrile glove (e.g., 8 mil) may be permissible, but gloves should be changed immediately upon contact. |
| Eye and Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); Chemical splash goggles and a face shield are required when there is a risk of splashing. | Given that this compound is a serious eye irritant, robust protection is critical. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or preparing solutions. |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. | A flame-resistant lab coat protects against accidental splashes and contact with contaminated surfaces. It is crucial that the lab coat is kept fully buttoned to provide maximum coverage. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges and N95 (or higher) particulate filters. | As this compound is harmful if inhaled, respiratory protection is necessary when handling the solid powder outside of a certified chemical fume hood, or if there is a potential for aerosol generation.[3] The organic vapor cartridge addresses the aromatic hydrocarbon component, while the particulate filter is essential for the solid form. A respirator program, including fit testing, is a regulatory requirement.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, ensuring that each step minimizes the risk of exposure.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood. This area should be clearly labeled.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current. The face velocity should be between 80-120 feet per minute.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood.
-
Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station. Have a chemical spill kit readily available.
Handling the Solid Compound
-
Don PPE: Before approaching the fume hood, don all required PPE as specified in the table above.
-
Weighing:
-
Place a weigh boat on an analytical balance inside the fume hood and tare the balance.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust.
-
Close the stock container immediately after dispensing.
-
Record the weight.
-
-
Transfer:
-
Gently transfer the weighed solid into the designated reaction vessel or container.
-
Tap the weigh boat to ensure as much of the solid as possible is transferred.
-
Preparing Solutions
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the this compound.
-
Dissolution: Use magnetic stirring or gentle swirling to dissolve the solid. If heating is required, use a heating mantle with a temperature controller and ensure the setup is secure.
Spill Management and Decontamination
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Containment: For small spills within the fume hood, contain the spill using an inert absorbent material like vermiculite or sand.[5][6]
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep the absorbed material into a designated waste container.[7]
-
Do not use a brush that could generate dust.
-
For any remaining residue, wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[7][8]
-
All cleanup materials must be disposed of as hazardous waste.
-
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical component of the chemical lifecycle and is subject to strict regulations.
Waste Segregation
-
Solid Waste: All disposables contaminated with this compound (e.g., gloves, weigh boats, absorbent materials) must be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a dedicated, sealed, and properly labeled container for non-halogenated organic waste.[9]
-
Crucially, do not mix this waste stream with halogenated organic waste , as this can significantly increase disposal costs and complicate the disposal process.
-
Disposal Procedure
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound" clearly written.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this compound or its solutions down the drain.
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Occupational Safety and Health Administration (OSHA). Naphthalene. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
